2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKWYWCMPJWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321606 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-19-9 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73221-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 378703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073221199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73221-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmaceuticals, and the incorporation of a trifluoromethyl group at the 2-position and a carboxylic acid at the 3-position can significantly enhance pharmacological properties. This guide, designed for researchers and drug development professionals, details a logical and well-established three-step synthetic pathway. Each step is accompanied by a thorough explanation of the underlying reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols. Visual aids in the form of reaction schemes, mechanistic diagrams, and data tables are provided to ensure clarity and facilitate practical application.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the presence of a carboxylic acid moiety at the 3-position provides a crucial handle for further chemical modifications, enabling the exploration of a broader chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles. The convergence of these three structural features in this compound makes it a highly valuable building block for the synthesis of novel drug candidates.
This guide delineates a strategic three-step synthesis to this target molecule, commencing with the construction of the core heterocyclic system, followed by regioselective functionalization at the C3 position, and culminating in the formation of the desired carboxylic acid.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in three distinct stages, each employing well-established and reliable chemical transformations. This approach ensures high yields, operational simplicity, and scalability.
Figure 2: Proposed mechanism for the cyclocondensation reaction.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone.
-
Intramolecular S
N2 Reaction: The resulting hemiaminal intermediate undergoes a rapid intramolecular SN2 reaction, where the endocyclic nitrogen of the pyridine ring displaces the bromide ion, forming a five-membered ring. -
Deprotonation and Tautomerization: A base, either added or the unreacted 2-aminopyridine, abstracts a proton, leading to a neutral intermediate which then tautomerizes.
-
Dehydration: The final step involves the elimination of a molecule of water to yield the aromatic 2-(trifluoromethyl)imidazo[1,2-a]pyridine.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Aminopyridine | 1.0 | 94.11 | (e.g., 10 mmol, 0.94 g) |
| 3-Bromo-1,1,1-trifluoroacetone | 1.1 | 190.95 | (e.g., 11 mmol, 2.10 g) |
| Sodium Bicarbonate (NaHCO₃) | 1.5 | 84.01 | (e.g., 15 mmol, 1.26 g) |
| Ethanol (EtOH) | - | - | (e.g., 50 mL) |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine and ethanol.
-
Stir the mixture until the 2-aminopyridine is completely dissolved.
-
Add sodium bicarbonate to the solution.
-
Slowly add 3-bromo-1,1,1-trifluoroacetone to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(trifluoromethyl)imidazo[1,2-a]pyridine.
Step 2: C3-Acetylation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
With the core heterocyclic system in hand, the next crucial step is the regioselective introduction of an acetyl group at the C3 position. This is effectively achieved through a Friedel-Crafts acylation reaction. [1][2]
Causality and Mechanistic Insight
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and therefore the most susceptible to electrophilic substitution. [3]This regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions. [3] The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetic anhydride in this case) to form a highly electrophilic acylium ion. [1]
Figure 3: Mechanism of the Friedel-Crafts acylation at the C3 position.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | 1.0 | 186.13 | (e.g., 5 mmol, 0.93 g) |
| Acetic Anhydride | 1.5 | 102.09 | (e.g., 7.5 mmol, 0.77 g) |
| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | (e.g., 6 mmol, 0.80 g) |
| Dichloromethane (DCM) | - | - | (e.g., 25 mL) |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 2-(trifluoromethyl)imidazo[1,2-a]pyridine in anhydrous dichloromethane.
-
Add the solution of the imidazo[1,2-a]pyridine dropwise to the acylium ion complex at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-acetyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine.
Step 3: Oxidation of the Acetyl Group to a Carboxylic Acid
The final step in the synthesis is the conversion of the 3-acetyl group to the desired 3-carboxylic acid. The haloform reaction is a classic and highly effective method for this transformation. [4]
Causality and Mechanistic Insight
The haloform reaction relies on the acidity of the α-protons of the methyl ketone. In the presence of a base, these protons are readily abstracted to form an enolate, which then reacts with a halogen (e.g., bromine or chlorine). This process is repeated until all three α-protons are replaced by halogen atoms, forming a trihalomethyl ketone. The highly electron-withdrawing trihalomethyl group makes the carbonyl carbon very electrophilic and susceptible to nucleophilic attack by hydroxide. The subsequent cleavage of the carbon-carbon bond results in the formation of a carboxylate and a haloform (e.g., bromoform or chloroform).
Sources
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
mechanism of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid formation
An In-depth Technical Guide to the Formation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous marketed pharmaceuticals and high-value compounds in drug discovery.[1][2] Its unique electronic and structural properties make it a cornerstone for developing novel therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group at the 2-position and a carboxylic acid (COOH) at the 3-position significantly modulates the molecule's physicochemical and pharmacological profile. The electron-withdrawing CF₃ group can enhance metabolic stability, membrane permeability, and binding affinity, while the carboxylic acid moiety provides a crucial handle for salt formation, prodrug strategies, or as a key pharmacophoric element for target engagement. This guide provides an in-depth analysis of the predominant mechanistic pathway for the formation of this compound, focusing on the well-established cyclocondensation reaction. It offers expert insights into the reaction's causality, a detailed experimental protocol, and visual aids to elucidate the core chemical transformations.
Introduction: The Strategic Importance of the Target Scaffold
The synthesis of functionalized imidazo[1,2-a]pyridines is a focal point of modern medicinal chemistry.[2] The target molecule, this compound, combines three critical structural features:
-
The Imidazo[1,2-a]pyridine Core: A bicyclic aromatic system with a bridgehead nitrogen, providing a rigid, planar structure with a unique dipole moment, making it an excellent scaffold for interacting with biological targets.
-
The 2-Trifluoromethyl Group: This moiety is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and lipophilicity are known to enhance compound efficacy and pharmacokinetic profiles.[3]
-
The 3-Carboxylic Acid Group: The C3 position of the imidazo[1,2-a]pyridine nucleus is electron-rich and nucleophilic, making it a common site for functionalization.[4] The introduction of a carboxylic acid at this position offers a versatile anchor for further chemical modification or can serve as a critical binding determinant, for instance, by forming salt bridges with basic residues in a protein active site.
Understanding the mechanism of its formation is paramount for process optimization, impurity profiling, and the rational design of novel analogues.
Core Mechanism: The Cyclocondensation Pathway
The most direct and industrially scalable route to this compound and its esters is the cyclocondensation reaction between a 2-aminopyridine derivative and a functionalized β-ketoester. This reaction, a variation of the classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines, is highly efficient and regioselective.[5]
The key reactants for this transformation are:
-
A 2-aminopyridine: This can be substituted or unsubstituted, allowing for diversity around the six-membered ring.
-
An Ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate: This critical building block provides both the C2-trifluoromethyl group and the C3-ester precursor in a single molecule. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a common choice.
The overall reaction proceeds in a two-stage, one-pot sequence: an initial SN2 alkylation followed by an intramolecular cyclization and dehydration.
Mechanistic Breakdown
The formation mechanism can be dissected into four critical steps, as illustrated below.
Caption: Workflow of the cyclocondensation reaction.
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (pyridine ring) nitrogen of 2-aminopyridine onto the electrophilic α-carbon of the β-ketoester.[5][6] The pyridine nitrogen is generally more nucleophilic than the exocyclic amino group, driving the regioselectivity of this initial step. This displacement of the bromide ion forms a key N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate, now positioned favorably, acts as a nucleophile and attacks the electrophilic ketone carbonyl carbon. This intramolecular condensation forms a five-membered ring, resulting in a bicyclic hemiaminal (or carbinolamine) intermediate.
-
Dehydration: Under the reaction conditions, typically involving heating, the hemiaminal intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable dihydroimidazo[1,2-a]pyridine intermediate with an exocyclic double bond.
-
Aromatization and Hydrolysis: The final step involves a tautomerization to achieve the stable, aromatic imidazo[1,2-a]pyridine ring system. This yields the ethyl ester of the target compound. Subsequent hydrolysis of the ester group, typically under basic or acidic conditions, affords the final this compound.
The detailed mechanistic flow is visualized in the diagram below.
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This molecule is a key heterocyclic building block of significant interest in medicinal chemistry. The guide delves into its structural features, spectroscopic signature, and chemical reactivity. Detailed experimental protocols for its synthesis and characterization are provided, grounded in established chemical principles. The document aims to serve as a critical resource for scientists engaged in the design and development of novel therapeutics leveraging the unique attributes of the imidazo[1,2-a]pyridine scaffold.
Introduction: The Strategic Importance of the Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, recognized for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This bicyclic system is a bioisostere of naturally occurring nucleotides, which may allow it to interact readily with various biopolymers.[1] The strategic incorporation of specific functional groups onto this core is a cornerstone of modern medicinal chemistry, aiming to modulate physicochemical properties and enhance pharmacological activity.
The subject of this guide, this compound, features two critical substitutions that significantly influence its chemical character:
-
The 2-(Trifluoromethyl) Group: The CF₃ group is a powerful modulator of molecular properties. Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to protein targets, and improve membrane permeability.
-
The 3-Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle. At physiological pH, it typically exists as a carboxylate anion, which can improve aqueous solubility and form critical hydrogen bond or ionic interactions with biological targets.[3] This group is also a key reactive site for the synthesis of a diverse array of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR).[4]
The combination of the electron-withdrawing trifluoromethyl group and the versatile carboxylic acid on the imidazo[1,2-a]pyridine nucleus makes this compound a highly valuable intermediate for the synthesis of novel chemical entities with therapeutic potential.[5]
Synthesis and Mechanistic Considerations
The construction of the this compound scaffold is typically achieved through a multi-step sequence. A common and efficient strategy involves the cyclocondensation of a substituted 2-aminopyridine with a trifluoromethylated three-carbon building block.
Conceptual Synthetic Workflow
The synthesis can be logically broken down into two main stages: the formation of the imidazo[1,2-a]pyridine core and the subsequent installation or unmasking of the carboxylic acid functionality.
Caption: General synthetic workflow for the target compound.
Mechanistic Rationale: The initial step often employs a variation of the Groebke–Blackburn–Bienaymé reaction, a powerful multicomponent reaction for synthesizing substituted imidazo-fused heterocycles.[6] In this reaction, the nucleophilic nitrogen of the 2-aminopyridine attacks the electrophilic carbonyl carbon of the β-ketoester (ethyl 4,4,4-trifluoroacetoacetate). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system. The use of an ester derivative of the trifluoroacetoacetate is strategic, as the ester group is relatively stable under the cyclization conditions and serves as a precursor to the desired carboxylic acid.
The final step is a standard saponification. Base-catalyzed hydrolysis of the ethyl ester proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final carboxylic acid product.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of the title compound is essential for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂O₂ | PubChemLite[7] |
| Molecular Weight | 230.15 g/mol | --- |
| Monoisotopic Mass | 230.03032 Da | PubChemLite[7] |
| Appearance | Solid (predicted) | --- |
| XlogP (Predicted) | 2.5 | PubChemLite[7] |
| Hydrogen Bond Donors | 1 | --- |
| Hydrogen Bond Acceptors | 4 | --- |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the four protons on the pyridine ring portion of the scaffold. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the overall aromatic system.
-
δ 7.0-8.5 ppm: A complex multiplet region corresponding to the four aromatic protons (H-5, H-6, H-7, H-8).
-
δ ~13 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted): The carbon NMR will provide information on the carbon framework. Key expected signals include:
-
δ ~115-145 ppm: Signals for the carbon atoms of the bicyclic aromatic core.
-
δ ~120 ppm (quartet): The CF₃ carbon, split by the three fluorine atoms (¹JCF coupling).
-
δ >160 ppm: The carbonyl carbon of the carboxylic acid.
¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. A single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic system.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
[M+H]⁺: Expected m/z = 231.03760
-
[M-H]⁻: Expected m/z = 229.02304[7]
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the carboxylic acid group, making it an excellent starting point for library synthesis.
Amide Bond Formation
The most common derivatization is the formation of amides, which is central to creating peptidomimetics and other bioactive molecules.[6] This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Sources
- 1. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. PubChemLite - this compound (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of spectroscopic data to confirm the molecular structure and purity of this important heterocyclic compound.
Introduction
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a trifluoromethyl group at the 2-position and a carboxylic acid at the 3-position is expected to significantly influence the molecule's physicochemical properties and biological interactions. Accurate spectroscopic characterization is therefore a critical step in its synthesis and application in drug discovery and development.
While specific experimental data for this exact molecule is not widely published, this guide will rely on established spectroscopic principles and data from analogous structures to predict and interpret the expected spectral features.
Synthesis Overview
The synthesis of this compound typically follows established routes for the formation of the imidazo[1,2-a]pyridine scaffold. A common and effective method is the one-pot reaction of a 2-aminopyridine with a suitable carbonyl compound.[1] In this case, the reaction would likely involve 2-aminopyridine and a trifluoromethyl-containing β-ketoester, followed by hydrolysis of the resulting ester to the carboxylic acid.
Caption: General synthetic workflow for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃ (~0.6 mL). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[2]
Predicted ¹H NMR Spectrum and Interpretation:
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl group and the carboxylic acid, as well as the aromatic ring currents.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | broad singlet | 1H | -COOH |
| ~8.5 - 8.3 | doublet | 1H | H-5 |
| ~7.8 - 7.6 | doublet | 1H | H-8 |
| ~7.5 - 7.3 | triplet | 1H | H-7 |
| ~7.1 - 6.9 | triplet | 1H | H-6 |
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 12.0 and 13.0 ppm. This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange.
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the pyridine ring will appear in the aromatic region (7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment. H-5 is expected to be the most deshielded due to its proximity to the fused imidazole ring and the nitrogen atom.
¹³C NMR Spectroscopy
Experimental Protocol:
The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Spectrum and Interpretation:
The ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon.
| Predicted Chemical Shift (ppm) | Assignment | Notes |
| ~165 - 160 | C=O (Carboxylic Acid) | Deshielded due to the attached oxygens. |
| ~145 - 140 | C-8a | Bridgehead carbon. |
| ~130 - 125 | C-2 | Attached to the electron-withdrawing CF₃ group. Will likely appear as a quartet due to C-F coupling. |
| ~125 - 120 | C-7 | Aromatic CH. |
| ~120 - 115 | C-5 | Aromatic CH. |
| ~115 - 110 | C-6 | Aromatic CH. |
| ~120 - 115 (quartet) | CF₃ | The carbon of the trifluoromethyl group will be a quartet due to one-bond coupling with the three fluorine atoms. |
| ~110 - 105 | C-3 | Attached to the carboxylic acid group. |
| ~105 - 100 | C-8 | Aromatic CH. |
The presence of the trifluoromethyl group will introduce characteristic C-F couplings, which can be observed in the ¹³C NMR spectrum. The carbon directly attached to the CF₃ group (C-2) will appear as a quartet.
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.
Predicted IR Spectrum and Interpretation:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1640 - 1580 | C=C and C=N stretch | Aromatic Rings |
| 1350 - 1150 | C-F stretch | Trifluoromethyl |
| ~1250 | C-O stretch | Carboxylic Acid |
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C-F Stretches: The trifluoromethyl group will exhibit strong C-F stretching vibrations in the 1350-1150 cm⁻¹ region.[4]
Caption: Key functional groups and their expected IR absorptions.
Mass Spectrometry (MS)
Experimental Protocol:
Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Predicted Mass Spectrum and Interpretation:
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion: The molecular formula is C₉H₅F₃N₂O₂. The calculated monoisotopic mass is 230.0303 Da. In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 229.0230.[1] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 231.0376.[1]
-
Fragmentation Pattern: The fragmentation of the imidazo[1,2-a]pyridine core is complex. Common fragmentation pathways involve the loss of small neutral molecules. For this compound, a characteristic fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecular ion, resulting in a fragment at m/z 185.0299. Further fragmentation of the imidazo[1,2-a]pyridine ring system can also be expected.[5]
| m/z (negative ion mode) | Formula | Assignment |
| 229.0230 | [C₉H₄F₃N₂O₂]⁻ | [M-H]⁻ |
| 185.0299 | [C₈H₄F₃N₂]⁻ | [M-H-CO₂]⁻ |
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data and interpretation presented in this guide offer a valuable resource for researchers working with this compound and its analogs. The unique spectroscopic signatures arising from the trifluoromethyl and carboxylic acid functionalities, in conjunction with the characteristic signals of the imidazo[1,2-a]pyridine core, allow for unambiguous identification.
References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 2021 Dec;56(12):e4794. Available from: [Link]
-
This compound (C9H5F3N2O2). PubChem. Available from: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available from: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]
-
NMR Predictor. Chemaxon. Available from: [Link]
-
Predict all NMR spectra. NMRDB.org. Available from: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
¹H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. Available from: [Link]
Sources
- 1. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 2-position and a carboxylic acid at the 3-position creates a molecule of significant interest for drug design, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a key site for hydrogen bonding interactions with biological targets. Understanding the three-dimensional structure and intermolecular interactions of this molecule at the atomic level is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure for this specific molecule is not publicly available as of the date of this guide, this document synthesizes established protocols and findings from closely related analogs to provide a robust predictive framework for its structural analysis.
Introduction: The Significance of Structural Insight
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is well-documented, with applications ranging from anticancer to antimicrobial agents.[1] The specific substitution pattern of this compound suggests its potential as a highly specific enzyme inhibitor or receptor ligand. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the heterocyclic system, while the carboxylic acid can act as a crucial pharmacophore.
A definitive crystal structure provides invaluable data, including:
-
Molecular Conformation: The precise arrangement of atoms and functional groups in three-dimensional space.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking, etc.) that govern the packing of molecules in the solid state. These interactions are often analogous to those observed in a protein-ligand binding pocket.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.
This guide will delineate the experimental pathway to obtaining and interpreting the crystal structure of the title compound, drawing upon established methodologies for similar imidazo[1,2-a]pyridine systems.
Synthetic Pathway and Characterization
The synthesis of this compound would likely follow established multi-step procedures for this class of compounds. A plausible synthetic route is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Condensation: Equimolar amounts of a 2-aminopyridine and ethyl 4,4,4-trifluoro-3-oxobutanoate are refluxed in a suitable solvent such as ethanol or toluene, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the initial condensation and cyclization to form the imidazo[1,2-a]pyridine core.
-
Carboxylation: The resulting 2-(trifluoromethyl)imidazo[1,2-a]pyridine can be carboxylated at the 3-position. This is typically achieved via lithiation with a strong base like n-butyllithium at low temperature, followed by quenching with carbon dioxide (dry ice).
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide followed by acidification.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings, with characteristic chemical shifts influenced by the electron-withdrawing substituents. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic quartet for the trifluoromethyl carbon and the downfield signal for the carboxylic acid carbon. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| FT-IR | Characteristic vibrational bands for O-H stretching of the carboxylic acid, C=O stretching, C-F stretching, and aromatic C-H and C=C/C=N stretching. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₉H₅F₃N₂O₂), which is 230.03 g/mol .[2] |
Crystallization: The Gateway to Structural Analysis
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar, yet sterically demanding, group (trifluoromethyl) will influence the crystallization behavior.
Crystallization Workflow
Caption: General workflow for the crystallization of the title compound.
Recommended Crystallization Protocols
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is prepared in a clean vial, which is then loosely capped to allow for the slow evaporation of the solvent over several days to weeks.[3]
-
Vapor Diffusion:
-
Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed well.
-
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases. The rate of cooling is a critical parameter.
Solvent Selection: A range of solvents should be screened, from polar (e.g., water, methanol) to nonpolar (e.g., toluene, hexane), as well as binary mixtures. The ideal solvent is one in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.
Data Collection and Structure Solution
| Step | Description | Key Parameters |
| Crystal Mounting | A single crystal is carefully selected and mounted on a goniometer head. | Crystal size and quality. |
| Data Collection | The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. | Temperature (often cryogenic, e.g., 100 K), X-ray wavelength (e.g., Mo Kα). |
| Structure Solution | The diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. | Unit cell dimensions (a, b, c, α, β, γ), space group. |
| Structure Refinement | The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. | R-factor, goodness-of-fit (GooF). |
Predicted Crystal Structure and Intermolecular Interactions
Based on the analysis of related structures and the functional groups present, we can predict the key structural features of this compound.
Molecular Planarity: The imidazo[1,2-a]pyridine core is expected to be essentially planar, as observed in similar structures.[3][4]
Key Intermolecular Interactions:
-
Carboxylic Acid Dimerization: It is highly probable that the carboxylic acid groups will form strong hydrogen-bonded dimers, with an R²₂(8) graph set motif. This is a very common and stable interaction for carboxylic acids in the solid state.
-
C-H···O and C-H···N Hydrogen Bonds: Weaker C-H···O and C-H···N interactions are also likely to be present, further stabilizing the crystal packing.[4]
-
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Fluorine Interactions: The trifluoromethyl group may participate in weak C-H···F or F···F interactions.[3][5]
Visualization of Predicted Interactions
Sources
- 1. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 2. PubChemLite - this compound (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system, stands as a testament to the elegant convergence of synthetic ingenuity and profound biological relevance. Its journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry is marked by pivotal discoveries and continuous innovation. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyridine derivatives. We will delve into the foundational synthetic routes, trace their refinement into highly efficient modern methodologies, and examine the landmark discoveries that established this core as a "privileged scaffold" in drug development. By dissecting key structure-activity relationships and mechanisms of action, this document aims to equip researchers and drug development professionals with a deep, technical understanding of this remarkable heterocyclic system.
Part 1: The Genesis - Discovery and Early Synthetic Endeavors
The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often stylized as Tschitschibabin). While primarily known for the Chichibabin pyridine synthesis, his explorations into the reactivity of aminopyridines laid the groundwork for the first synthesis of the imidazo[1,2-a]pyridine ring system.
The Tschitschibabin Synthesis: A Harsh Beginning
In 1925, Tschitschibabin and his colleagues reported the first synthesis of an imidazo[1,2-a]pyridine. Their approach involved the condensation of 2-aminopyridine with a reactive α-halocarbonyl compound, specifically bromoacetaldehyde. The reaction was conducted under strenuous conditions, requiring heating the reactants in a sealed tube at temperatures ranging from 150 to 200 °C. While this landmark reaction successfully forged the fused bicyclic system, the initial yields were modest.
The harsh reaction conditions and limited substrate scope were significant drawbacks of this initial method. However, the fundamental principle of creating the imidazole ring by reacting the nucleophilic nitrogen atoms of 2-aminopyridine with a two-carbon electrophile became the bedrock for future synthetic developments. Later improvements to this classical method included the addition of a base, such as sodium hydrogen carbonate, which allowed for milder reaction conditions and improved efficiency.
Experimental Protocol: Classical Tschitschibabin Synthesis of Imidazo[1,2-a]pyridine
Objective: To synthesize the parent imidazo[1,2-a]pyridine ring system.
Materials:
-
2-aminopyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48%)
-
Sodium bicarbonate
-
Ethanol
-
Sealed reaction tube or high-pressure autoclave
Procedure:
-
Generation of Bromoacetaldehyde: Bromoacetaldehyde is highly reactive and prone to polymerization. It is often generated in situ or used as its more stable acetal derivative. To generate the aldehyde, bromoacetaldehyde diethyl acetal is carefully hydrolyzed with an acid, such as hydrobromic acid, immediately before use.
-
Reaction Setup: In a thick-walled sealed glass tube, 2-aminopyridine (1.0 equivalent) is combined with freshly prepared bromoacetaldehyde (1.1 equivalents).
-
Heating: The sealed tube is placed in a heating mantle or an oil bath and heated to 150-200 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a small-scale pilot reaction is performed.
-
Work-up and Purification: After cooling, the sealed tube is carefully opened. The reaction mixture is dissolved in a suitable solvent like ethanol. An aqueous solution of sodium bicarbonate is added to neutralize the hydrobromic acid formed during the reaction. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford imidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Sealed Tube: The use of a sealed tube is necessitated by the high temperatures required for the reaction, which would cause the evaporation of the volatile reactants.
-
Excess Bromoacetaldehyde: A slight excess of the electrophile is used to ensure the complete consumption of the starting 2-aminopyridine.
-
Base Neutralization: The addition of sodium bicarbonate is crucial to neutralize the acidic byproduct (HBr), which can protonate the product and starting materials, potentially leading to side reactions and complicating the purification process.
Caption: The Tschitschibabin synthesis of imidazo[1,2-a]pyridine.
Part 2: The Synthetic Renaissance - Evolution of Methodologies
The foundational work of Tschitschibabin sparked decades of research aimed at overcoming the limitations of the initial synthesis. This has led to a diverse and powerful arsenal of synthetic methods for constructing the imidazo[1,2-a]pyridine core, broadly categorized into multicomponent reactions and transition-metal-catalyzed processes.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have revolutionized the synthesis of complex molecules. For imidazo[1,2-a]pyridines, MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.
One of the most prominent MCRs for this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction . This three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. The GBB reaction is highly versatile, tolerating a wide range of functional groups on each of the components, which allows for the synthesis of a vast array of substituted imidazo[1,2-a]pyridines.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
Objective: To synthesize a 3-amino-substituted imidazo[1,2-a]pyridine derivative via a three-component reaction.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Methanol or another suitable solvent
-
Microwave reactor (optional, for reaction acceleration)
Procedure:
-
Reaction Setup: To a microwave vial or a round-bottom flask is added 2-aminopyridine (1.0 equivalent), benzaldehyde (1.0 equivalent), and scandium(III) triflate (0.1 equivalents) in methanol.
-
Addition of Isocyanide: tert-Butyl isocyanide (1.1 equivalents) is then added to the mixture.
-
Reaction: The reaction vessel is sealed and heated. If using a microwave reactor, the mixture is typically irradiated at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). For conventional heating, the mixture is refluxed for several hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Scandium(III) triflate activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, facilitating the formation of the imine intermediate.
-
Isocyanide: The isocyanide acts as a "two-atom" synthon, providing the C3 and the exocyclic nitrogen of the final product. Its unique reactivity is central to the formation of the nitrilium intermediate.
-
Solvent: Methanol is a common solvent for GBB reactions as it effectively dissolves the reactants and catalyst.
Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Transition-Metal Catalysis: Expanding the Synthetic Toolbox
The advent of transition-metal catalysis has provided even more sophisticated and versatile routes to imidazo[1,2-a]pyridines. Copper-catalyzed reactions, in particular, have gained prominence due to the low cost and low toxicity of copper salts. These methods often involve C-H activation and C-N bond formation, allowing for the use of readily available starting materials.
A notable example is the copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1] This reaction proceeds through a domino sequence of condensation, cyclization, and aromatization to afford highly substituted imidazo[1,2-a]pyridines. The copper catalyst plays a crucial role in activating the alkyne for the cyclization step.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines
Objective: To synthesize a substituted imidazo[1,2-a]pyridine using a copper-catalyzed three-component reaction.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
A suitable solvent such as toluene or DMF
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with copper(I) iodide (5-10 mol%). The flask is evacuated and backfilled with an inert gas.
-
Addition of Reactants: 2-Aminopyridine (1.0 equivalent), benzaldehyde (1.0 equivalent), phenylacetylene (1.2 equivalents), and the solvent are added to the flask under the inert atmosphere.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the copper catalyst. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Copper(I) Iodide: CuI is a common and effective catalyst for activating terminal alkynes, making them more susceptible to nucleophilic attack.
-
Inert Atmosphere: The use of an inert atmosphere is important to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Excess Alkyne: A slight excess of the alkyne is often used to drive the reaction to completion.
Caption: Copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Method | Typical Conditions | Advantages | Disadvantages | Yields |
| Tschitschibabin Synthesis | High temperature (150-200 °C), sealed tube | Historical significance, simple reactants | Harsh conditions, low yields, limited scope | Modest |
| Groebke-Blackburn-Bienaymé | Lewis/Brønsted acid catalyst, mild temperatures | High atom economy, operational simplicity, high diversity | Isocyanides can be toxic and have strong odors | Good to excellent |
| Copper-Catalyzed MCR | Cu(I) catalyst, inert atmosphere, elevated temp. | Readily available starting materials, good functional group tolerance | Requires inert atmosphere, catalyst removal | Good to excellent |
Part 3: Biological Significance and Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is a prominent feature in a number of clinically successful drugs and is a focal point of ongoing drug discovery efforts across various therapeutic areas. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for interacting with biological targets.
Hypnotic Agents: The Story of Zolpidem
Perhaps the most well-known drug containing the imidazo[1,2-a]pyridine core is zolpidem (marketed as Ambien®), a widely prescribed medication for the short-term treatment of insomnia.[2] Synthesized in the early 1980s, zolpidem represented a significant advancement in the development of hypnotic agents, offering a better side-effect profile compared to older benzodiazepines.
Zolpidem exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] Specifically, zolpidem shows a higher affinity for GABA-A receptors containing the α1 subunit, which are predominantly located in the brain regions responsible for sleep.[2][5] This subtype selectivity is believed to be responsible for its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Theoretical Investigation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. Designed for researchers, computational chemists, and drug development professionals, this document details the core methodologies used to elucidate the structural, electronic, and reactive properties of this promising heterocyclic compound. We will move beyond procedural steps to explain the scientific rationale behind each computational choice, ensuring a robust and validated approach to in-silico analysis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The functionalization of this core is a key strategy in drug discovery.
The subject of this guide, this compound, incorporates two critical functional groups:
-
Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[4][5]
-
Carboxylic Acid (-COOH) Group: This group acts as a versatile handle for forming salts or esters and can serve as a key interaction point (hydrogen bond donor/acceptor) with biological targets like enzyme active sites.
A thorough theoretical understanding of this molecule's properties is paramount for predicting its behavior, guiding synthetic efforts, and accelerating its development as a potential therapeutic agent.
Core Computational Methodology: A Validated Approach
The foundation of our theoretical investigation rests on Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between computational cost and accuracy for molecules of this size. Our chosen methodology is widely validated in the scientific literature for the analysis of similar heterocyclic systems.[6][7][8]
Experimental Protocol: DFT Calculation Setup
-
Software: All calculations are performed using the Gaussian 09 or a more recent software package.
-
Method Selection (The "Why"): We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven track record in accurately predicting the geometries and electronic properties of organic molecules containing heteroatoms and fluorine.[7][9]
-
Basis Set Selection (The "Why"): The 6-311++G(d,p) basis set is employed.
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. This is critical for accurately describing systems with potential charge separation and non-covalent interactions, such as the carboxylic acid group.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for correctly modeling the anisotropic shape of electron clouds in bonds, particularly important for the C-F and C=O bonds.
-
-
Solvent Effects: Where relevant (e.g., for UV-Vis spectra simulation), solvent effects are modeled using the Polarizable Continuum Model (PCM). This approach simulates the bulk electrostatic effect of a solvent, providing more realistic results than gas-phase calculations alone.
Part 1: Molecular Geometry and Vibrational Analysis
The first step in any computational study is to find the molecule's most stable three-dimensional structure.
Geometric Optimization
The input structure of this compound is optimized to find the global minimum on the potential energy surface. This process alters bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The imidazo[1,2-a]pyridine core is expected to be largely planar.[10]
Table 1: Predicted Key Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| Bond Length | C-O (Carboxyl) | ~1.35 Å |
| Bond Length | C-CF3 | ~1.50 Å |
| Bond Length | C-F | ~1.34 Å |
| Bond Angle | O=C-O (Carboxyl) | ~124° |
| Dihedral Angle | C-C-C=O (Carboxyl Twist) | ~0° (Planar) |
Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed. This serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectral Prediction: The calculation yields harmonic vibrational frequencies that correspond to infrared (IR) and Raman spectral peaks. These theoretical frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and achieve better agreement with experimental FT-IR data.[8]
Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative)
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3450 | O-H stretch | Carboxylic acid hydroxyl group |
| ~1720 | C=O stretch | Carboxylic acid carbonyl group |
| ~1590, ~1480 | C=C / C=N stretch | Aromatic ring vibrations |
| ~1350 | C-N stretch | Imidazole ring vibration |
| ~1150-1250 | C-F stretch | Symmetric & Asymmetric CF3 stretch |
Part 2: Electronic Structure and Reactivity
Understanding the electronic landscape of the molecule is key to predicting its chemical reactivity and potential biological interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6][7]
Caption: Frontier Molecular Orbital (FMO) Energy Level Diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution and is invaluable for predicting reactive sites.[6]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carboxylic acid oxygens and the pyridine-like nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the acidic hydrogen of the carboxyl group.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate key descriptors that quantify the molecule's reactivity.[7]
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. More negative values indicate higher stability. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. Half of the HOMO-LUMO gap. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Part 3: Simulating Biological Interactions
For drug development professionals, understanding how the molecule might interact with a biological target is the ultimate goal.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) by simulating the excitation of electrons from occupied to unoccupied orbitals.[11] This allows for the assignment of observed spectral bands to specific electronic transitions (e.g., π → π*), providing insight into the molecule's chromophoric system.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This is essential for hypothesis-driven drug design.[3][6][12]
-
Receptor Preparation: Obtain the 3D crystal structure of a relevant protein target (e.g., a kinase, bacterial GyrB) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized, lowest-energy conformation of this compound. Assign charges.
-
Grid Generation: Define a docking box (grid) around the active site of the receptor.
-
Docking Simulation: Use software like AutoDock or Schrödinger's Glide to systematically sample conformations of the ligand within the active site. The program scores each "pose" based on a scoring function that estimates binding affinity (e.g., in kcal/mol).
-
Analysis: Analyze the top-ranked poses to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity score provides a quantitative estimate of how strongly the ligand may bind to the target.
Caption: A typical workflow for molecular docking studies.
Conclusion
The theoretical calculations detailed in this guide provide a powerful, multi-faceted approach to characterizing this compound. By combining DFT and molecular docking, researchers can gain deep insights into the molecule's geometry, stability, reactivity, and potential for biological activity before committing significant resources to synthesis and in-vitro testing. This in-silico-first strategy is an indispensable component of modern, efficient drug discovery and materials science.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]Pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. ResearchGate. Available at: [Link]
-
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. National Institutes of Health. Available at: [Link]
-
Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Royal Society of Chemistry. Available at: [Link]
-
New 2-Chloroimidazo[1,2-a]pyridine induced Schiff bases: Synthesis, characterization, antimicrobial and A-498 and A-549 anticancer activity, molecular modeling, in-silico pharmacokinetics, and DFT studies. ResearchGate. Available at: [Link]
-
This compound (C9H5F3N2O2). PubChem. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Royal Society of Chemistry. Available at: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Publications. Available at: [Link]
-
Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PubMed Central. Available at: [Link]
-
Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. Available at: [Link]
-
TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available at: [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anticipated electrophilic aromatic substitution (EAS) reactions of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes established principles of heterocyclic chemistry with predictive insights to offer a robust framework for researchers navigating the functionalization of this highly electron-deficient scaffold.
Introduction: The Challenge and Opportunity of a Highly Deactivated Heterocycle
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its value lies in its rigid bicyclic structure and the synthetic tractability of its C3 position. However, the introduction of potent electron-withdrawing groups, such as a trifluoromethyl group at C2 and a carboxylic acid at C3, dramatically alters the electronic landscape of the molecule, presenting both significant challenges and unique opportunities for late-stage functionalization.
This compound is a molecule of interest for drug discovery due to the combined properties of its substituents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the carboxylic acid provides a handle for further derivatization or can act as a key pharmacophoric feature. Understanding its reactivity in electrophilic aromatic substitution is crucial for unlocking its full potential in the synthesis of novel chemical entities.
This guide will delve into the predicted regioselectivity of EAS reactions on this substrate, propose robust experimental protocols, and provide the mechanistic rationale behind these predictions.
The Electronic Landscape: Predicting Reactivity and Regioselectivity
The imidazo[1,2-a]pyridine ring system is generally electron-rich, particularly at the C3 position of the five-membered imidazole ring. This inherent reactivity makes C3 the primary site for electrophilic attack in unsubstituted or activated imidazo[1,2-a]pyridines.[3][4][5][6]
However, in this compound, the situation is drastically different. The molecule is substituted with two powerful electron-withdrawing groups:
-
2-Trifluoromethyl (-CF3): This group exerts a strong negative inductive effect (-I), withdrawing electron density from the entire ring system.
-
3-Carboxylic Acid (-COOH): This group is also strongly deactivating through both a negative inductive effect (-I) and a negative mesomeric effect (-M).
The presence of these two groups at the most reactive positions of the imidazole ring leads to a profound deactivation of the entire heterocyclic system towards electrophilic attack. Furthermore, with the C3 position blocked, any electrophilic substitution must occur on the six-membered pyridine ring (positions C5, C6, C7, and C8).
Predicting the site of substitution on the pyridine ring requires an analysis of the remaining electronic factors and steric hindrance. The bridgehead nitrogen (N4) and the imidazole ring as a whole will still influence the electron distribution in the pyridine ring. Generally, electrophilic substitution on the pyridine ring of imidazo[1,2-a]pyridines is less favorable than on the imidazole ring. When forced to react on the pyridine ring, substitution often occurs at C5 and C7. In this highly deactivated system, the least deactivated position is likely to be the site of attack, though harsh reaction conditions will be necessary.
Synthesis of the Starting Material
While this guide focuses on the reactivity of this compound, a brief overview of its synthesis is pertinent. The molecule can be prepared through established methods for imidazo[1,2-a]pyridine synthesis.[7] A common route involves the condensation of a substituted 2-aminopyridine with a trifluoromethyl-containing α-haloketone, followed by introduction and subsequent hydrolysis of a suitable precursor to the carboxylic acid at the C3 position. The existence of this compound is documented in chemical databases such as PubChem.[8]
Key Electrophilic Aromatic Substitution Reactions: Predicted Protocols and Mechanistic Insights
The following sections provide detailed, albeit predictive, protocols for key electrophilic aromatic substitution reactions on this compound. These protocols are based on established methods for the functionalization of other highly deactivated heterocyclic systems and should be considered as starting points for experimental optimization.
Nitration
Nitration of imidazo[1,2-a]pyridines bearing electron-withdrawing groups has been reported to occur at the C3 position.[9] With this position blocked, nitration on the pyridine ring will require forcing conditions. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.
Predicted Protocol:
-
To a cooled (0 °C) solution of fuming sulfuric acid (20% SO3), add this compound in one portion.
-
Stir the mixture until complete dissolution is achieved.
-
Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80-100 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Regioselectivity and Mechanism:
The nitro group is expected to be introduced at the C5 or C7 position of the pyridine ring. The reaction proceeds via the formation of the nitronium ion (NO2+) as the active electrophile, which then attacks the electron-deficient pyridine ring to form a Wheland intermediate. Deprotonation then restores aromaticity.
Caption: Predicted mechanism for the nitration of the target molecule.
Halogenation (Bromination and Chlorination)
Regioselective C3-halogenation of imidazo[1,2-a]pyridines is well-documented.[3][4][6] For the target molecule, halogenation must occur on the pyridine ring and will likely require a Lewis acid catalyst to activate the halogen.
Predicted Protocol (Bromination):
-
To a solution of this compound in a suitable solvent (e.g., oleum or concentrated sulfuric acid), add a stoichiometric amount of N-bromosuccinimide (NBS).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr3).
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by pouring it into an aqueous solution of sodium thiosulfate.
-
Neutralize with a suitable base and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify by column chromatography.
Predicted Regioselectivity:
Similar to nitration, bromination is anticipated to occur at the C5 or C7 position.
Caption: A generalized workflow for the halogenation of the target molecule.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are cornerstone C-C bond-forming reactions. However, they are notoriously difficult on strongly deactivated aromatic systems. Friedel-Crafts acylation of imidazo[1,2-a]pyridines typically occurs at C3.[5] Given the presence of two deactivating groups, including a meta-directing carboxylic acid, a Friedel-Crafts reaction on the target molecule is expected to be extremely challenging, if not impossible, under standard conditions. Aza-Friedel-Crafts reactions have also been explored for C3-functionalization.[1]
Should such a transformation be attempted, it would require a highly reactive electrophile and a potent Lewis acid catalyst, with the most likely, albeit low-yielding, outcome being substitution at the C5 or C7 position.
Summary of Predicted Reactions
| Reaction | Reagents | Predicted Site of Substitution | Anticipated Challenges |
| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | C5 or C7 | Severe deactivation requires harsh conditions and may lead to decomposition. |
| Bromination | NBS / FeBr₃ in H₂SO₄ | C5 or C7 | High deactivation necessitates a Lewis acid catalyst and elevated temperatures. |
| Chlorination | NCS / FeCl₃ in H₂SO₄ | C5 or C7 | Similar challenges to bromination. |
| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | Unlikely to proceed | Extreme deactivation of the ring system by two electron-withdrawing groups. |
Conclusion
The electrophilic aromatic substitution of this compound is a formidable synthetic challenge due to the profound deactivating effects of the C2-trifluoromethyl and C3-carboxylic acid substituents. Standard electrophilic substitution is predicted to be difficult and will require harsh reaction conditions. With the highly reactive C3 position blocked, any substitution will be directed to the pyridine ring, most likely at the C5 or C7 positions. The protocols and mechanistic insights provided in this guide offer a rational starting point for researchers aiming to explore the derivatization of this challenging but potentially valuable heterocyclic scaffold. Experimental verification and careful optimization will be paramount to achieving successful outcomes.
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. 2018.
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. National Institutes of Health.
-
New aspects of the nitration of some imidazo[1,2-a]pyridines. CNDO/2 calculations from X-ray structures. ResearchGate.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. PubMed.
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central.
-
The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. ResearchGate.
-
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Smolecule.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate.
-
Halogenation of Imidazo[1,2‐ α ]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. CoLab.
-
This compound (C9H5F3N2O2). PubChemLite.
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. PubMed.
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 8. PubChemLite - this compound (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Nucleophilic Substitution on the Trifluoromethyl Group of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds.[1][2][3][4][5] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] However, the CF3 group is notoriously inert, and the selective functionalization of its strong carbon-fluorine (C-F) bonds presents a formidable challenge in synthetic chemistry.[7][8] This guide provides an in-depth technical overview of the strategies, mechanisms, and experimental considerations for achieving nucleophilic substitution on the CF3 group of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, a complex heterocyclic building block. We will explore the underlying principles of C-F bond activation within this specific molecular context and offer field-proven insights for researchers in drug development.
Introduction: The Challenge and Opportunity of C-F Bond Functionalization
The trifluoromethyl group is a cornerstone of modern pharmaceuticals and agrochemicals.[6] Its profound electron-withdrawing nature and steric profile can dramatically alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[6] While methods for introducing CF3 groups are well-established, post-synthetic modification of the CF3 group itself, particularly via nucleophilic substitution, is a less-explored frontier.[9]
The C-F bond is the strongest single bond in organic chemistry, making it exceptionally resistant to cleavage.[6][8] Direct nucleophilic attack on a CF3 group is generally considered unfeasible under standard conditions. However, recent advances have demonstrated that strategic activation of the molecular scaffold can render these C-F bonds susceptible to substitution.[7][10][11]
The subject of this guide, this compound, presents a unique electronic environment. The imidazo[1,2-a]pyridine ring is an electron-deficient heteroaromatic system, which is further influenced by two powerful electron-withdrawing groups: the CF3 group at the C2 position and a carboxylic acid group at the C3 position. This electronic setup is key to enabling the otherwise difficult C-F functionalization.
Mechanistic Considerations: Activating an Inert Group
Achieving nucleophilic substitution on the CF3 group of this substrate hinges on activating one of the C-F bonds. This process is not a classical SN2 reaction but rather a more complex pathway facilitated by the electronic properties of the heterocyclic core.
The Role of the Heteroaromatic System
The imidazo[1,2-a]pyridine ring system is inherently electron-poor. The nitrogen atom in the pyridine ring withdraws electron density, making the attached carbons more electrophilic.[12] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen). In our target molecule, the CF3 group is situated at the highly electron-deficient C2 position. This inherent electronic deficiency is the primary factor that "pre-activates" the attached CF3 group.
Synergistic Electron Withdrawal
The carboxylic acid group at the C3 position acts in synergy with the heteroaromatic ring to further withdraw electron density from the C2 position. This cumulative electron-withdrawing effect polarizes the C-CF3 bond and weakens the individual C-F bonds, making the central carbon atom a viable, albeit challenging, target for nucleophilic attack.
Proposed Reaction Pathway: Addition-Elimination
The most plausible mechanism is a variant of nucleophilic aromatic substitution (SNAr), proceeding through an addition-elimination pathway.
-
Nucleophilic Attack: A potent nucleophile (Nu⁻) attacks the carbon of the CF3 group. This is the rate-determining step.
-
Formation of an Intermediate: This attack leads to the formation of a transient, high-energy intermediate where the carbon atom is temporarily hypervalent. The stability of this intermediate is crucial and is influenced by the ability of the imidazo[1,2-a]pyridine ring to delocalize the developing negative charge.
-
Fluoride Elimination: The intermediate collapses, expelling a fluoride ion (F⁻) as the leaving group to yield the difluoro-substituted product.
This process can potentially repeat to replace a second fluorine atom, though each successive substitution becomes progressively more difficult as the electron-withdrawing power of the group diminishes.
Sources
- 1. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Methodological & Application
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid as a potential kinase inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid as a potential kinase inhibitor.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is present in numerous bioactive compounds and has been successfully leveraged to develop potent inhibitors against various protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3][4] The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential for interaction with the ATP-binding site of kinases, leading to the development of inhibitors for targets such as PI3K, CDKs, and c-Met.[3][5]
This document provides detailed application notes and protocols for the characterization of This compound as a potential kinase inhibitor. We will refer to this molecule as "Compound-TFP" for brevity. The protocols outlined herein provide a systematic workflow, from initial biochemical potency determination to validation in a cellular context.
Compound Profile: this compound (Compound-TFP)
Structure:
-
Chemical Formula: C₉H₅F₃N₂O₂[6]
-
Molecular Weight: 230.15 g/mol
-
Core Scaffold: Imidazo[1,2-a]pyridine
-
Key Functional Groups:
-
Trifluoromethyl (CF₃) group at position 2: This group is a bioisostere for a methyl group but possesses unique properties. Its strong electron-withdrawing nature can significantly enhance metabolic stability and binding affinity to target proteins.[7]
-
Carboxylic acid (COOH) group at position 3: This acidic moiety can form key hydrogen bonds or salt bridges with amino acid residues (e.g., lysine) in the kinase active site, potentially serving as a crucial anchor for binding.
-
The strategic placement of these functional groups on a proven kinase-binding scaffold makes Compound-TFP a compelling candidate for investigation as a novel kinase inhibitor.
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Given the structural class, Compound-TFP is hypothesized to function as a Type I kinase inhibitor, competing directly with adenosine triphosphate (ATP) for binding within the enzyme's active site. This mechanism is common for inhibitors based on the imidazopyridine scaffold.[2] The inhibitor mimics the purine ring of ATP, occupying the adenine-binding pocket and preventing the kinase from phosphorylating its downstream substrates.
Caption: Workflow for in vitro IC50 determination of Compound-TFP.
Protocol 1: IC50 Determination using an ADP-Glo™ Kinase Assay
This protocol describes how to measure the half-maximal inhibitory concentration (IC₅₀) of Compound-TFP against a target kinase. The ADP-Glo™ system quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.
Materials:
-
Target Kinase (e.g., PI3Kα, CDK2)
-
Kinase Substrate (specific to the kinase)
-
Compound-TFP (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of Compound-TFP in 100% DMSO. Start with a high concentration (e.g., 1 mM) to generate a final assay concentration range from approximately 10 µM to 0.5 nM. [8] * Include a DMSO-only control (0% inhibition) and a no-kinase or no-ATP control (100% inhibition).
-
-
Kinase Reaction Setup (per well):
-
Add 2.5 µL of Kinase Reaction Buffer.
-
Add 1 µL of the appropriate Compound-TFP dilution (or DMSO for controls).
-
Add 1.5 µL of a kinase/substrate mixture (pre-diluted in Kinase Reaction Buffer).
-
Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase) to all wells to start the reaction.
-
Mix the plate and incubate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity. [9]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation:
-
Normalization: Normalize the raw luminescence data. The DMSO-only wells represent 0% inhibition, and the "no kinase" wells represent 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the Compound-TFP concentration.
-
IC50 Calculation: Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and determine the IC₅₀ value. [10]Software such as GraphPad Prism is recommended for this analysis.
| Compound-TFP [nM] | Log [Concentration] | % Inhibition (Hypothetical) |
| 10000 | 4.00 | 98.5 |
| 3333 | 3.52 | 95.2 |
| 1111 | 3.05 | 89.1 |
| 370 | 2.57 | 75.4 |
| 123 | 2.09 | 52.3 |
| 41 | 1.61 | 28.9 |
| 13.7 | 1.14 | 12.1 |
| 4.6 | 0.66 | 4.5 |
| 1.5 | 0.18 | 1.2 |
| 0 | - | 0.0 |
-
Senior Scientist's Note: The IC₅₀ value is highly dependent on the ATP concentration used in the assay. [9]For ATP-competitive inhibitors, the IC₅₀ will increase as the ATP concentration increases. It is crucial to report the ATP concentration used alongside the IC₅₀ value for data comparability.
Biochemical assays confirm enzymatic inhibition, but it is critical to determine if Compound-TFP can enter cells, bind to its intended target, and modulate downstream signaling pathways. [11]
Experimental Workflow: Cell-Based Analysis
Caption: Workflow for cell-based phospho-substrate analysis via Western Blot.
Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol measures the functional outcome of kinase inhibition within a cell by quantifying the phosphorylation level of a known downstream substrate.
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., MCF7 for PI3K/Akt pathway). [8]* Cell culture medium, FBS, and supplements.
-
Compound-TFP (dissolved in DMSO).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. [12]* BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-specific antibody for the kinase substrate (e.g., anti-phospho-Akt Ser473).
-
Total protein antibody for the kinase substrate (e.g., anti-total-Akt).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if pathway activation by a growth factor is required.
-
Treat cells with a serial dilution of Compound-TFP (e.g., 0.01 to 10 µM) for 1-2 hours. Include a DMSO vehicle control. [8]
-
-
Stimulation and Lysis:
-
(Optional) If the pathway is not constitutively active, stimulate with an appropriate growth factor (e.g., EGF, HRG) for 5-10 minutes.
-
Immediately wash cells with ice-cold PBS and add 100-150 µL of ice-cold Lysis Buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. [13]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration for all samples. Add 4x SDS loading dye and boil at 95°C for 5 minutes. [13]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature. [14]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein levels, the same membrane can be stripped and re-probed with the total substrate antibody and subsequently with the loading control antibody.
-
Data Analysis & Interpretation:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for the phospho-protein, total protein, and loading control.
-
Calculate the normalized phospho-signal by dividing the phospho-protein intensity by the total protein intensity.
-
Plot the normalized signal against the Compound-TFP concentration to determine the cellular potency (EC₅₀ or IC₅₀).
-
Senior Scientist's Note: A significant reduction in substrate phosphorylation at concentrations comparable to the biochemical IC₅₀ suggests good cell permeability and effective target engagement. A large discrepancy between biochemical and cellular potency may indicate issues such as poor cell permeability, rapid metabolism of the compound, or efflux pump activity.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
National Center for Biotechnology Information (PMC). In vitro NLK Kinase Assay. [Link]
-
Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
-
Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
American Association for Cancer Research Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against...[Link]
-
ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
PubChem. This compound. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
eScholarship.org. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]
-
INDOFINE Chemical Company. 2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
Application Notes and Protocols for the Cellular Investigation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Introduction: Unveiling the Potential of a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, a compound of interest for its potential therapeutic applications.
Due to the novelty of this specific molecule, this document establishes a foundational protocol. Researchers are advised to use these guidelines as a starting point and to empirically determine the optimal conditions for their specific cellular models and experimental endpoints.
PART 1: Foundational Protocols for In Vitro Characterization
Reagent Preparation: Ensuring Compound Integrity and Reproducibility
The accurate preparation of stock solutions is paramount for reproducible experimental outcomes.[3][4] The following protocol outlines the recommended procedure for preparing a high-concentration stock of this compound.
Table 1: Reagent Preparation and Storage
| Parameter | Recommendation | Rationale |
| Compound Handling | Centrifuge the vial before opening. | To collect all powder at the bottom of the vial, ensuring accurate weighing.[5] |
| Solvent Selection | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent for many small organic molecules and is compatible with most cell culture media at low final concentrations.[5] |
| Stock Concentration | 10-50 mM | A high-concentration stock minimizes the volume of solvent added to cell cultures, reducing potential toxicity.[6][7] |
| Storage | Aliquot and store at -80°C. | Aliquoting prevents repeated freeze-thaw cycles that can lead to compound degradation.[4][5] Storage at -80°C ensures long-term stability.[7] |
Step-by-Step Protocol for Stock Solution Preparation:
-
Pre-Weighing Preparation: Before opening, centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Weighing: In a sterile environment, accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary but monitor for any signs of degradation.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.[5]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[3] Store immediately at -80°C.
Experimental Workflow for Cellular Treatment
The following workflow provides a general procedure for treating cultured cells with this compound. This workflow is adaptable for various downstream assays, such as cell viability, proliferation, or functional assays.
Caption: General workflow for cell-based assays with small molecules.
Detailed Protocol for Cell Treatment:
-
Cell Seeding: Plate your chosen cell line in the appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Incubate the plates for 24 hours to allow the cells to adhere and recover from plating.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific biological question and should be determined empirically.
-
Downstream Analysis: Following incubation, proceed with the chosen downstream assays.
PART 2: Core Assays for Biological Characterization
Cell Viability and Cytotoxicity Assays
A primary step in characterizing a novel compound is to determine its effect on cell viability. A dose-response curve should be generated to calculate the half-maximal inhibitory concentration (IC50).
Table 2: Recommended Cell Viability Assays
| Assay Principle | Example | Readout | Advantages |
| Metabolic Activity | MTT, MTS, WST-1 | Colorimetric | High-throughput, cost-effective. |
| ATP Content | CellTiter-Glo® | Luminescence | Highly sensitive, reflects metabolically active cells.[8] |
| Membrane Integrity | LDH Release, Trypan Blue | Colorimetric/Microscopy | Differentiates between cytotoxic and cytostatic effects. |
Protocol for MTT Assay:
-
Follow the "Detailed Protocol for Cell Treatment" as described in section 1.2.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Exploring the Mechanism of Action
Based on the known activities of the imidazo[1,2-a]pyridine scaffold, several signaling pathways could be investigated.[1][2]
Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
Experimental Approaches to Elucidate Mechanism of Action:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in relevant signaling pathways, such as STAT3 and NF-κB, which have been implicated in the activity of other imidazo[1,2-a]pyridine derivatives.[2]
-
Quantitative PCR (qPCR): Measure changes in the gene expression of downstream targets like iNOS and COX-2.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the secretion of cytokines or other signaling molecules into the cell culture supernatant.
-
Flow Cytometry: Assess cell cycle progression and apoptosis.
PART 3: Concluding Remarks and Future Directions
This guide provides a robust starting point for the in vitro characterization of this compound. The experimental protocols are designed to be adaptable to a wide range of cell lines and research questions. It is crucial to meticulously document all experimental parameters and to include appropriate controls to ensure the generation of high-quality, reproducible data. Future investigations could expand to more complex models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment.[8][9]
References
-
SMALL MOLECULES. Captivate Bio. Available from: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available from: [Link]
-
Viability Assays For Cells In Culture l Protocol Preview. JoVE. Available from: [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. Available from: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available from: [Link]
Sources
- 1. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 5. captivatebio.com [captivatebio.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
molecular docking of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with target proteins
An Application Note and Protocol for the Molecular Docking of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with Target Proteins
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, frequently targeting key proteins such as kinases.[3][4] This application note provides a comprehensive, in-depth guide to performing molecular docking studies with a representative ligand, this compound, against a therapeutically relevant protein target. We will elucidate the theoretical underpinnings of molecular docking, provide a detailed, step-by-step protocol from ligand and protein preparation to simulation and analysis, and discuss the critical importance of protocol validation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate hit identification and lead optimization.
Theoretical Foundations & Strategic Planning
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] The process involves two primary stages: sampling the conformational space of the ligand within the protein's binding site and then ranking these conformations using a scoring function.[6] An accurate prediction can provide invaluable insights into the molecular basis of interaction, guiding further experimental work in a structure-based drug design campaign.[7][8]
The Ligand: this compound
The chosen ligand possesses several key features that make it an interesting candidate for docking studies:
-
Imidazo[1,2-a]pyridine Core: A rigid, bicyclic aromatic system capable of engaging in π-π stacking and other hydrophobic interactions with protein residues. This scaffold is a known pharmacophore for a variety of targets.[9]
-
Carboxylic Acid Group: A potent hydrogen bond donor and acceptor, likely to form critical electrostatic interactions with polar residues in a binding site.
-
Trifluoromethyl (CF3) Group: An electron-withdrawing group that can modulate the ligand's acidity (pKa) and metabolic stability. The fluorine atoms can also participate in specific, albeit weaker, interactions like halogen bonds and can enhance binding affinity through hydrophobic interactions.[10][11]
Selecting a Target Protein: The Case for Kinases
Given that the imidazo[1,2-a]pyridine scaffold is known to target protein kinases, we have selected the human Abelson (Abl) kinase as a representative target for this protocol.[4] Abl kinase is a crucial target in cancer therapy, particularly for chronic myelogenous leukemia (CML). For this guide, we will use the crystal structure of the Abl kinase domain in complex with the inhibitor Imatinib (PDB ID: 1IEP), a well-characterized system often used in docking tutorials.[12] This choice allows us to perform a crucial validation step: re-docking the known inhibitor to ensure our protocol can reproduce the experimentally observed binding mode.
The Molecular Docking Workflow: A Comprehensive Protocol
This section details the end-to-end workflow for performing a molecular docking experiment. We will use a combination of widely available and validated software: UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking simulation.
Caption: High-level workflow for a molecular docking experiment.
Protocol: Ligand Preparation
-
Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(O)c1c2ncccc2nc1C(F)(F)F.
-
Generate 3D Coordinates:
-
Use a tool like UCSF Chimera (Tools -> Structure Editing -> Build Structure) or an online converter. Paste the SMILES string to generate an initial 3D structure.
-
-
Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (approx. 7.4). In Chimera, use Tools -> Structure Editing -> AddH.
-
Assign Partial Charges: Accurate partial charges are crucial for the scoring function. Use Chimera's Tools -> Structure Editing -> Add Charge tool. For small organic molecules, the AM1-BCC charge model is a robust choice.[13]
-
Energy Minimization: The initial 3D structure is not energetically favorable. Perform energy minimization to relieve steric clashes and find a low-energy conformation. In Chimera, use Tools -> Structure Editing -> Minimize Structure.
-
Save in PDBQT Format: AutoDock Vina requires ligands in the PDBQT format, which includes atomic coordinates, partial charges, and torsional flexibility information. Use AutoDock Tools (part of MGLTools) or the "Dock Prep" tool in Chimera to define rotatable bonds and save the final file (e.g., ligand.pdbqt).[12][14]
Protocol: Protein Preparation
The raw PDB file requires significant cleaning and preparation to be suitable for docking.[15][16]
-
Fetch the PDB Structure: In Chimera, go to File -> Fetch by ID and enter 1IEP.[17]
-
Isolate the Protein Chain: The PDB file may contain multiple protein chains, inhibitors, and crystallization artifacts. For 1IEP, we are interested in chain A. Delete all other chains.
-
Remove Unnecessary Molecules: Delete all water molecules (Select -> Structure -> solvent). Also, remove the co-crystallized ligand (Imatinib, designated as "STI" in this file) and any other heteroatoms or ions not essential for binding.[12][18]
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them using Tools -> Structure Editing -> AddH. Ensure to consider protonation states of key residues like Histidine.
-
Assign Partial Charges: As with the ligand, assign charges to the protein atoms. The Amber force field is a standard choice for proteins. This can be done via the Dock Prep tool.[13]
-
Save in PDBQT Format: Save the prepared, rigid receptor as a PDBQT file (e.g., receptor.pdbqt).
Protocol: Executing the Docking Simulation
Caption: Inputs and outputs for the AutoDock Vina simulation.
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" centered on the active site. A common method is to center the box on the position of the co-crystallized ligand.[19]
-
In Chimera with the prepared receptor loaded, use Tools -> Surface/Binding Analysis -> AutoDock Vina.
-
Set the receptor and ligand (if you loaded the original complex for reference).
-
Adjust the box center and dimensions to encompass the entire binding cleft, typically with a 4-5 Å buffer around where the ligand is expected to bind. Note the center coordinates (X, Y, Z) and dimensions.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:[19][20]
Note: Center and size values are illustrative for PDB 1IEP. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search at the cost of time.
-
Run Vina: Execute the simulation from the command line: vina --config conf.txt --log log.txt
Post-Docking Analysis: From Data to Insight
The output from Vina is a PDBQT file containing multiple predicted binding poses (typically 9) ranked by their binding affinity scores.[21]
Interpreting the Results
-
Binding Affinity (Score): The primary metric is the binding affinity, reported in kcal/mol. More negative values indicate a more favorable predicted binding energy.[22] This score is used to rank different ligands against each other or different poses of the same ligand.
-
Root Mean Square Deviation (RMSD): RMSD measures the spatial difference between two poses. When analyzing results, clustering poses with low RMSD values (< 2.0 Å) from each other suggests they belong to the same binding mode.[21][23]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -9.2 | 0.00 | MET318, THR315, GLU286, LEU370 |
| 2 | -8.9 | 1.35 | MET318, THR315, GLU286, ASP381 |
| 3 | -8.5 | 5.87 | ILE293, VAL299, PHE382 |
| 4 | -8.4 | 1.88 | MET318, THR315, GLU286, LEU370 |
| ... | ... | ... | ... |
| Table 1: Example of a docking results summary table. Lower binding affinities are better. Low RMSD values between poses suggest a consistent binding mode. |
Visualizing Interactions
Quantitative scores alone are insufficient. Visual inspection of the top-ranked poses is essential to determine if the predicted interactions are chemically sensible.[24]
-
Load Structures: Open your prepared receptor PDBQT and the Vina output PDBQT file in a visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: For the best-scoring pose, identify key interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's carboxylic acid and polar residues like Thr, Glu, or Asp.[22]
-
Hydrophobic Interactions: Observe if the imidazopyridine ring is nestled in a hydrophobic pocket, potentially interacting with residues like Leu, Val, or Phe.
-
π-π Stacking: Check for stacking interactions between the ligand's aromatic system and residues like Phe, Tyr, or His.[25]
-
-
Generate 2D Diagrams: Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D schematic diagrams that clearly summarize these interactions for reporting.[24]
Protocol Validation: A Trust-Building Exercise
A crucial step for any docking protocol is to validate its ability to reproduce known experimental results.[26] This ensures the chosen parameters (grid box, software settings) are appropriate for the target system.
-
Re-docking the Co-crystallized Ligand: Prepare the co-crystallized ligand (Imatinib from 1IEP) using the same protocol as our test ligand.
-
Run the Docking Simulation: Use the exact same protein structure and configuration file (conf.txt) to dock the prepared Imatinib.
-
Calculate RMSD: Compare the top-ranked docked pose of Imatinib to its original position in the crystal structure. The RMSD between the heavy atoms of the two poses should be calculated.
-
Assess Success: A successful validation is generally considered an RMSD value ≤ 2.0 Å .[27][28] This indicates that your docking protocol can accurately identify the native binding mode. If the RMSD is high, you may need to adjust the grid box size/location or other Vina parameters.
Caption: Decision workflow for validating the docking protocol.
Conclusion
Molecular docking is a powerful computational tool that, when applied rigorously, can significantly enhance drug discovery efforts. This guide provides a detailed, self-validating protocol for docking this compound into a relevant kinase target. By carefully preparing input structures, validating the methodology, and critically analyzing the results, researchers can generate reliable hypotheses about protein-ligand interactions, paving the way for the rational design of novel and more potent therapeutic agents.
References
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
El Mouns, B. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]
-
Vakser, I. A. (2024). A Review On Molecular Docking And Its Application. International Journal of Creative Research Thoughts. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
-
Pramila, V., et al. (2023). Basics, types and applications of molecular docking: A review. International Journal of Health Sciences, 7(S1), 329-338. [Link]
-
Mishra, S. K., & Singh, P. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Drug Delivery and Therapeutics, 14(3), 223-231. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Bioinformatics Review. (2021). Analysis of Docking results by Autodock. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. [Link]
-
Chhabria, M. T., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Link]
-
Semantic Scholar. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
-
Chemistry LibreTexts. (2020). How to Dock Your Own Drug. [Link]
-
Sabban, S. (2019). AutoDock Vina Tutorial. YouTube. [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
-
Kontoyianni, M., et al. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of medicinal chemistry, 47(3), 558–565. [Link]
-
Scribd. (n.d.). Autodock - Vina Protocol. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8). [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 42(3), 83–94. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]
-
MySkinRecipes. (n.d.). 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. researchgate.net [researchgate.net]
- 23. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays Using 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
Introduction: The Promise of Imidazo[1,2-a]pyridines in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Several commercial drugs, such as Zolpidem and Olprinone, feature this scaffold, underscoring its therapeutic potential.[2]
This application note focuses on the evaluation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid , a compound of interest due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability and bioactivity of drug candidates.[3] While specific data on this particular derivative is emerging, the broader class of imidazo[1,2-a]pyridines has demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as mycobacteria.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standardized antimicrobial assays to characterize the in vitro activity of this and related compounds.
The protocols detailed herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[7][8] We will delve into the principles and methodologies of fundamental antimicrobial susceptibility tests: the Kirby-Bauer disk diffusion assay, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and time-kill kinetic assays.
I. Foundational Antimicrobial Susceptibility Testing: Principles and Methodologies
A critical first step in the evaluation of a novel antimicrobial agent is to determine its spectrum of activity and potency. The following assays provide a standardized framework for this initial characterization.
A. Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.[5] The principle is based on the diffusion of the antimicrobial compound from a saturated paper disk into an agar medium inoculated with the test organism.[6] If the compound is effective at inhibiting bacterial growth, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[5]
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension. The MIC value is a critical parameter in assessing the potency of a new antimicrobial agent.
C. Time-Kill Kinetics Assay
The time-kill kinetics assay provides insights into the pharmacodynamic properties of an antimicrobial agent, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This assay measures the rate and extent of bacterial killing over time in the presence of the test compound. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction (99.9% killing) in the number of viable bacteria (CFU/mL) compared to the initial inoculum.
II. Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the execution of the aforementioned antimicrobial assays.
A. Kirby-Bauer Disk Diffusion Assay Protocol
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[6]
-
Sterile cotton swabs
-
Incubator (35-37°C)[5]
-
Calipers or a ruler
Procedure:
-
Preparation of Test Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known amount of the stock solution to sterile blank paper disks and allow the solvent to evaporate completely. A typical starting concentration to test is 30 µg per disk.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks containing the test compound onto the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart and gently press them down to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[5]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.
-
Interpret the results based on standardized zone diameter interpretive charts, if available for the compound class, or use the data for comparative analysis.
-
B. Broth Microdilution (MIC) Assay Protocol
This protocol follows the CLSI guidelines for broth microdilution susceptibility testing.[7]
Workflow for Broth Microdilution (MIC) Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Materials:
-
This compound
-
CAMHB and Tryptic Soy Agar (TSA) plates
-
Test bacterial strain in mid-logarithmic growth phase
-
Sterile culture flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Micropipettes and sterile tips
Procedure:
-
Preparation:
-
Grow the test organism in CAMHB to the mid-logarithmic phase.
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
-
Inoculation:
-
Inoculate the prepared flasks with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
III. Data Interpretation and Presentation
The data generated from these assays should be presented clearly and concisely to allow for straightforward interpretation.
Table 1: Example Disk Diffusion and MIC Data for this compound
| Test Organism | Disk Diffusion Zone of Inhibition (mm) (30 µg disk) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 18 | 4 |
| Escherichia coli ATCC 25922 | 14 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 8 | >64 |
| Methicillin-Resistant S. aureus (MRSA) | 16 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example Time-Kill Assay Data (log10 CFU/mL) for S. aureus ATCC 29213
| Time (hours) | Growth Control (0x MIC) | 1x MIC (4 µg/mL) | 2x MIC (8 µg/mL) | 4x MIC (16 µg/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.20 | 4.80 | 4.10 |
| 4 | 7.80 | 4.60 | 3.90 | 2.90 |
| 8 | 8.90 | 4.10 | 3.10 | <2.00 |
| 24 | 9.20 | 3.80 | <2.00 | <2.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A result of <2.00 log10 CFU/mL indicates that no colonies were detected at the lowest dilution plated.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the antimicrobial properties of this compound. By systematically performing disk diffusion, broth microdilution, and time-kill kinetic assays, researchers can efficiently determine the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The promising scaffold of imidazo[1,2-a]pyridines warrants continued investigation in the search for novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
V. References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. [Link]
-
RSC Publishing. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]
-
PubMed. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[6]enzothiazole motifs. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
ResearchGate. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[6]enzothiazole motifs | Request PDF. [Link]
-
Linnaeus Bioscience. (2024). Antimicrobial Assays. [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
Wikipedia. (n.d.). Imidazopyridine. [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
PubMed. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. [Link]
-
NIH. (n.d.). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. [Link]
-
ResearchGate. (2025). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]
-
PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
of DSpace. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. [Link]
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. sciensage.info [sciensage.info]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1] In the realm of oncology, this scaffold has garnered significant attention due to the diverse and potent anticancer activities exhibited by its derivatives.[2][3] These compounds have been shown to modulate critical cellular pathways implicated in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[3][4] The unique electronic and structural properties of the imidazo[1,2-a]pyridine core allow for versatile substitution, enabling the fine-tuning of pharmacological profiles.
This document focuses on a specific, yet largely unexplored derivative: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . The rationale for investigating this particular molecule stems from the established roles of its constituent functional groups:
-
The Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of a compound.
-
The Carboxylic Acid (-COOH) Group: The carboxylic acid moiety at the 3-position provides a crucial handle for forming various derivatives such as esters and amides, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. It can also participate in key hydrogen bonding interactions within the active site of target enzymes or receptors.
While direct studies on this compound are not extensively documented in publicly available literature, the wealth of data on related analogues allows us to formulate a robust hypothesis for its potential anticancer activity and to design a comprehensive research workflow for its evaluation.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
Based on extensive research into the broader class of imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This is a frequently observed mechanism for imidazo[1,2-a]pyridine-based anticancer agents.[4] Dysregulation of this pathway is a hallmark of many cancers, promoting cell growth, proliferation, and survival.
-
Induction of Cell Cycle Arrest and Apoptosis: Many successful chemotherapeutic agents function by halting the cell cycle and triggering programmed cell death (apoptosis) in cancer cells. Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and to initiate apoptosis through both intrinsic and extrinsic pathways.[4][6]
-
Modulation of Other Key Kinases: This class of compounds has also been reported to inhibit other critical kinases involved in cancer, such as Cyclin-Dependent Kinases (CDKs) and c-Met.[3]
The following diagram illustrates the potential targeting of the PI3K/Akt/mTOR pathway by our compound of interest.
Figure 2: A streamlined workflow for the in vitro assessment of the anticancer properties of the target compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). [4][7]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound, dissolved in DMSO to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cells treated with the compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the compound at its IC50 concentration.
-
70% cold ethanol.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Protocol 4: Western Blotting
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways such as PI3K/Akt/mTOR and apoptosis pathways.
Materials:
-
Cancer cells treated with the compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin). [4][8]* HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Data Interpretation and Expected Outcomes
| Experiment | Parameter Measured | Expected Outcome for an Active Compound |
| MTT Assay | IC50 Value | A low micromolar or nanomolar IC50 value, indicating potent cytotoxicity against cancer cells. |
| Apoptosis Assay | Percentage of Apoptotic Cells | A significant increase in the population of Annexin V-positive cells compared to the control. |
| Cell Cycle Analysis | Cell Distribution in Cycle Phases | Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M), indicating cell cycle arrest. |
| Western Blotting | Protein Expression/Phosphorylation | - Decreased phosphorylation of Akt and mTOR. - Increased expression of tumor suppressors like p53 and p21. - Increased levels of pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and decreased levels of anti-apoptotic proteins (Bcl-2). |
Conclusion and Future Directions
The application notes and protocols outlined above provide a foundational framework for the initial investigation of this compound as a novel anticancer agent. Positive results from these in vitro studies would warrant further investigation, including:
-
SAR Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer (e.g., xenograft models) to assess its antitumor activity, pharmacokinetics, and toxicity in a living organism.
-
Target Identification and Validation: Employing techniques such as affinity chromatography or proteomics to identify the direct molecular target(s) of the compound.
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of potential therapeutic agents. Through systematic and rigorous investigation, compounds like this compound may emerge as promising candidates for the next generation of cancer therapies.
References
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Archiv der Pharmazie. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., Hinz, B., & Al-Mourabit, A. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 793. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Altaher, A. M. H., Al-Mourabit, A., & Hinz, B. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(1), 125–138. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 259–272. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Future Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry, 28(5), 374–398. [Link]
-
Liu, T., Qiao, J., Poss, M. A., & Engle, K. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2201–2211. [Link]
-
Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (2019). New Journal of Chemistry, 43(35), 13917–13928. [Link]
-
Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID. (n.d.). INDOFINE Chemical Company. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives as Potential Kinase Inhibitors
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase-Directed Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide array of therapeutic potential, including anticancer and enzyme inhibitory activities.[1] Notably, specific substitutions on this scaffold have given rise to potent inhibitors of key signaling proteins, such as PI3K/mTOR dual inhibitors.[2] The incorporation of a trifluoromethyl group at the 2-position and a carboxylic acid at the 3-position of the imidazo[1,2-a]pyridine ring system creates a unique chemical entity with the potential for novel interactions with biological targets. Kinases, being a critical class of enzymes regulating a vast number of cellular processes, represent a prime target for therapeutic intervention, particularly in oncology.[3][4] This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid derivatives to identify novel kinase inhibitors.
Our screening strategy is built upon a robust and validated workflow designed to maximize efficiency and minimize false positives. The primary screen utilizes a luminescence-based biochemical assay to directly measure the inhibitory effect of the compounds on kinase activity. Hits from the primary screen are then subjected to a secondary, orthogonal cell-based assay to assess cytotoxicity and confirm on-target effects in a more biologically relevant context. This dual-assay approach ensures a high degree of confidence in the identified hits, providing a solid foundation for subsequent hit-to-lead optimization.
Visualizing the Path to Discovery: A High-Throughput Screening Workflow
The journey from a compound library to validated hits follows a structured and logical progression. The following diagram illustrates the key stages of our proposed high-throughput screening campaign.
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Part 1: The Primary Offensive - A Luminescence-Based Kinase Inhibition Assay
The cornerstone of our primary screen is the Kinase-Glo® Luminescent Kinase Assay platform.[5][6][7][8][9][10] This homogeneous "add-mix-read" assay is exceptionally amenable to HTS, providing a robust and sensitive method to quantify kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[5][7][9][10] A decrease in luminescence signal is directly proportional to the consumption of ATP by the kinase, and therefore, an increase in luminescence indicates inhibition of the kinase by a test compound.
Principle of the Kinase-Glo® Assay
The assay is based on the ATP-dependent luciferase reaction. After the kinase reaction has proceeded for a defined period, the Kinase-Glo® reagent is added, which simultaneously terminates the kinase reaction and initiates a stable, "glow-type" luminescent signal. The light output is proportional to the amount of ATP present in the well.
Caption: Principle of the Kinase-Glo® luminescent assay.
Detailed Protocol: Primary High-Throughput Screen
1. Reagent and Plate Preparation:
-
Compound Plates: Prepare 384-well compound plates containing the this compound derivatives dissolved in 100% DMSO.
-
Assay Plates: Use white, opaque 384-well plates to maximize luminescent signal and prevent crosstalk between wells.[11]
-
Kinase Buffer: Prepare the appropriate kinase reaction buffer as recommended by the kinase manufacturer.
-
Kinase and Substrate: Dilute the kinase and its specific substrate to their optimal concentrations in the kinase buffer. The choice of kinase will depend on the therapeutic area of interest. For a broad screen, a panel of kinases can be used.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should be at or near the Km of the kinase for ATP. The Kinase-Glo® platform offers different assay formats (Standard, Plus, Max) to accommodate a wide range of ATP concentrations.[8]
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® substrate with the Kinase-Glo® buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[7]
2. Assay Procedure:
| Step | Action | Volume (per well) | Incubation |
| 1 | Dispense test compounds, positive control (e.g., Staurosporine), and negative control (DMSO) into the assay plate. | 100 nL | N/A |
| 2 | Add the kinase and substrate mixture to all wells. | 5 µL | N/A |
| 3 | Initiate the kinase reaction by adding the ATP solution to all wells. | 5 µL | 60 minutes at room temperature |
| 4 | Add Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal. | 10 µL | 10 minutes at room temperature |
| 5 | Measure luminescence using a plate reader. | N/A | N/A |
3. Plate Layout and Controls:
A robust plate layout with appropriate controls is essential for accurate data analysis and quality control.[12][13][14]
| Wells | Content | Purpose |
| Columns 1 & 2 | Test Compounds | Screening of the compound library |
| ... | ... | ... |
| Column 23 | Negative Control (DMSO) | Represents 0% kinase inhibition |
| Column 24 | Positive Control (Staurosporine) | Represents 100% kinase inhibition |
4. Data Analysis and Hit Selection:
-
Normalization: Normalize the raw luminescence data to the plate controls. The signal from the negative control (DMSO) wells is set as 0% inhibition, and the signal from the positive control (Staurosporine) wells is set as 100% inhibition.
-
Quality Control (Z'-Factor): Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[3][15][16][17][18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15][16]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
-
Hit Identification: Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).
Part 2: The Confirmation - An Orthogonal Cell-Based Cytotoxicity Assay
Following the identification of primary hits, it is crucial to perform a secondary, orthogonal assay to confirm their activity and rule out false positives.[19][20][21] A cell-based cytotoxicity assay serves this purpose by determining if the observed kinase inhibition is due to a specific interaction with the target or a general cytotoxic effect. The MTS assay is a colorimetric method for assessing cell viability and is well-suited for HTS formats.[22][23][24][25]
Principle of the MTS Assay
In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 490-500 nm.[25]
Detailed Protocol: Secondary Cytotoxicity Screen
1. Cell Culture and Plating:
-
Cell Line: Select a cancer cell line that is relevant to the kinase target being investigated.
-
Cell Seeding: Seed the cells into clear, flat-bottom 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of the assay.[25]
2. Assay Procedure:
| Step | Action | Volume (per well) | Incubation |
| 1 | Add serial dilutions of the confirmed hit compounds, a positive control for cytotoxicity (e.g., Doxorubicin), and a negative control (DMSO) to the cell plates. | 10 µL | 48-72 hours at 37°C, 5% CO2 |
| 2 | Add MTS reagent to each well. | 20 µL | 1-4 hours at 37°C, 5% CO2[22][23][24] |
| 3 | Measure the absorbance at 490 nm using a microplate reader. | N/A | N/A |
3. Data Analysis and Hit Validation:
-
IC50 Determination: For both the primary kinase assay and the secondary cytotoxicity assay, generate dose-response curves by plotting the percent inhibition or percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that produces 50% of the maximal response).
-
Hit Validation: A validated hit is a compound that demonstrates potent inhibition in the primary kinase assay (low IC50) and minimal cytotoxicity in the secondary assay (high IC50). A significant window between the biochemical and cellular IC50 values suggests a specific inhibitory effect on the kinase target rather than general toxicity.
Conclusion: Paving the Way for Novel Cancer Therapeutics
The protocols outlined in this application note provide a robust and efficient framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By employing a combination of a highly sensitive primary biochemical assay and a confirmatory orthogonal cell-based assay, this workflow ensures the identification of high-quality, validated hits. These hits can then serve as the starting point for structure-activity relationship (SAR) studies and lead optimization, ultimately paving the way for the development of novel and effective kinase-targeted cancer therapies.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
- Shin, A. (n.d.). Z-factors. In BIT 479/579 High-throughput Discovery.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Orthogonal Assay. In A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
-
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]
-
Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
- Paricharak, S., & Sirois, J. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Future medicinal chemistry, 8(11), 1305–1307.
- Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Frontiers in pharmacology, 5, 93.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
-
Assay Guidance Manual. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Plate layouts commonly used in drug testing experiments. Retrieved from [Link]
- Paul, D., & Majumder, S. (2017). Robust Analysis of High Throughput Screening (HTS)
- Gillet, G., Tsvetkov, P. O., Makarov, A. A., & Feofanov, A. V. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PloS one, 14(1), e0210986.
- Horn, T., Schult-Dietrich, P., & Meier, R. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(W1), W119–W125.
-
Corning. (n.d.). How to Determine Plate Format for High Throughput Screening. Retrieved from [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PloS one, 6(8), e23074.
- Zhang, W., Zhu, H., Chen, H., Chen, Y., Li, Y., & Li, J. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of medicinal chemistry, 63(6), 3028–3046.
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. corning.com [corning.com]
- 12. eu-openscreen.eu [eu-openscreen.eu]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. punnettsquare.org [punnettsquare.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. pelagobio.com [pelagobio.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid for Enhanced Biological Activity
Abstract
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 2-position, significantly enhances key drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[4][5] This application note provides a detailed guide for researchers on the derivatization of a key intermediate, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. We present field-proven protocols for modification at the 3-position carboxylic acid, a critical handle for tuning bioactivity. The methodologies are framed within the context of structure-activity relationship (SAR) studies, with a focus on developing potent agents such as antituberculosis candidates and kinase inhibitors.[6][7][8]
Introduction: The Strategic Value of the Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has demonstrated a vast range of biological activities, including hypnotic (Zolpidem), anxiolytic (Alpidem), and cardiotonic (Olprinone) effects.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets.
The introduction of a trifluoromethyl (CF₃) group at the 2-position is a deliberate design choice. The CF₃ moiety is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and can increase the acidity of nearby protons, alter conformational preferences, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[5]
The carboxylic acid at the 3-position serves as the primary and most versatile point for chemical modification. It allows for the introduction of a wide array of functional groups through robust and well-established chemical reactions, enabling systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide focuses on the most effective derivatization strategy: the formation of imidazo[1,2-a]pyridine-3-carboxamides , a class of compounds that has shown exceptional promise, particularly in the development of novel antituberculosis agents active against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[6][9][10]
Strategic Derivatization Pathways
The derivatization strategy for this compound primarily revolves around the functionalization of the carboxylic acid group. However, modifications to the pyridine ring offer a secondary route for fine-tuning the molecule's properties.
Caption: Key derivatization strategies for the core scaffold.
Core Synthesis: A Note on the Starting Material
Before derivatization, the synthesis of the core acid is required. A common and reliable method involves a two-step process: a condensation/cyclization reaction followed by hydrolysis.[9]
-
Step A: Condensation & Cyclization: Reaction of a substituted 2-aminopyridine (e.g., 2-amino-5-(trifluoromethyl)pyridine) with an ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.
-
Step B: Saponification: Hydrolysis of the resulting ethyl ester using a base like lithium hydroxide (LiOH), followed by acidic workup to yield the target carboxylic acid.
This starting material is also commercially available from several vendors for researchers wishing to proceed directly to derivatization.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides via Amide Coupling
This is the most impactful derivatization for exploring SAR. The conversion of the carboxylic acid to an amide introduces a versatile chemical handle that can participate in hydrogen bonding and allows for the attachment of diverse substituents to probe interactions with the target protein.[7]
Scientific Principle & Causality
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid. This is achieved using a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond and releasing a urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can be used to increase efficiency and suppress side reactions, such as racemization in chiral substrates.[9]
Caption: Workflow for EDC-mediated amide bond formation.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
EDC hydrochloride (1.5 eq)
-
DMAP (0.1 eq) or HOBt (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the amine (1.2 eq), followed by EDC (1.5 eq) and DMAP (0.1 eq). Note: The order of addition can be critical. Adding the amine before the coupling agent can prevent self-condensation of the activated acid.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Quenching & Extraction: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, and finally with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly effective.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 3-carboxamide has been a fruitful strategy in antituberculosis drug discovery.[6] The following table summarizes key SAR findings from the literature.
| Amide Substituent (R') | General Structure | Observed Activity Trend | Rationale & Insights | Reference |
| Simple Benzyl Amides | -CH₂-Ph | Moderate activity. Serves as a baseline for comparison. | Provides a simple aromatic moiety to probe initial binding interactions. | [9] |
| Substituted Phenyl Amides | -Ph-(X) | Potency is highly dependent on the position and nature of substituent X. Electron-withdrawing groups (e.g., 4-Cl, 4-Br) often enhance activity. | Substituents can modulate electronic properties and engage in specific interactions (e.g., halogen bonding) with the target enzyme. | [2][9] |
| Phenoxyethyl Amides | -CH₂CH₂-O-Ph | Often leads to highly potent compounds, especially against MDR-TB. | The flexible linker allows the terminal phenyl ring to access a different sub-pocket in the binding site, enhancing affinity. This moiety is present in the clinical candidate Telacebec (Q203). | [6] |
| Piperazinyl-ethyl Amides | -CH₂CH₂-(Piperazine)-R'' | Identified as a promising alternative linker, potentially improving solubility and pharmacokinetic properties. | The basic nitrogen of the piperazine can be protonated, improving aqueous solubility. The R'' group allows for further diversification. | [7] |
Future Directions: Derivatization of the Pyridine Ring
While C3-carboxamide formation is the primary strategy, functionalization of the pyridine ring offers a powerful secondary approach for lead optimization. This is typically achieved via a two-step sequence:
-
Regioselective Halogenation: The electron-rich imidazo[1,2-a]pyridine core can be selectively halogenated (e.g., iodinated or brominated) using reagents like N-iodosuccinimide (NIS).
-
Palladium-Catalyzed Cross-Coupling: The resulting halo-imidazo[1,2-a]pyridine is an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the installation of diverse aryl, heteroaryl, alkynyl, or amino groups.[1] This method rapidly generates structural diversity for fine-tuning ADME properties or exploring new binding interactions.
Conclusion
The this compound scaffold is a high-value starting point for the development of novel therapeutics. The derivatization of the C3-carboxylic acid into a diverse library of amides is a validated and highly effective strategy for enhancing biological activity, as evidenced by its success in the discovery of potent antituberculosis agents. The protocols and SAR insights provided in this application note offer researchers a robust framework for systematically exploring the chemical space of this privileged scaffold, paving the way for the discovery of next-generation drug candidates.
References
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
J. Org. Chem. (2014). Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
National Institutes of Health. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Retrieved from [Link]
-
PubMed. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold in Modern Drug Design
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The strategic incorporation of a trifluoromethyl group at the 2-position and a carboxylic acid at the 3-position yields the 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, a building block of significant interest for the development of novel therapeutics. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] This guide provides a comprehensive overview of the synthesis, biological applications, and key structure-activity relationships (SAR) associated with this scaffold, with a particular focus on its utility in the design of kinase inhibitors for oncology. Detailed, field-tested protocols for synthesis and biological evaluation are provided to enable researchers to effectively utilize this versatile scaffold in their drug discovery programs.
Introduction: The Strategic Advantage of the Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that offers a rigid and planar framework, ideal for presenting substituents in a well-defined spatial orientation for interaction with biological targets. The introduction of a trifluoromethyl (CF3) group at the 2-position is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a molecule. The CF3 group can enhance metabolic stability by blocking potential sites of oxidation, and its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, influencing binding interactions.
The carboxylic acid group at the 3-position provides a crucial handle for forming key interactions with target proteins, such as hydrogen bonds and salt bridges with basic residues in active sites. It also serves as a versatile synthetic handle for the creation of amide libraries, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This unique combination of features makes the this compound scaffold a highly attractive starting point for the design of inhibitors targeting a range of enzymes, particularly protein kinases, which play a central role in cancer cell signaling.[5][6]
Synthetic Protocols
The synthesis of the this compound scaffold can be achieved through a multi-step process, typically involving the initial construction of the corresponding ethyl ester followed by hydrolysis.
Synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[7][8] The key transformation is a condensation reaction between a substituted 2-aminopyridine and an α-haloketone.
Experimental Workflow: Synthesis of Ethyl Ester Intermediate
Caption: Workflow for the synthesis of the ethyl ester precursor.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 6 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.
Hydrolysis to this compound
The final step involves the saponification of the ethyl ester to the desired carboxylic acid.[9]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a dilute acid, such as 1N HCl. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the this compound.
Application in Drug Design: Targeting Protein Kinases
The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. The carboxylic acid can be readily converted to a diverse library of amides, allowing for the exploration of structure-activity relationships and optimization of drug-like properties.
Case Study: Nek2 Kinase Inhibitors
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in cell cycle progression and is overexpressed in a variety of human cancers, making it an attractive target for anticancer drug development.[10] Several studies have reported the development of potent Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold.[5]
Structure-Activity Relationship (SAR) Insights:
The general structure of these inhibitors consists of the 2-(trifluoromethyl)imidazo[1,2-a]pyridine core, with the 3-carboxamide functionalized with various aryl and heteroaryl moieties.
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for potency and selectivity. Small, hydrophobic groups are often well-tolerated, while larger, more complex moieties can be used to probe specific pockets in the kinase active site.
-
Substitution on the Imidazo[1,2-a]pyridine Ring: Modifications at other positions of the heterocyclic core can influence solubility, cell permeability, and metabolic stability.
Quantitative Data for Nek2 Inhibitors:
| Compound ID | R Group (on 3-carboxamide) | Nek2 IC50 (nM)[5] |
| MBM-17 | 4-fluorophenyl | 3.0 |
| MBM-55 | 2,4-difluorophenyl | 1.0 |
Signaling Pathway
Inhibition of Nek2 by these compounds leads to cell cycle arrest and apoptosis in cancer cells.
Nek2 Signaling Pathway and Inhibition
Caption: Inhibition of Nek2 by imidazo[1,2-a]pyridine-based compounds disrupts centrosome separation, leading to cell cycle arrest and apoptosis.
Biological Evaluation Protocols
In Vitro Nek2 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of compounds against Nek2 kinase.[11]
Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[11]
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-CREB (Ser133) peptide)[12]
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[13]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor solution or vehicle (e.g., 5% DMSO).[11]
-
Add 2 µl of recombinant Nek2 enzyme solution.[11]
-
Add 2 µl of a mixture containing the peptide substrate and ATP.[11]
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of anticancer compounds.[10][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable platform for the design and development of novel therapeutic agents, particularly in the field of oncology. Its favorable physicochemical properties and synthetic tractability allow for the rapid generation and optimization of potent and selective inhibitors of key cellular targets. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to effectively leverage this promising scaffold in their quest for next-generation medicines. Future work in this area will likely focus on expanding the range of biological targets for this scaffold, as well as exploring novel derivatization strategies to further enhance drug-like properties and overcome potential resistance mechanisms.
References
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Ask this paper | Bohrium. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. OUCI. [Link]
-
Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma. PubMed Central. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed Central. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. [Link]
-
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. NIH. [Link]
-
Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journals. [Link]
-
Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein-Institut. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HTScan® NEK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. promega.com [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Systematic Approach to the Formulation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid for In Vivo Preclinical Studies
An Application Note from the Senior Formulation Science Team
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed, science-driven framework for developing a viable formulation for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid for in vivo evaluation. Imidazo[1,2-a]pyridine derivatives represent a promising class of heterocyclic compounds with broad therapeutic potential.[1] However, their progression through the drug discovery pipeline is often hampered by physicochemical properties, particularly poor aqueous solubility, which complicates preclinical assessment.[2] This document outlines a systematic workflow, beginning with essential physicochemical characterization and moving through a logical decision-making process to select and prepare an appropriate dosing vehicle. We provide detailed, field-tested protocols for developing aqueous solutions, co-solvent systems, and suspensions, ensuring researchers can maximize exposure and generate reliable, reproducible data in their pharmacokinetic, efficacy, and toxicology studies.[3][4]
The Imperative of Formulation in Preclinical Success
The primary goal of a preclinical formulation is to deliver a well-characterized and sufficient quantity of the active pharmaceutical ingredient (API) to the test system to elicit a biological response and understand its pharmacokinetic profile.[5] An inadequate formulation can lead to low or variable drug exposure, potentially causing promising candidates to be incorrectly discarded for lack of efficacy or misunderstood toxicity profiles.[3] For novel chemical entities (NCEs) like this compound, where published data is scarce, a methodical approach is not just recommended—it is essential.
The structure of the target molecule—containing a fused heterocyclic ring system, a lipophilic trifluoromethyl group, and an acidic carboxylic acid moiety—suggests it is likely a weak acid with limited aqueous solubility. The predicted XlogP value of 2.5 further supports its lipophilic nature.[6] This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), for which bioavailability is rate-limited by dissolution.[7] Therefore, the formulation strategy must directly address this solubility challenge.
Foundational Work: Essential Pre-formulation Assessment
Before any vehicle is selected, a thorough physicochemical characterization of the API must be performed. This data-driven approach replaces guesswork with rational science, forming the basis for all subsequent formulation decisions.[2]
The "Why": Causality Behind Key Physicochemical Parameters
-
Aqueous Solubility (pH-dependent): As a carboxylic acid, the compound's solubility is expected to be highly dependent on pH.[8] Below its pKa, the neutral (protonated) form will dominate, likely exhibiting low solubility. Above the pKa, the ionized (deprotonated) salt form will be significantly more soluble. Determining this pH-solubility profile is the single most important initial step.
-
pKa: The acid dissociation constant (pKa) precisely defines the pH at which the ionized and non-ionized forms are in equilibrium. Knowing the pKa allows for the targeted use of pH adjustment to enhance solubility.[4] For a carboxylic acid, the pKa is typically in the range of 3-5.
-
LogP / LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) measure the lipophilicity of the compound. This predicts its tendency to partition into biological membranes (affecting absorption) and helps in selecting appropriate organic co-solvents or lipid-based systems.[2]
-
Solid-State Properties: Understanding if the compound is crystalline or amorphous and identifying its melting point provides insights into its physical stability and dissolution energy.[3]
Protocol: Initial Physicochemical Profiling
This protocol outlines a pragmatic approach to generating the necessary data in a typical discovery lab setting.
Objective: To determine the pH-solubility profile and kinetic solubility of the API.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
HCl buffer, pH 1.2
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance, vortex mixer, centrifuge, pH meter
-
HPLC system with a suitable column and method for API quantification
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the API in 100% DMSO (e.g., 20 mg/mL).
-
Kinetic Solubility Measurement: a. Aliquot 198 µL of each buffer (pH 1.2, 4.5, 7.4) into separate microcentrifuge tubes. b. Add 2 µL of the DMSO stock solution to each tube to achieve a final nominal concentration of 200 µg/mL (in 1% DMSO). c. Vortex vigorously for 1 minute. d. Incubate at room temperature for 2 hours to allow for equilibration and potential precipitation. e. Centrifuge the tubes at ~14,000 rpm for 15 minutes to pellet any precipitated compound. f. Carefully collect the supernatant and analyze the concentration of the dissolved API via a calibrated HPLC method.
-
Data Analysis: The measured concentration in the supernatant represents the kinetic solubility at that specific pH. This value is critical for determining if a simple solution is feasible for the target dose.
Formulation Strategy Decision Workflow
The data from the pre-formulation assessment feeds directly into a logical workflow for selecting the most appropriate formulation strategy. The primary drivers of this decision are the required dose for the in vivo study and the measured solubility of the compound.
Caption: Formulation strategy decision workflow.
Formulation Approaches and Protocols
Based on the decision workflow, one of the following strategies will likely be appropriate for this compound.
Strategy 1: Aqueous Solution via pH Adjustment (Preferred for Low Doses)
Rationale: This is the simplest and most desirable approach for intravenous (IV) administration and low-dose oral studies. By raising the pH of the vehicle to a level approximately 1-2 units above the compound's pKa, the highly soluble salt form is generated, allowing for a true solution.[9]
Protocol: Preparation of a pH-Adjusted Aqueous Solution
Objective: To prepare a 1 mg/mL solution in a buffered vehicle suitable for IV or oral dosing.
Materials:
-
API powder
-
5% Dextrose in Water (D5W) or Saline
-
1N Sodium Hydroxide (NaOH) solution
-
Sterile water for injection
-
pH meter, sterile filters (0.22 µm)
Methodology:
-
Vehicle Preparation: Start with 90% of the final required volume of D5W or saline.
-
API Addition: Weigh the required amount of API and add it to the vehicle while stirring. A cloudy mixture is expected.
-
pH Adjustment: Slowly add 1N NaOH dropwise while continuously monitoring the pH. The API should dissolve as the pH increases and passes its pKa.
-
Target pH: Continue adding NaOH until all solid has dissolved and the pH is stable in a physiologically acceptable range (typically pH 7.0-8.0).
-
Final Volume: Add D5W or saline to reach the final target volume and mix thoroughly.
-
Sterilization (for IV): If for IV administration, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Confirmation: Confirm the final concentration via HPLC.
Strategy 2: Co-Solvent Systems (for Intermediate Doses)
Rationale: When the required concentration exceeds the aqueous solubility even with pH adjustment, or for oral studies where a higher drug load is needed, a co-solvent system is employed.[4] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.
Table 1: Common Co-Solvent Systems for Rodent Oral Gavage
| Vehicle Composition | Typical Ratios (v/v/v) | Key Considerations |
|---|---|---|
| PEG 400 / Water | 60:40 to 80:20 | Good solubilizing power; can be viscous. |
| PEG 400 / Propylene Glycol / Water | 40:10:50 | Balances solubility and viscosity. |
| 5% DMSO / 40% PEG 400 / 55% Water | As stated | DMSO is a powerful solubilizer but should be kept to a minimum due to potential pharmacological effects. |
| 20% Solutol HS 15 / Water | As stated | A non-ionic solubilizer that can form micellar solutions. |
Protocol: Screening for a Suitable Co-Solvent Vehicle
Objective: To identify a co-solvent mixture that can dissolve the API at 10 mg/mL.
Methodology:
-
Prepare Vehicles: Prepare small volumes (e.g., 1 mL) of several candidate vehicles from Table 1.
-
Solubility Test: Add an excess amount of API powder to each vehicle.
-
Equilibration: Vortex each tube vigorously for 2-5 minutes, then place on a rotator at room temperature for 4-6 hours.
-
Separation: Centrifuge the samples to pellet undissolved API.
-
Analysis: Analyze the supernatant for API concentration via HPLC to determine the saturation solubility in each vehicle.
-
Selection: Choose the vehicle that provides the desired solubility with the lowest percentage of organic solvents and simplest composition. Prepare the final formulation using this vehicle.
Strategy 3: Aqueous Suspension (for High Doses & Toxicology)
Rationale: For high-dose toxicology studies, the required concentration often far exceeds the solubility limits of any solution-based vehicle. In these cases, a uniform suspension is the most appropriate formulation.[3] The goal is to create a homogenous mixture of fine drug particles that can be dosed accurately and reproducibly.
Protocol: Preparation of a Micronized Aqueous Suspension
Objective: To prepare a 50 mg/mL oral suspension.
Materials:
-
API powder (micronized, if possible, to improve dissolution)
-
Wetting agent: Tween 80 or Polysorbate 80
-
Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)
-
Deionized water
-
Mortar and pestle
Methodology:
-
Prepare Suspending Vehicle: Dissolve the methylcellulose in water. This may require heating or overnight stirring.
-
Wetting the API: Weigh the API into a mortar. Add a small amount of the suspending vehicle containing 0.1% Tween 80 to form a thick, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Trituration: Grind the paste thoroughly with the pestle for 5-10 minutes.
-
Dilution: Gradually add the remaining suspending vehicle in small portions, mixing well after each addition (geometric dilution).
-
Homogenization: Transfer the final mixture to a suitable container and stir continuously with a magnetic stir bar until dosing is complete to maintain uniformity.
Caption: Workflow for preparing an aqueous suspension.
Final Formulation Characterization and Stability
Once a formulation is prepared, it must be characterized to ensure it is suitable for administration.
-
Visual Appearance: Check for clarity (solutions) or uniformity (suspensions).
-
pH Measurement: Ensure the pH is within a physiologically tolerable range for the route of administration.
-
Dose-Uniformity (Suspensions): Sample from the top and bottom of the suspension while stirring to confirm the API is evenly distributed. Analyze concentration by HPLC.
-
Short-Term Stability: Keep the formulation at room temperature and re-analyze after a set period (e.g., 4-8 hours) to ensure the API has not degraded or precipitated before dosing is complete.[2] Always prepare formulations fresh before use whenever possible.[5]
Summary and Best Practices
The successful formulation of this compound for in vivo studies hinges on a logical, data-driven approach.
-
Characterize First: Never formulate without fundamental physicochemical data (solubility, pKa).
-
Keep It Simple: A pH-adjusted aqueous solution is the ideal choice when the dose allows.
-
Justify Complexity: Only add co-solvents or create suspensions when necessary to achieve the target exposure.
-
Use GRAS Excipients: Employ excipients that are Generally Regarded As Safe (GRAS) and have a history of use in preclinical species.[10][11]
-
Analyze and Document: Always confirm the concentration and stability of your final formulation and document the entire process for reproducibility.
By following this systematic workflow, researchers can develop robust and appropriate formulations that enable the generation of high-quality, reliable in vivo data, facilitating confident decision-making in the drug discovery process.
References
-
Shweta S, et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
-
Langhua Pharmaceutical. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Langhua Pharmaceutical Co., Ltd. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. PubChem. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
- Google Patents. (1988). Imidazopyridine derivatives, their preparation and therapeutical use. EP0289371A1.
- Google Patents. (1989). Pharmaceutical formulations of acid labile substances for oral use. US4786505A.
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
-
Pharmlabs. (n.d.). Excipients. University of Arizona. [Link]
-
Saunders, M. D. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Request PDF. [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Al-Kassas, R., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
-
Al-Trawneh, S. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC - NIH. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Pharmaceutical Technology. (2016). Excipients for Formulation Success. Pharmaceutical Technology. [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]
-
Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC - NIH. [Link]
-
ResearchGate. (2014). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. [Link]
-
Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-3-(trifluoromethyl)pyridine. Chemcasts. [Link]
-
NIH. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. NIH. [Link]
-
INDOFINE Chemical Company. (n.d.). 2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID. INDOFINE Chemical Company. [Link]
-
PubChemLite. (n.d.). This compound (C9H5F3N2O2). PubChemLite. [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. admescope.com [admescope.com]
- 6. PubChemLite - this compound (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 11. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of novel pharmaceuticals, as the imidazo[1,2-a]pyridine scaffold is a key component in many bioactive molecules.[1][2] The general synthetic strategy involves the cyclization of a substituted 2-aminopyridine with a trifluoromethyl-containing building block, followed by the hydrolysis of an ester to yield the final carboxylic acid. While seemingly straightforward, this synthesis is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will provide a comprehensive overview of the synthesis, common pitfalls, and evidence-based solutions.
A plausible synthetic route is the reaction of a 2-aminopyridine with an α-haloketone bearing a trifluoromethyl group, followed by the introduction of a carboxyl group and subsequent hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the imidazo[1,2-a]pyridine core | - Incomplete reaction of 2-aminopyridine with the trifluoromethyl ketone. - Sub-optimal reaction temperature. - Ineffective catalyst or base. | - Ensure the purity of starting materials. - Gradually increase the reaction temperature in 5-10 °C increments. - Screen different bases such as NaHCO₃ or organic bases like triethylamine.[3] - Consider a catalyst screen, including Lewis acids like Y(OTf)₃.[1] |
| Formation of side products | - Over-reaction or decomposition at high temperatures. - Competing side reactions of the trifluoromethyl group. - Formation of di-substituted or polymeric materials. | - Optimize the reaction time and temperature; monitor reaction progress by TLC or LC-MS. - Use milder reaction conditions. - Ensure slow addition of reagents to control the reaction rate. |
| Low yield during ester hydrolysis | - Incomplete hydrolysis of the ethyl ester. - Decarboxylation of the product under harsh basic or acidic conditions.[4] | - Increase the reaction time for hydrolysis. - Use a milder base (e.g., LiOH in THF/water). - Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C). |
| Product decarboxylation | - The carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring can be labile under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases.[4][5] | - Avoid excessive heat during work-up and purification. - Use mild conditions for any subsequent reactions. - If decarboxylation is a persistent issue, consider a synthetic route that introduces the carboxylic acid functionality at a later stage. |
| Difficulty in product purification | - Presence of unreacted starting materials or side products with similar polarity to the desired product. - The carboxylic acid product may be highly polar and difficult to handle with standard silica gel chromatography. | - Optimize the reaction to minimize impurities. - For purification of the final carboxylic acid, consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).[6] - If chromatography is necessary, consider using a modified stationary phase or a different eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The initial cyclization reaction to form the imidazo[1,2-a]pyridine core is often the most challenging step. The success of this step dictates the overall yield and purity of the subsequent products. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is crucial.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: My final product is a dark, oily substance instead of a solid. What could be the reason?
A3: The formation of a dark oil suggests the presence of impurities or decomposition products. This could be due to excessive heating during the reaction or work-up. It is recommended to re-purify the product, possibly by recrystallization or by using a different chromatographic method.
Q4: Can I use a different starting material instead of 2-aminopyridine?
A4: Yes, various substituted 2-aminopyridines can be used to generate a library of analogs. However, the electronic and steric properties of the substituent on the pyridine ring can influence the reactivity and may require re-optimization of the reaction conditions.
Q5: What is the role of the trifluoromethyl group in this molecule?
A5: The trifluoromethyl group is a common substituent in medicinal chemistry that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] However, its strong electron-withdrawing nature can also affect the reactivity of the imidazo[1,2-a]pyridine core.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq).
-
Add a base, such as sodium bicarbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.
Protocol 2: Hydrolysis of Ethyl 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add a base, such as lithium hydroxide (2.0-3.0 eq), to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system.
Visualizing the Process
Synthetic Pathway
Caption: General synthetic pathway for the target molecule.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
References
- Bagdi, A. et al. (2015). The imidazo[1,2-a]pyridine synthon is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a 'drug prejudice' scaffold because of its wide range of applications in medicinal chemistry. RSC Advances, 5(2), 1539-1556.
-
Kianmehr, E. et al. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. RSC Advances, 12(43), 28283-28287. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Representative drug molecules containing trifluoromethyl group and imidazopyridine moiety. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C9H5F3N2O2). Available at: [Link]
-
INDOFINE Chemical Company. (n.d.). 2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Available at: [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. PubMed Central. Available at: [Link]
-
Clamal Reagent. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). WO2000008021A2 - Process for preparing n,n,6- trimethyl-2 -(4-methylphenyl)- imidazo-[1,2-a] -pyridine-3- acetamide and salts thereof.
-
National Center for Biotechnology Information. (2021). Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem Compound Database. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID | 1260777-52-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 5. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
common side products in the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Technical Support Center: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its trifluoromethyl group and the versatile synthetic handle of its carboxylic acid function.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles, troubleshoot the formation of side products, and optimize reaction outcomes. We will move beyond simple procedural lists to explain the chemical logic behind each step, ensuring you can adapt and refine the synthesis for maximum purity and yield.
Section 1: The Primary Synthetic Pathway: A Mechanistic Overview
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][4] For our target molecule, this typically involves a two-step sequence:
-
Cyclocondensation: Reaction of 2-aminopyridine with an electrophilic three-carbon building block bearing a trifluoromethyl group, such as ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate. This reaction first involves the nucleophilic attack of the pyridine ring nitrogen onto the carbon bearing the halogen, followed by an intramolecular condensation to form the five-membered imidazole ring.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.
Understanding this core mechanism is the first step in diagnosing what might have gone wrong when side products appear.
Caption: Fig. 1: Primary Synthetic Pathway
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues and unexpected outcomes encountered during the synthesis.
Question 1: My final product is contaminated with a significant amount of a less polar compound with a molecular weight of 258.19 g/mol . What is it, and how can I get rid of it?
Answer: This is almost certainly the unhydrolyzed precursor, Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate . The final hydrolysis step can be sluggish, and incomplete conversion is a frequent problem.
-
Causality: Standard saponification conditions (e.g., NaOH in EtOH/H2O) can sometimes be inefficient for this substrate. The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system can reduce the reactivity of the ester carbonyl towards nucleophilic attack.
-
Troubleshooting Protocol (Forcing Hydrolysis):
-
Dissolve the impure product mixture in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add 2.0-3.0 equivalents of lithium hydroxide (LiOH). LiOH is often more effective than NaOH or KOH in these systems due to its smaller ionic radius and higher charge density.
-
Stir the reaction at room temperature or warm gently to 40-50 °C for 4-12 hours, monitoring by TLC or LCMS until the starting ester is consumed.
-
Once complete, cool the mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Question 2: My mass spectrum shows a prominent peak corresponding to the loss of 44 Da (M-44) from my product ion. Is this just fragmentation, or is it a real impurity?
Answer: While this can be an artifact of mass spectrometry, it often indicates the presence of a decarboxylated side product , 2-(Trifluoromethyl)imidazo[1,2-a]pyridine.
-
Causality: The C3-carboxylic acid on the imidazo[1,2-a]pyridine ring can be labile under harsh conditions.[1] Excessive heat (>100 °C) or strongly acidic conditions during workup or purification can promote decarboxylation.
-
Preventative Measures:
-
Hydrolysis: Use milder hydrolysis conditions as described in the previous answer (LiOH at moderate temperatures).
-
Workup: Always perform the acidification step at low temperatures (0-5 °C) to minimize the risk of decarboxylation.
-
Purification: Avoid prolonged heating during recrystallization. If using silica gel chromatography, ensure the silica is neutralized or use a less acidic mobile phase if possible, though purification of the final acid on silica is generally challenging.
-
Question 3: The reaction to form the imidazo[1,2-a]pyridine ring is low-yielding, and I isolate a brominated impurity. What is happening?
Answer: You are likely observing an issue with the cyclization step, potentially leading to the formation of brominated intermediates or side products . For instance, if the reaction stalls or if side reactions occur, you might isolate brominated versions of the target scaffold.[5]
-
Causality: The intramolecular condensation requires a specific conformation and is base-mediated. An insufficient amount of a weak base (like NaHCO₃) may fail to promote the cyclization efficiently. Furthermore, the starting 2-aminopyridine can be susceptible to bromination itself under certain conditions, leading to impurities that carry through the synthesis.[6][7]
-
Troubleshooting & Optimization:
-
Base: Ensure at least 1.1-1.5 equivalents of a mild base like sodium bicarbonate are used. Stronger bases can promote unwanted side reactions.
-
Temperature: The reaction often requires heating (e.g., reflux in ethanol or DMF) to proceed at a reasonable rate.[8] A temperature that is too low will result in a sluggish reaction, while one that is too high can promote degradation. An optimal range is typically 80-120 °C.
-
Reagent Quality: Ensure your 2-aminopyridine is pure and that the α-haloketone has not decomposed.
-
Section 3: Proactive Strategy & Data Reference
Minimizing side products starts with careful control of reaction parameters. The table below summarizes key variables and their impact on product purity.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Recommended Condition | Rationale & Potential Side Products if Deviated |
| Solvent (Cyclization) | Ethanol, DMF | Deviation: Aprotic, non-polar solvents can slow the reaction. Overly high-boiling solvents risk degradation. |
| Temperature (Cyclization) | 80-120 °C | Too Low: Incomplete reaction, unreacted 2-aminopyridine. Too High: Polymerization, decarboxylation of any prematurely hydrolyzed product. |
| Base (Cyclization) | 1.1-1.5 eq. NaHCO₃ | Too Little: Stalled reaction, isolation of N-alkylated intermediate. Too Strong: Self-condensation of ketoester, degradation. |
| Hydrolysis Reagent | 2-3 eq. LiOH | Deviation: Using NaOH/KOH can be less effective. Using acid hydrolysis is highly likely to cause decarboxylation. |
| Temperature (Hydrolysis) | RT to 50 °C | Too High: Promotes decarboxylation. |
| Workup pH | ~3-4 | Too Low (Strongly Acidic): Increased risk of decarboxylation. Too High: Product remains as carboxylate salt in the aqueous layer. |
Section 4: Purification Clinic
Question: What is the most effective method for purifying the final this compound?
Answer: A combination of techniques is often best.
-
Aqueous Workup/Precipitation: The primary purification is the precipitation from the reaction mixture upon acidification. This step effectively removes neutral organic impurities (like the starting ester) and any water-soluble inorganic salts.
-
Recrystallization: This is the preferred method for obtaining high-purity material.
-
Recommended Protocol:
-
Dissolve the crude, dry acid in a minimal amount of hot ethanol or isopropanol.
-
Slowly add a non-polar solvent like hexanes or heptane until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.
-
-
-
Removing Halide Impurities: If trace halide impurities persist, a specialized method may be required. One patented approach for purifying carboxylic acids involves treating the acid with an inorganic oxidizing agent (like potassium permanganate) followed by distillation, although this may be too harsh for this specific molecule.[9] A more practical approach would be careful recrystallization.
Section 5: Troubleshooting Decision Workflow
When faced with a complex mixture, a logical workflow can help identify the problem and find a solution.
Caption: Fig. 2: Troubleshooting Decision Tree
References
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]
-
Kaminski, J. J., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(8), 1686-1694. Retrieved from [Link]
-
Bagdi, A. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(12), 1555-1575. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Cernei, N., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35236. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from
-
den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-136. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
- Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Wang, X. F., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. Retrieved from [Link]
Sources
- 1. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. heteroletters.org [heteroletters.org]
- 8. benchchem.com [benchchem.com]
- 9. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
Welcome to the dedicated technical support guide for the purification of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important heterocyclic compound. Here, we combine fundamental chemical principles with practical, field-tested advice to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound, which are critical for designing effective purification strategies.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: The purification strategy for this molecule is primarily dictated by the interplay of its three key structural features: the imidazo[1,2-a]pyridine core, the carboxylic acid group, and the trifluoromethyl (CF3) group.
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is largely planar and possesses a degree of aromaticity. It can participate in hydrogen bonding and π-π stacking interactions.[1]
-
Carboxylic Acid Group: This functional group introduces acidity and is a primary handle for purification. Its ability to be protonated and deprotonated allows for manipulation of the molecule's solubility in aqueous solutions of varying pH.
-
Trifluoromethyl (CF3) Group: The CF3 group is strongly electron-withdrawing and highly lipophilic.[2] Its presence increases the acidity of the carboxylic acid compared to its non-fluorinated analog and enhances the molecule's overall lipophilicity, influencing its solubility in organic solvents.[3][4]
Q2: What is the expected pKa of the carboxylic acid, and how does this guide purification?
This increased acidity is advantageous for purification. The compound will be deprotonated and water-soluble in basic aqueous solutions (pH > 4) and protonated and less water-soluble in acidic aqueous solutions (pH < 2). This pH-dependent solubility is the basis for acid-base extraction and pH-swing crystallization techniques.
Q3: In which solvents is this compound likely to be soluble?
A3: Given its functional groups, the compound is expected to have the following solubility profile:
-
Good Solubility: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and polar protic solvents like methanol, ethanol, and acetic acid.
-
Moderate Solubility: Ethers like tetrahydrofuran (THF) and esters like ethyl acetate, particularly upon heating.
-
Poor Solubility: Non-polar solvents such as hexanes, toluene, and dichloromethane. Its solubility in water is expected to be low at neutral and acidic pH but will increase significantly at basic pH due to salt formation.
Q4: How stable is this compound?
A4: The imidazo[1,2-a]pyridine core is a stable heterocyclic system.[6] The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, imparting high thermal and chemical stability.[2] However, like many carboxylic acids, decarboxylation can be a potential concern at very high temperatures. It is advisable to avoid prolonged heating at temperatures exceeding its melting point.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Possible Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solution:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. For instance, dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[7]
Possible Cause 2: Premature Crystallization During Hot Filtration. If there are insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the desired product can crystallize on the filter paper.
Solution:
-
Preheat the Funnel and Filter Flask: Use a stemless funnel and preheat it with hot solvent vapor or in an oven before filtration.
-
Use an Excess of Hot Solvent: Dissolve the crude product in a slightly larger volume of hot solvent than the minimum required to ensure it remains in solution during the transfer. The excess solvent can be evaporated after filtration.
Issue 2: Persistent Impurities After Purification
Possible Cause 1: Co-crystallization of Structurally Similar Impurities. Starting materials or byproducts with similar structures can sometimes co-crystallize with the desired product. Common impurities in the synthesis of imidazo[1,2-a]pyridines can include unreacted 2-aminopyridine derivatives or regioisomers formed during cyclization.[8][9]
Solution:
-
Employ a Different Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step. The different separation mechanism (adsorption vs. solubility) can effectively remove these impurities.
-
Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer with an acid like HCl to precipitate the pure product, which can then be collected and further purified by recrystallization.
Possible Cause 2: Colored Impurities. Colored impurities are common in heterocyclic chemistry and can be difficult to remove by crystallization alone.
Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.
Issue 3: Poor Separation in Column Chromatography
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is crucial for good separation on a silica gel column.[10]
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[10] A good starting point for this polar, acidic compound would be a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or a small percentage of methanol.[11]
-
Adding an Acidic Modifier: The carboxylic acid group can cause streaking on the silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid and lead to sharper peaks.[12]
Possible Cause 2: Compound is Too Polar for Normal-Phase Chromatography. In some cases, the compound may be too polar to elute from a silica gel column with standard solvent systems.
Solution:
-
Reversed-Phase Chromatography: Use a C18-functionalized silica gel column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid (TFA) is often necessary to obtain good peak shapes.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[14]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate with 1% acetic acid).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility in the mobile phase, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[10]
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound if it is strongly adsorbed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification technique.
Data Summary
| Property | Estimated Value/Information | Rationale/Significance for Purification |
| Molecular Formula | C9H5F3N2O2 | - |
| Molecular Weight | 230.15 g/mol | - |
| Predicted pKa | 2.5 - 3.5 | Highly acidic, enabling pH-based purification methods. |
| Solubility Profile | Soluble in polar organic solvents, insoluble in non-polar solvents. Water solubility is pH-dependent. | Guides the choice of solvents for recrystallization and chromatography. |
| Thermal Stability | Generally stable, potential for decarboxylation at high temperatures. | Avoid excessive heating during purification. |
| Common Impurities | Unreacted starting materials, regioisomers, colored byproducts. | Dictates the need for specific purification steps like charcoal treatment or chromatography. |
References
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. sorbtech.com [sorbtech.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
troubleshooting low reactivity of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support guide for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the reactivity of this specialized building block. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common synthetic hurdles.
Introduction: Understanding the Reactivity Challenge
This compound is a valuable scaffold in medicinal chemistry and drug discovery.[1] However, its unique structure presents a significant challenge in synthetic chemistry, particularly in reactions involving the carboxylic acid moiety, such as amide bond formation. The low reactivity stems from the potent electron-withdrawing nature of two key features:
-
The Trifluoromethyl (-CF₃) Group: This group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[2] It significantly reduces the electron density of the entire aromatic system.
-
The Imidazo[1,2-a]pyridine Core: The pyridine nitrogen atom also acts as an electron sink, further deactivating the ring system.
This cumulative electron deficiency severely reduces the nucleophilicity of the carboxylate anion upon deprotonation, making the activation of the carboxylic acid for subsequent reactions, like amide coupling, exceptionally difficult. Standard coupling conditions often fail, leading to low or no product yield. This guide will walk you through the causes of these issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is failing. What is the primary cause?
The most common reason for failure is incomplete activation of the carboxylic acid.[3] The strong electron-withdrawing effects of the trifluoromethyl group and the imidazopyridine ring system render the carboxyl group exceptionally electron-deficient. This deactivation means that standard carbodiimide reagents like EDC, even with additives like HOBt, are often not potent enough to generate the activated ester intermediate efficiently.[3][4] The resulting carboxylate is a poor nucleophile, and the equilibrium of the activation step does not favor the formation of the reactive species required for the amine to attack.
Q2: Which coupling reagents are recommended for this electron-deficient substrate?
For challenging substrates like this, you must move beyond standard carbodiimides to more powerful coupling reagents. These are broadly categorized as phosphonium and aminium/uronium salts, which are known for their high efficiency in difficult couplings.[3]
-
Aminium/Uronium Salts: These are typically the first choice for difficult couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for challenging amide bond formations. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the corresponding OBt-ester.[3][5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, it generates a highly reactive activated ester.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly effective and safer alternative to benzotriazole-based reagents like HATU, as it does not contain potentially explosive components.[3]
-
-
Phosphonium Salts: These are also very effective, particularly for reducing racemization.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An excellent reagent for coupling sterically hindered partners.[3][6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Even more reactive than PyBOP due to the presence of the 7-azabenzotriazole core.[5]
-
A general recommendation is to start with HATU, as it has a proven track record for overcoming the low reactivity of electron-poor carboxylic acids.[7]
Q3: What is the best strategy for setting up the reaction? Should I pre-activate the acid?
Yes, pre-activation is critical . For challenging substrates, you should not mix all reagents together at once. Pre-activation ensures that the highly reactive ester is formed before the amine is introduced, maximizing the chance of productive coupling and minimizing potential side reactions.[6]
A typical pre-activation sequence is:
-
Dissolve the this compound in an anhydrous aprotic solvent (e.g., DMF, NMP).
-
Add the coupling reagent (e.g., HATU).
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Stir this mixture at room temperature for 5-15 minutes.
-
Finally, add the amine to the pre-activated mixture.
This sequence ensures your amine is reacting with the activated species, not competing with the carboxylic acid for the coupling reagent.
Q4: Which base and solvent combination is optimal?
-
Base: A non-nucleophilic, sterically hindered base is essential. Diisopropylethylamine (DIPEA) is strongly preferred over triethylamine (TEA).[3][6] TEA is more nucleophilic and can compete with your desired amine, leading to side products. The base neutralizes acids generated during the reaction, driving it to completion.[3] Typically, 2-3 equivalents of DIPEA are used.
-
Solvent: Anhydrous polar aprotic solvents are the standard choice.
-
DMF (N,N-Dimethylformamide) is the most common and usually effective.
-
DCM (Dichloromethane) can also be used, particularly with phosphonium reagents like PyBOP.[6]
-
For extremely difficult couplings, switching to a higher-boiling solvent like NMP (N-Methyl-2-pyrrolidone) can be beneficial, as it allows for heating the reaction if necessary.[6]
-
Q5: I'm still seeing low conversion. What is the next troubleshooting step?
If even powerful coupling reagents like HATU fail to give satisfactory yields at room temperature, a more forceful approach is warranted. This involves converting the carboxylic acid into a more reactive derivative in situ before adding the amine.
Strategy: Convert to an Acyl Halide (Chloride or Fluoride)
Acyl halides are significantly more reactive than in-situ activated esters.[4]
-
Acyl Chloride Formation: Using reagents like oxalyl chloride or thionyl chloride can create the highly reactive acyl chloride.[6] However, these conditions are harsh and may not be suitable for complex molecules with sensitive functional groups.
-
Acyl Fluoride Formation (Recommended): This is a more modern and often more effective method for difficult couplings, especially with electron-deficient amines or sterically hindered substrates.[8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride, which is then reacted with the amine, often at elevated temperatures (e.g., 80 °C).[3][6] This method has proven successful where many other standard protocols have failed.[8]
Q6: Are there any major side reactions to be aware of?
Yes, the primary side reaction of concern with this scaffold is decarboxylation . The C3-position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution and other reactions.[9] Under forcing conditions, such as high heat or prolonged exposure to a strong base, the molecule can lose CO₂, leading to the formation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine.
To minimize decarboxylation:
-
Avoid excessively high temperatures unless necessary.
-
Use the most efficient coupling reagent possible to shorten reaction times.
-
Carefully monitor the reaction by LC-MS to track the formation of the desired product and the decarboxylated byproduct.
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Incomplete activation of the electron-deficient carboxylic acid.[3] | Switch from standard reagents (EDC, DCC) to a high-activity uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt.[3] |
| Nucleophilicity of amine is too low. | Use a more forceful activation method, such as converting the carboxylic acid to an acyl fluoride (using TFFH or BTFFH) or an acyl chloride (using oxalyl chloride).[6][8] | |
| Reaction Stalls | Insufficiently strong base; Reversible activation. | Ensure use of a non-nucleophilic base like DIPEA (2-3 eq.).[6] Pre-activate the carboxylic acid for 5-15 minutes before adding the amine.[6] |
| Steric hindrance from either partner. | Increase reaction temperature (e.g., 40-80 °C) and monitor carefully.[8] Consider switching to a higher boiling point solvent like NMP.[6] | |
| Side Product Observed | Decarboxylation of the starting material. | Avoid excessive heat or prolonged reaction times. Use a more efficient coupling system to drive the reaction faster at lower temperatures. Monitor by LC-MS.[9] |
| Racemization of chiral amine. | Use additives known to suppress racemization, such as HOAt (inherent in HATU) or OxymaPure (inherent in COMU).[6] Run the reaction at a lower temperature if possible. | |
| Reaction with base (TEA). | Always use a sterically hindered, non-nucleophilic base like DIPEA instead of TEA.[3] |
Experimental Protocols
Protocol 1: High-Activity Amide Coupling with HATU
This protocol is the recommended starting point for coupling this compound.
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add DIPEA (2.5 equiv) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl or saturated NH₄Cl), aqueous base (e.g., saturated NaHCO₃), and brine.[3][6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Forceful Coupling via Acyl Fluoride Formation
Use this protocol when Protocol 1 fails, especially with poorly nucleophilic amines or highly hindered substrates.[8]
-
In a reaction vial, dissolve the this compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).
-
Add a fluorinating agent such as TFFH (1.2 equiv).[3]
-
Add a non-nucleophilic base, such as pyridine (3.0 equiv) or DIPEA (2.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
Add the amine (1.0 equiv).
-
Seal the reaction vessel and heat the mixture to 60-80 °C.
-
Monitor the reaction progress over 12-24 hours via LC-MS.[8]
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purify the crude product as described in Protocol 1.
Visualization of Key Concepts
// Nodes Acid [label="R-COOH\n(Electron Deficient Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU\n(Coupling Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="Highly Reactive\nOAt-Active Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Desired Amide\n(R-CO-NHR')", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges {Acid, HATU, Base} -> ActiveEster [label=" Pre-activation Step "]; ActiveEster -> Amide; Amine -> Amide [label=" Nucleophilic Attack "];
// Invisible nodes for alignment {rank=same; Acid; HATU; Base;} {rank=same; Amine; ActiveEster;} } dot Caption: Mechanism of HATU-mediated acid activation.
References
-
Benchchem. Troubleshooting difficult amide bond formation with hindered substrates. Benchchem Technical Guides.
-
Smolecule. 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Smolecule Product Page.
-
Kianmehr, E., et al. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. RSC Advances.
-
Gastaldi, S., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
-
Barbera, G., et al. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports.
-
Aapptec. Coupling Reagents. Aapptec Technical Library.
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem Technical Guides.
-
Xu, X., et al. (2024). O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. Angewandte Chemie.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem Resources.
-
Sureshbabu, V. V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Wójcik, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
-
Gholipour, S., et al. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemical Reviews Letters.
-
ChemistryViews.org. (2019). Trifluoromethyl Thioesters From Carboxylic Acids. ChemistryViews.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma Technical Documents.
-
J. C. F. D. Lima, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
-
Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry of Advanced Materials.
Sources
- 1. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid in Solution
Welcome to the technical support center for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Our goal is to provide you with the insights and tools necessary to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry, belonging to a class of compounds known for their diverse biological activities.[1][2][3][4][5] However, like many complex heterocyclic molecules, its stability in solution can be influenced by a variety of factors. This guide will address common stability-related questions and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemistry of the imidazo[1,2-a]pyridine scaffold and the presence of the carboxylic acid group, the primary stability concerns are decarboxylation, susceptibility to hydrolysis under certain pH conditions, and potential photodegradation. The imidazole ring, while relatively stable, can also be susceptible to oxidation.[6]
Q2: Is decarboxylation a significant issue for this compound?
A2: Yes, decarboxylation at the C-3 position of the imidazo[1,2-a]pyridine ring is a known reaction pathway, often facilitated by heat.[7][8][9] The stability of the resulting carbanion or equivalent intermediate at the C-3 position can influence the rate of this process. For pyridine carboxylic acids, the position of the carboxylic acid relative to the nitrogen is a key factor in decarboxylation rates, suggesting that the electronic nature of the fused ring system in our compound of interest plays a critical role.[10]
Q3: How do pH and solvent choice impact the stability of this compound?
A3: The solubility and stability of carboxylic acids are often pH-dependent. At higher pH values, the carboxylate salt is formed, which may have different stability characteristics than the free acid. While specific studies on this molecule are not publicly available, related structures can undergo hydrolysis under strongly acidic or basic conditions.[6] We recommend determining the optimal pH range for your specific application empirically. Common organic solvents used in drug discovery, such as DMSO and methanol, should be of high purity to avoid contaminants that could promote degradation.
Q4: Is this compound sensitive to light?
A4: Many heterocyclic compounds, including those with an imidazole moiety, exhibit photosensitivity.[6][11][12] Exposure to UV or even ambient light over extended periods could potentially lead to the formation of degradation products. Therefore, it is prudent to handle solutions of this compound in amber vials or under low-light conditions whenever possible.
Q5: What are the best practices for preparing and storing stock solutions?
A5: For maximum stability, we recommend the following:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for initial stock solutions. For aqueous buffers, ensure they are freshly prepared and filtered.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Use amber vials or wrap containers in aluminum foil.[6]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
pH Control: If using aqueous solutions, maintain a pH where the compound is most stable, which should be determined experimentally. A starting point for investigation would be a slightly acidic to neutral pH range.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected biological activity.
This could be a primary indicator of compound degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
This is a direct indication of degradation.
The primary suspected degradation pathways are decarboxylation and hydrolysis of the amide bond if the carboxylic acid has been derivatized.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by HPLC-UV
This protocol allows for a quick assessment of the purity of your compound in solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Your solution of this compound
Method:
-
Sample Preparation: Dilute your stock solution to a final concentration of approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an empirically determined λmax)
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Integrate the peak areas. The purity can be estimated as the area of the main peak divided by the total area of all peaks. Compare this to a freshly prepared sample from solid material.
Protocol 2: Forced Degradation Study
This protocol will help you understand the stability of your compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[6][13]
Materials:
-
Solution of your compound (e.g., 1 mg/mL in a suitable solvent)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Heating block or oven
-
UV lamp (e.g., 254 nm / 365 nm)
-
HPLC-UV or HPLC-MS system
Method:
-
Prepare Samples: For each condition, mix your compound solution with the stressor as outlined in the table below. Include a control sample with no stressor.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation.[6] Adjust the incubation time as needed.
-
Neutralization (for Acid/Base samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC-UV or HPLC-MS using the method in Protocol 1 or a method you have developed.
Forced Degradation Conditions:
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix equal volumes of compound solution and 1 M HCl. Incubate at 60°C. | To assess stability in acidic conditions. |
| Base Hydrolysis | Mix equal volumes of compound solution and 1 M NaOH. Incubate at room temperature. | To assess stability in basic conditions. |
| Oxidation | Mix equal volumes of compound solution and 3% H₂O₂. Incubate at room temperature. | To assess susceptibility to oxidation. |
| Thermal Stress | Heat the compound solution at 80°C. | To evaluate thermal stability and potential for decarboxylation. |
| Photostability | Expose the compound solution to UV light. | To determine light sensitivity. |
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
The conditions that cause significant changes highlight the compound's liabilities. This information is critical for proper handling, formulation, and storage.
Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Causal Factors | Mitigation Strategy |
| Decarboxylation | High temperature, potentially certain pH ranges | Avoid excessive heating of solutions. Store at low temperatures. |
| Hydrolysis | Strong acidic or basic conditions | Work in a controlled pH environment, ideally near neutral. |
| Oxidation | Presence of oxygen or oxidizing agents | Use high-purity solvents, store under an inert atmosphere. |
| Photodegradation | Exposure to UV or ambient light | Handle and store solutions in light-protective containers. |
By understanding the potential instabilities of this compound and employing the troubleshooting and experimental strategies outlined in this guide, you can ensure the reliability and reproducibility of your research.
References
-
Kianmehr, E., Bari, B., Jafarzadeh, M., Rostami, A., Golshani, M., & Foroumadi, A. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. RSC Advances, 12(43), 28215-28219. [Link]
-
Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
-
Wang, L., Wang, Y., Li, Y., & Wang, X. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 44(43), 18611-18625. [Link]
-
Kumar, S., Singh, A., Kumar, A., & Kumar, V. (2021). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 19(38), 8344-8349. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Parrish, J. P., & Shelton, J. R. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Combinatorial Science, 17(11), 669-673. [Link]
-
Li, X., Li, Y., & Wang, X. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6689. [Link]
-
INDOFINE Chemical Company. (n.d.). 2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(2), 2291-2329. [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2005). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 5(9), 814-824. [Link]
-
Chobe, P. A., & Gupta, A. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 15(2), 90-111. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Al-dujaili, L. J. H., & Al-Janabi, A. S. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 785-801. [Link]
-
Kumar, A., & Kumar, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 793-813. [Link]
-
Kumar, S., Singh, A., Kumar, A., & Kumar, V. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3-H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(38), 7944-7949. [Link]
-
user137. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777547, 2-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]
-
Bán, Á., Orbán, E., Szabadkai, I., Gyulavári, T., Torka, D., Vida, I., ... & Orfi, L. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]
-
Gudmundsson, K. S., Williams, J. D., Drach, J. C., & Townsend, L. B. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]
-
Li, X., Li, Y., & Wang, X. (2023). Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. ChemistryOpen, 12(9), e202300125. [Link]
-
Kianmehr, E., Bari, B., Jafarzadeh, M., Rostami, A., Golshani, M., & Foroumadi, A. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. New Journal of Chemistry, 46(43), 20815-20819. [Link]
-
Li, X., Li, Y., & Wang, X. (2023). Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. ChemistryOpen, 12(9), e202300125. [Link]
-
Wang, L., Wang, Y., Li, Y., & Wang, X. (2020). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 25(21), 5143. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. ajrconline.org [ajrconline.org]
preventing decarboxylation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this valuable synthetic intermediate: unwanted decarboxylation. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity of your compound throughout your experimental workflows.
Section 1: Troubleshooting Guide - Decarboxylation Events
This section addresses specific experimental failures related to the premature loss of the C3-carboxylic acid group.
Issue 1: Significant or complete decarboxylation observed during reaction workup or purification.
This is the most common failure mode, often resulting in the formation of 2-(trifluoromethyl)imidazo[1,2-a]pyridine as the primary product.
Probable Cause A: Excessive Heat
-
Scientific Rationale: Heteroaromatic carboxylic acids, particularly those with electron-withdrawing groups, can be thermally labile. The C-C bond between the imidazo[1,2-a]pyridine core and the carboxylic acid group can cleave at elevated temperatures, leading to the release of carbon dioxide (CO2). Simple aliphatic carboxylic acids are generally stable, but when electron-attracting groups are attached to the α-carbon, decarboxylation can often proceed readily at temperatures between 100-150°C.[1] The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can contribute to this instability.[2]
-
Troubleshooting Steps:
-
Review Reaction Temperatures: Scrutinize your protocol for any steps exceeding 50-60°C. This includes not only the primary reaction but also solvent evaporation (rotary evaporation) and drying steps. High temperatures during workup are a frequent cause of decarboxylation.
-
Implement Low-Temperature Workflows: If elevated temperatures are identified, modify the protocol. Use low-temperature evaporation techniques or, if possible, proceed to the next step with a solution of the product rather than isolating the solid acid.
-
Avoid High-Boiling Point Solvents: Solvents like DMF, DMSO, or toluene often require high temperatures for removal and should be used with caution if the carboxylic acid is to be isolated.
-
Probable Cause B: Acidic Conditions
-
Scientific Rationale: The presence of strong acids can catalyze decarboxylation. The mechanism likely involves protonation of the imidazo[1,2-a]pyridine ring system. This protonation increases the electrophilicity of the ring, facilitating the departure of CO2 by stabilizing the resulting carbanion intermediate at the C3 position.[3][4] Standard esterification methods like the Fischer esterification, which use a strong acid catalyst (e.g., H2SO4) and heat, are particularly problematic for this class of compounds.[5][6]
-
Troubleshooting Steps:
-
pH Analysis: Check the pH of your aqueous workup steps. If acidic quenches or extractions are used, they must be performed at low temperatures (0-5°C) and for the shortest duration possible.
-
Neutralize Immediately: After an acidic step, immediately neutralize the solution with a mild base (e.g., sodium bicarbonate) before any heating or concentration steps.
-
Select Alternative Reagents: For subsequent reactions (e.g., esterification, amidation), avoid acidic catalysts. Opt for coupling agents that operate under neutral or mildly basic conditions (e.g., HATU, HOBt/EDC) or explore low-temperature esterification methods.[7]
-
Issue 2: Gradual degradation of the isolated compound during storage.
Users may observe a decrease in purity over time, with the emergence of the decarboxylated byproduct.
Probable Cause: Improper Storage Conditions
-
Scientific Rationale: Like many complex organic molecules, this compound can be sensitive to environmental factors. Ambient temperature, light, and atmospheric moisture can contribute to slow decomposition over weeks or months.
-
Solution: Implement Strict Storage Protocol
-
Temperature: Store the solid compound at -20°C for long-term stability. For short-term storage (days), 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize contact with moisture and oxygen.
-
Light: Use an amber vial or store the container in a dark location to prevent potential photochemical degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism that makes this compound prone to decarboxylation?
A1: The decarboxylation of imidazo[1,2-a]pyridine-3-carboxylic acid is facilitated by the electronic nature of the heterocyclic ring. The process is typically initiated by protonation, most likely at the N1 nitrogen atom. This creates a cationic intermediate, which can stabilize the negative charge that develops on the C3 carbon as the C-C bond breaks and CO2 is eliminated. The resulting carbanion is then quenched by a proton to yield the decarboxylated product.
Caption: Acid-catalyzed decarboxylation pathway.
Q2: How does the 2-(trifluoromethyl) group influence the compound's stability?
A2: The trifluoromethyl (CF3) group is a potent electron-withdrawing group.[2] Its presence at the C2 position significantly lowers the electron density of the entire imidazo[1,2-a]pyridine ring system.[8] This electronic deficit makes the ring more susceptible to nucleophilic attack but, more importantly in this context, it can further stabilize the anionic intermediate formed at the C3 position during decarboxylation, thereby lowering the activation energy for the reaction and increasing its rate compared to analogues without this group.
Q3: What are the best practices for setting up a reaction to preserve the carboxylic acid group?
A3: A proactive approach is the best defense. Before starting any reaction, consult the following decision workflow.
Caption: Proactive workflow for preventing decarboxylation.
Section 3: Recommended Experimental Protocols
Adherence to validated protocols is critical for success. The following methods are designed to minimize the risk of decarboxylation.
Protocol 1: Low-Temperature Esterification using 4-Dodecylbenzenesulfonic Acid (DBSA)
This protocol is an alternative to high-temperature, acid-catalyzed methods for producing esters. It has been shown to be effective at temperatures as low as 40°C.[7]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., ethanol, 10-20 equiv, serves as solvent and reagent)
-
4-Dodecylbenzenesulfonic acid (DBSA) (0.1 equiv)
-
Anhydrous molecular sieves (4Å)
-
Reaction vessel with inert atmosphere (N2 or Ar) capability
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the carboxylic acid and activated molecular sieves.
-
Add the alcohol, ensuring the acid is fully dissolved or suspended.
-
Add the DBSA catalyst to the mixture.
-
Stir the reaction mixture at a controlled temperature of 40°C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a temperature not exceeding 35°C.
Protocol 2: Quality Control - Purity Assessment by ¹H NMR
Regularly assess the purity of your starting material and products to detect decarboxylation.
Procedure:
-
Prepare a sample by dissolving ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Carboxylic Acid (Intact): Look for the characteristic broad singlet of the carboxylic acid proton, typically downfield (>10 ppm). The aromatic protons on the imidazo[1,2-a]pyridine core will have a specific splitting pattern.
-
Decarboxylated Product: The most telling signal is the appearance of a new singlet in the aromatic region (typically 7.5-8.5 ppm) corresponding to the new proton at the C3 position. The absence of the carboxylic acid proton signal is also a key indicator.
-
-
Quantification: Integrate the signal for the C3 proton of the impurity against a well-resolved proton signal from the desired carboxylic acid to estimate the percentage of decarboxylation.
Section 4: Data Summary Table
This table summarizes the key experimental parameters and their associated risk levels for decarboxylation. Use it as a quick reference during experimental design.
| Parameter | Low Risk Condition (<5% Decarboxylation) | Moderate Risk Condition (5-30% Decarboxylation) | High Risk Condition (>30% Decarboxylation) |
| Temperature | -20°C to 40°C | 40°C to 70°C | > 70°C |
| pH | 6.0 - 8.0 | 4.0 - 6.0 or 8.0 - 10.0 | < 4.0 or > 10.0 |
| Catalyst | Coupling agents (HATU, EDC), DBSA[7] | Weak Lewis acids | Strong Brønsted acids (H2SO4, HCl, TsOH)[5] |
| Solvent (for isolation) | Dichloromethane, Ethyl Acetate | THF, Acetonitrile | DMF, DMSO, Toluene |
| Storage | -20°C, Inert Atmosphere, Dark | 4°C, Air, Dark | Room Temperature, Air, Light |
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
-
Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. RSC Publishing. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Synthesis of trifluoromethylated carbinols via metal-free hydroxytrifluoromethylation of imidazo[1,2-a]pyridines with trifluoroacetaldehyde/ketone derivatives at room temperature. ResearchGate. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. Available at: [Link]
-
Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. YouTube. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chem LibreTexts. Available at: [Link]
-
(PDF) Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
- US20120220798A1 - Method for carboxylic acid esterification.Google Patents.
-
Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available at: [Link]
-
Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... ResearchGate. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. Drawing from established principles in process chemistry and specific insights into imidazo[1,2-a]pyridine synthesis, this document provides a structured, question-and-answer-based approach to troubleshooting and process optimization.
Introduction to the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence. A common and scalable approach involves the initial formation of the imidazo[1,2-a]pyridine core, followed by functionalization and final hydrolysis to the desired carboxylic acid. One prevalent method is a variation of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or a sequential condensation and cyclization, followed by ester hydrolysis.[1][2]
This guide will address potential issues in a logical progression, from the initial cyclization to the final product isolation.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Formation of the Imidazo[1,2-a]pyridine Core
The construction of the core heterocyclic scaffold is a critical step where yield, purity, and scalability are often determined.
Question 1: We are observing low yields and significant by-product formation during the initial cyclization reaction between a 2-aminopyridine and a trifluoromethylated building block. What are the likely causes and how can we mitigate this?
Answer:
Low yields and impurity generation in this step often stem from several factors, particularly when transitioning to a larger scale.
Potential Causes & Solutions:
-
Inadequate Temperature Control: The initial condensation and subsequent cyclization can be exothermic. On a larger scale, inefficient heat transfer can lead to localized "hot spots," promoting side reactions.[3]
-
Troubleshooting:
-
Implement controlled (slower) addition of reagents.
-
Ensure adequate reactor cooling capacity.
-
Perform a reaction calorimetry study to understand the thermal profile and identify any potential for runaway reactions.[4]
-
-
-
Sub-optimal Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity.
-
Troubleshooting:
-
While solvents like DMF are effective, consider alternative high-boiling point solvents with different polarity profiles if side reactions are prevalent.[5]
-
For greener processes, explore the feasibility of aqueous micellar media, which has been shown to be effective for some imidazo[1,2-a]pyridine syntheses.[6]
-
-
-
By-product Formation: In multicomponent reactions like the GBB, side products can arise from incomplete reactions or alternative reaction pathways.[7]
-
Troubleshooting:
-
Ensure high purity of starting materials.
-
Carefully control the stoichiometry of the reactants. An excess of one component may lead to specific by-products.
-
Optimize the catalyst loading; both too little and too much can be detrimental.
-
-
Question 2: Our copper-catalyzed cyclization is sluggish on a larger scale, and we are concerned about residual copper in the intermediate product. What are the best practices for this?
Answer:
Copper-catalyzed reactions are powerful but can present challenges in terms of reaction kinetics and metal contamination upon scale-up.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst can be sensitive to air or moisture, leading to deactivation.
-
Troubleshooting:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
-
-
Mass Transfer Limitations: In heterogeneous copper-catalyzed reactions, inefficient mixing on a larger scale can limit the contact between the catalyst and the reactants.
-
Troubleshooting:
-
Optimize the stirring rate and impeller design to ensure good mixing.
-
Consider using a more soluble copper catalyst if feasible for your process.
-
-
-
Copper Removal: Residual copper is a major concern for pharmaceutical applications.
-
Troubleshooting:
-
After the reaction, a common work-up involves quenching with an aqueous solution of a chelating agent like ammonia or ammonium chloride to form a water-soluble copper complex.
-
Filtration through a pad of celite can help remove insoluble copper species.
-
For more stringent requirements, consider using a scavenger resin designed to bind copper.
-
The use of magnetic nanocatalysts has been explored for easier separation.[8]
-
-
| Parameter | Lab Scale (Typically) | Scale-Up Consideration | Recommended Action |
| Temperature | Oil bath, heating mantle | Jacket heating/cooling | Monitor internal temperature, ensure efficient heat transfer. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Optimize stirrer speed and design for homogeneity. |
| Atmosphere | Balloon | Nitrogen/Argon blanket | Maintain a positive pressure of inert gas. |
| Reagent Addition | Single portion | Slow, controlled addition | Use a dropping funnel or pump to control reaction rate and exotherm. |
Section 2: Hydrolysis of the Ester to the Carboxylic Acid
The final step of hydrolyzing the ester to the carboxylic acid can be challenging, especially with sterically hindered substrates.
Question 3: The hydrolysis of our ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is slow and incomplete, even with a large excess of base. How can we improve this?
Answer:
The ester at the 3-position of the imidazo[1,2-a]pyridine ring can be sterically hindered, making it resistant to hydrolysis under standard conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky trifluoromethyl group at the 2-position can impede the approach of the hydroxide ion to the ester carbonyl.
-
Troubleshooting:
-
Increase the reaction temperature. Refluxing in a mixture of an alcohol (e.g., ethanol) and aqueous sodium hydroxide is a common approach.
-
Consider using a stronger base, such as potassium hydroxide.
-
Explore non-aqueous hydrolysis conditions. A mixture of NaOH in MeOH/CH2Cl2 has been shown to be effective for hindered esters.[9]
-
-
-
Poor Solubility: The starting ester may have limited solubility in the aqueous base.
-
Troubleshooting:
-
Use a co-solvent like THF or dioxane to improve solubility.
-
Phase-transfer catalysts can be effective in bringing the hydroxide ion into the organic phase.
-
-
Section 3: Product Isolation and Purification
Obtaining the final product with high purity and in a consistent crystalline form is critical for pharmaceutical applications.
Question 4: We are struggling with the crystallization of the final carboxylic acid product. It either oils out or precipitates as a fine, difficult-to-filter solid. What strategies can we employ?
Answer:
The crystallization of polar, heterocyclic carboxylic acids can be challenging due to their physical properties.
Potential Causes & Solutions:
-
Solvent System: The choice of anti-solvent and the rate of its addition are critical.
-
Troubleshooting:
-
After neutralizing the basic hydrolysis mixture to an acidic pH to precipitate the product, carefully control the rate of neutralization.
-
Experiment with different solvent/anti-solvent systems. For example, dissolving the crude product in a polar solvent like ethanol or acetone and slowly adding a non-polar anti-solvent like heptane or water can induce crystallization.
-
Seeding the supersaturated solution with a small amount of pure crystalline material can promote the growth of larger, more easily filterable crystals.
-
-
-
Impurity Effects: The presence of even small amounts of impurities can inhibit crystallization or lead to the formation of an oil.
-
Troubleshooting:
-
Ensure the crude product is as pure as possible before attempting crystallization. An additional wash or extraction step may be necessary.
-
Consider a carbon treatment of the solution before crystallization to remove colored or polymeric impurities.
-
-
-
Polymorphism: It is possible that the compound can exist in different crystalline forms (polymorphs), some of which may be more difficult to handle.
-
Troubleshooting:
-
Characterize the solid form using techniques like DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction).
-
Systematically screen different solvents and crystallization conditions to identify and selectively produce the desired, most stable polymorph.
-
-
| Parameter | Issue | Suggested Action |
| Crystallization | Oiling out | Lower the temperature, slow down anti-solvent addition, try a different solvent system. |
| Filtration | Fine particles, slow filtration | Use a filter aid (e.g., Celite), optimize crystallization for larger particle size. |
| Purity | Persistent impurities | Recrystallize from a different solvent system, consider a charcoal treatment. |
Part 2: Experimental Workflow Diagrams
Diagram 1: General Synthetic Workflow
Caption: General synthetic workflow for the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield in Cyclization
Caption: Decision tree for troubleshooting low cyclization yields.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Neuland Laboratories. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]
-
HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. (2026, January 2). PubMed Central. [Link]
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Beilstein Journals. [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2016). PubMed. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. (2022, January 1). PubMed Central. [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). ACS Publications. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). PubMed Central. [Link]
-
Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. (2024, May 6). News-Medical.net. [Link]
-
Aerobic Copper-Catalyzed Organic Reactions. (2015). PubMed Central. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). PubMed Central. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2016). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of their synthetic routes. Imidazo[1,2-a]pyridines are a critical class of nitrogen-fused heterocyclic compounds, widely recognized for their diverse biological activities.[1][2] However, achieving the desired regioselectivity during their synthesis can be a significant challenge.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab. Our goal is to equip you with the knowledge to not only solve specific problems but also to understand the underlying chemical principles governing these reactions.
Troubleshooting Guide: Common Regioselectivity Issues
Poor regioselectivity in imidazo[1,2-a]pyridine synthesis often leads to mixtures of isomers, complicating purification and reducing overall yield. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Formation of undesired regioisomers in Tschitschibabin-type reactions. | - Ambiguous Nucleophilicity: In substituted 2-aminopyridines, both the endocyclic and exocyclic nitrogen atoms can act as nucleophiles. The initial site of attack on the α-halocarbonyl compound dictates the final regiochemistry.[3][4] - Steric Hindrance: Bulky substituents on the pyridine ring or the α-halocarbonyl can influence the approach of the reactants, favoring one regioisomer over another. | - Control of Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product. - Choice of Base: The basicity and steric bulk of the base used can influence which nitrogen is deprotonated or which intermediate is favored. For instance, a milder base like sodium bicarbonate may favor the initial attack by the more nucleophilic endocyclic nitrogen.[4] - Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar protic solvents may stabilize charged intermediates differently than aprotic solvents. |
| Lack of regiocontrol in multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé). | - Competing Reaction Pathways: Multicomponent reactions involve several sequential steps, and the regioselectivity is determined by the relative rates of these competing pathways.[1][5] - Nature of the Isocyanide: The electronic and steric properties of the isocyanide can influence the rate of its addition and subsequent cyclization. | - Catalyst Selection: The choice of catalyst (e.g., copper, iodine) can significantly direct the reaction towards a specific regioisomer.[2][6] Magnetic nanocatalysts have also been shown to improve efficiency and selectivity.[7] - Substrate Modification: Introducing directing groups on the 2-aminopyridine or the aldehyde can steer the reaction towards the desired outcome. |
| Poor regioselectivity in Bohlmann-Rahtz pyridine synthesis. | - Unsymmetrical Reactants: The use of unsymmetrical enamines or ethynyl ketones in the initial Michael addition can lead to a mixture of aminodiene intermediates, resulting in different pyridine regioisomers.[8][9][10][11] | - Use of Symmetrical Substrates: Whenever possible, employing symmetrical enamines or alkynes can eliminate the issue of regioselectivity in the initial condensation step.[9] - Acid Catalysis: The use of an acid catalyst can sometimes favor the formation of a single regioisomer by promoting a specific cyclodehydration pathway.[12] |
| Unexpected regioisomer formation in Ortoleva-King type reactions. | - Mechanism Ambiguity: The Ortoleva-King reaction can proceed through different intermediates, and the substitution pattern on both the 2-aminopyridine and the ketone can influence which pathway is favored.[13][14][15][16][17] | - Reaction Parameter Optimization: A thorough screening of reaction parameters such as solvent, temperature, and reagent ratios is crucial to favor the formation of the desired N-phenacylpyridinium intermediate.[15][16] |
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the regioselective synthesis of imidazo[1,2-a]pyridines.
Q1: How do electron-donating and electron-withdrawing groups on the 2-aminopyridine ring affect regioselectivity in the Tschitschibabin reaction?
A1: The electronic nature of substituents on the 2-aminopyridine ring plays a crucial role in determining the regioselectivity of the Tschitschibabin reaction.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the pyridine ring, enhancing the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms. However, the effect is generally more pronounced at the endocyclic nitrogen (N-1), often leading to the preferential formation of the corresponding imidazo[1,2-a]pyridine.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃) decrease the electron density of the pyridine ring, reducing the nucleophilicity of both nitrogen atoms.[18] This can slow down the reaction rate and may lead to a mixture of products or favor attack by the exocyclic amino group, which is less deactivated. The position of the EWG is also critical; for instance, a group at the 5-position will have a more significant deactivating effect on the endocyclic nitrogen than a group at the 3-position.
The interplay between electronic and steric effects ultimately governs the final product distribution.
Q2: What is the mechanistic basis for the regioselectivity observed in the reaction between a 2-aminopyridine and an α-haloketone?
A2: The regioselectivity in this classic synthesis is primarily determined by the initial nucleophilic attack. There are two competing pathways:
-
Pathway A (Predominant): The more nucleophilic endocyclic pyridine nitrogen (N-1) attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the imidazo[1,2-a]pyridine.[3]
-
Pathway B (Minor): The exocyclic amino group (-NH₂) attacks the α-haloketone first. Subsequent intramolecular cyclization involving the endocyclic nitrogen leads to the formation of the isomeric imidazo[1,5-a]pyridine.
The predominance of Pathway A is attributed to the higher intrinsic nucleophilicity of the sp²-hybridized endocyclic nitrogen compared to the sp³-hybridized exocyclic nitrogen. However, as discussed, this can be influenced by substituents and reaction conditions.
Experimental Protocols and Workflows
To provide a practical context, we present a detailed experimental protocol for a regioselective synthesis of a 2-phenylimidazo[1,2-a]pyridine, a common scaffold in medicinal chemistry.
Protocol: Regioselective Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is based on the classical condensation of 2-aminopyridine with an α-haloketone.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) in ethanol.
-
Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the solution.
-
Addition of α-Haloketone: Slowly add a solution of 2-bromoacetophenone (1.0 equivalent) in ethanol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Diagram: Workflow for Regioselective Imidazo[1,2-a]pyridine Synthesis
Caption: The two primary mechanistic pathways in the reaction of 2-aminopyridine with an α-haloketone.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. PDF Free Download. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PubMed Central. Available at: [Link]
-
Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. PubMed. Available at: [Link]
-
On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. guidechem.com [guidechem.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important fluorinated heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and the strategic introduction of a trifluoromethyl group at the C2 position and a carboxylic acid at the C3 position can significantly enhance a molecule's therapeutic potential.[1][2][3]
This document provides field-proven insights and troubleshooting strategies, focusing on catalyst selection for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction—a powerful and convergent method for assembling the imidazo[1,2-a]pyridine core.[4][5] We will delve into the causality behind experimental choices to empower you to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing the 2-(CF₃)-3-(COOH)-imidazo[1,2-a]pyridine scaffold?
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient three-component reaction (3-CR) for this purpose.[5] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build the core structure. For your specific target, the reactants would be:
-
Amidine Component: A suitably substituted 2-aminopyridine.
-
Aldehyde Component: Trifluoroacetaldehyde (or a hydrate/hemiacetal thereof) to install the C2-trifluoromethyl group.
-
Isocyanide Component: An isocyanide with a carboxylate precursor, such as methyl isocyanoacetate, which can be hydrolyzed in a subsequent step.
This one-pot approach offers high atom economy and allows for the rapid generation of diverse analogs.[4]
Q2: Why is a catalyst necessary for the Groebke-Blackburn-Bienaymé (GBB) reaction?
While the GBB reaction can sometimes proceed without a catalyst, it often requires harsh conditions and results in lower yields.[6] A catalyst plays a crucial role in activating the substrates, primarily the aldehyde component.[5][7] The catalyst, typically a Lewis or Brønsted acid, coordinates to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. This significantly accelerates the initial and rate-limiting step: the formation of the Schiff base (imine) intermediate with the 2-aminopyridine.[7] Efficient imine formation is critical for preventing side reactions and driving the reaction towards the desired product.
Q3: Which class of catalyst is generally preferred for this synthesis: Lewis acids or Brønsted acids?
Both Lewis and Brønsted acids are effective catalysts for the GBB reaction.[5] The choice often depends on substrate scope, functional group tolerance, cost, and ease of handling.
-
Lewis Acids (e.g., Sc(OTf)₃, Gd(OTf)₃, Y(OTf)₃): These are highly effective and are among the most widely used catalysts for the GBB reaction.[5][8] Scandium(III) triflate (Sc(OTf)₃) is a benchmark catalyst known for its high activity.[5][6] However, it can be expensive. Gadolinium(III) triflate (Gd(OTf)₃) has emerged as a more cost-effective alternative with comparable performance.[5] Lewis acids are particularly useful for activating less reactive aldehydes.
-
Brønsted Acids (e.g., p-TsOH, HClO₄): These are generally less expensive and easier to handle than many Lewis acids.[9][10] Perchloric acid (HClO₄) and p-toluenesulfonic acid (TsOH) have been shown to effectively catalyze the reaction, often providing good to excellent yields.[9][10] They are a good first choice for process optimization due to their low cost and high activity.
The optimal catalyst should be determined empirically for your specific substrate combination. A comparison of common catalysts is provided in the table below.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Common Solvents | Key Advantages | Potential Issues |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | 5 - 10 | Methanol, Ethanol | High activity, broad scope[5] | High cost, moisture sensitive |
| Lewis Acid | Gadolinium(III) triflate (Gd(OTf)₃) | 5 - 10 | Methanol | Cost-effective alternative to Sc(OTf)₃[5] | Moisture sensitive |
| Lewis Acid | Yttrium(III) triflate (Y(OTf)₃) | 10 - 20 | Dichloroethane (DCE) | Effective for functionalization[8] | May require higher loading |
| Brønsted Acid | Perchloric acid (HClO₄) | Catalytic amounts | DMF | High efficiency, readily available[9] | Strong oxidizer, safety precautions |
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | 10 - 20 | Toluene, Ethanol | Inexpensive, effective under sonication[10] | May require higher temperatures |
| Copper(I) Salts | Copper(I) Iodide (CuI) | 10 - 20 | DMSO, Water | Used in alternative oxidative routes[11][12] | Not for standard GBB reaction |
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I have set up my GBB reaction with 2-aminopyridine, trifluoroacetaldehyde, and methyl isocyanoacetate using Sc(OTf)₃, but my yield is very low. What are the likely causes and how can I fix this?
This is a common issue that can often be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.
A. Catalyst Deactivation:
-
Plausible Cause: Lewis acid catalysts like Sc(OTf)₃ are highly hygroscopic. Moisture in the reaction solvent or from the reagents can hydrolyze and deactivate the catalyst, halting the reaction.
-
Corrective Action:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents that may have absorbed moisture (e.g., molecular sieves can be added, but ensure they are compatible with all reagents).
-
Use a Dehydrating Agent: The addition of a dehydrating agent like trimethyl orthoformate can scavenge water and has been shown to improve yields in industrial scale-ups of GBB reactions.[13]
-
Catalyst Handling: Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air.
-
B. Reagent Quality & Stability:
-
Plausible Cause: Aldehydes, especially unhindered ones like trifluoroacetaldehyde, are prone to self-polymerization or degradation. Isocyanides can also degrade upon storage. The purity of the 2-aminopyridine is also critical.
-
Corrective Action:
-
Use Fresh Reagents: Use freshly opened or purified reagents. Trifluoroacetaldehyde is often supplied as a hydrate or gas; ensure you are using the correct form and stoichiometry.
-
Check Purity: Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.
-
Order of Addition: Sometimes, the order of reagent addition matters. A common practice is to pre-mix the 2-aminopyridine, aldehyde, and catalyst to facilitate imine formation before adding the isocyanide.
-
C. Suboptimal Reaction Conditions:
-
Plausible Cause: The reaction may require higher temperatures or a different solvent to proceed efficiently. Alcohols like methanol and ethanol are common solvents as they can help stabilize intermediates, but other solvents may be more effective for your specific substrates.[7]
-
Corrective Action:
-
Screen Solvents: If methanol gives low yields, screen other solvents such as ethanol, dichloroethane (DCE), or dimethylformamide (DMF).[9]
-
Increase Temperature: GBB reactions are often run at elevated temperatures (50-80 °C) or under microwave irradiation to increase the reaction rate.[5][6]
-
Increase Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the yield.
-
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired product, but I'm getting a complex mixture that is difficult to purify. What are the likely side products and how can I suppress their formation?
Side product formation usually arises from competing reaction pathways. In the GBB reaction, the primary off-target reactions involve the highly reactive aldehyde and isocyanide components.
-
Plausible Cause 1: Passerini-type Side Products: If water is present, the isocyanide can react with the activated aldehyde in a two-component Passerini reaction, leading to an α-acyloxy amide byproduct instead of incorporating the aminopyridine.
-
Corrective Action: As with low yield, maintaining strictly anhydrous conditions is the most effective way to prevent this.
-
Plausible Cause 2: Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of acid catalysts at higher temperatures.
-
Corrective Action:
-
Control Temperature: Avoid excessively high temperatures. Find the lowest effective temperature for your reaction.
-
Slow Addition: Add the isocyanide slowly to the reaction mixture containing the other components. This keeps its instantaneous concentration low, favoring the desired 3-CR pathway over polymerization.
-
-
Plausible Cause 3: Incomplete Cyclization: The intermediate formed after the isocyanide addition may fail to cyclize efficiently, leading to linear adducts.
-
Corrective Action: This often points to an electronic or steric issue. A stronger acid catalyst or higher temperatures might be needed to promote the final intramolecular cyclization and aromatization step.
Issue 3: Difficulty with Product Purification
Q: After hydrolyzing the ester to get my final carboxylic acid, I find it very difficult to purify. What purification strategies are recommended?
Purifying polar, amphoteric molecules like amino acids and heterocyclic carboxylic acids can be challenging.
-
Strategy 1: Column Chromatography:
-
Recommendation: Silica gel column chromatography is a standard method.[14][15] Due to the acidic nature of your product, consider adding a small amount of acetic or formic acid to the eluent system (e.g., Dichloromethane/Methanol/Acetic Acid) to keep the product protonated and reduce tailing on the silica gel.
-
-
Strategy 2: Recrystallization:
-
Recommendation: If the crude product is sufficiently pure (>85-90%), recrystallization is an excellent method for obtaining highly pure material. Screen various solvent systems (e.g., Ethanol/Water, Acetonitrile, Ethyl Acetate/Hexanes).
-
-
Strategy 3: Salt Formation and Liberation:
-
Recommendation: This is a powerful technique for purifying acids or bases.[13]
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add a base (e.g., a solution of sodium bicarbonate or a mild organic base like triethylamine) to precipitate the carboxylate salt.
-
Isolate the salt by filtration and wash it with a non-polar solvent to remove neutral impurities.
-
Re-dissolve the pure salt in water and acidify with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.
-
Filter, wash with cold water, and dry to obtain the final product.
-
-
Visualized Workflows and Mechanisms
Catalyst Selection and Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting a catalyst and troubleshooting common issues in the GBB synthesis.
Caption: A decision tree for catalyst selection and troubleshooting.
Catalyzed Groebke-Blackburn-Bienaymé Reaction Mechanism
This diagram illustrates the generally accepted mechanism for the acid-catalyzed GBB reaction.
Caption: The catalytic cycle of the GBB three-component reaction.
Experimental Protocols
Protocol: GBB Synthesis using Scandium(III) Triflate
This protocol is a representative procedure for the synthesis of a 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate ester intermediate.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)
-
Methyl isocyanoacetate (1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 equiv, 10 mol%)
-
Anhydrous Methanol (MeOH)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine and Sc(OTf)₃ under an inert atmosphere.
-
Add anhydrous methanol to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.
-
Add trifluoroacetaldehyde ethyl hemiacetal to the stirring suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add methyl isocyanoacetate to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid and remove some of the catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[15]
-
Purification: Purify the crude ester product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Subsequent Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
-
Add an excess of Lithium Hydroxide (LiOH) (2-3 equiv) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Collect the precipitated solid (the target carboxylic acid) by vacuum filtration, wash with cold water, and dry under high vacuum.
References
- Title: Synthesis of 3-substituted 2-trifluomethyl imidazo[1,2-a]pyridine through [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile Source: ResearchGate URL: [https://www.researchgate.net/publication/382897486_Synthesis_of_3-substituted_2-trifluomethyl_imidazo12-a]
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942095/]
- Title: 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Source: Smolecule URL: [https://www.smolecule.com/8-methyl-2-trifluoromethyl-imidazo-1-2-a-pyridine-3-carboxylic-acid-cas-1098259-20-4.html]
- Title: Synthesis of Imidazo[1,2- a ]pyridines: Triflic Anhydride-Mediated Annulation of 2 H -Azirines with 2-Chloropyridines Source: ResearchGate URL: [https://www.researchgate.net/publication/362892994_Synthesis_of_Imidazo12-a_pyridines_Triflic_Anhydride-Mediated_Annulation_of_2_H_-Azirines_with_2-Chloropyridines]
- Title: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine Source: Benchchem URL: [https://www.benchchem.com/product/b1453883]
- Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journal of Organic Chemistry URL: [https://www.beilstein-journals.org/bjoc/articles/19/69]
- Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL: [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc09623a]
- Title: 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile Source: National Institutes of Health URL: [https://pubchem.ncbi.nlm.nih.gov/compound/54728555]
- Title: Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH Source: MDPI URL: [https://www.mdpi.com/1420-3049/27/19/6638]
- Title: C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 Source: MDPI URL: [https://www.mdpi.com/1420-3049/29/15/3342]
- Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [https://www.organic-chemistry.org/synthesis/heterocycles/fused/imidazo[1,2-a]pyridines.shtm]
- Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: ResearchGate URL: [https://www.researchgate.net/publication/381792945_The_Groebke-Blackburn-Bienayme_reaction_in_its_maturity_innovation_and_improvements_since_its_21st_birthday_2019-2023]
- Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines Source: Organic Chemistry Portal URL: [https://www.organic-chemistry.org/abstracts/lit4/076.shtm]
- Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01332a]
- Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: Organic Chemistry Portal URL: [https://www.organic-chemistry.org/abstracts/lit3/995.shtm]
- Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions Source: RSC Publishing URL: [https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00801j]
- Title: Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence Source: ACS Organic & Inorganic Au URL: [https://pubs.acs.org/doi/10.1021/acsorginorgau.5c00049]
- Title: The Groebke‐Blackburn‐Bienaymé Reaction Source: ResearchGate URL: [https://www.researchgate.net/publication/333802958_The_Groebke-Blackburn-Bienayme_Reaction]
- Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: PubMed Central URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295246/]
- Title: Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review Source: ChemistrySelect URL: [https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.202104322]
- URL: [https://patents.google.
- Title: Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology Source: Organic Letters - ACS Publications URL: [https://pubs.acs.org/doi/10.1021/acs.orglett.3c01590]
- Title: Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents Source: PubMed URL: [https://pubmed.ncbi.nlm.nih.gov/32442435/]
- Title: Efficient Synthesis of 2-(Trifluoromethyl)
- Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: PubMed Central URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11294863/]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support guide for the analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance and troubleshooting for the detection and characterization of impurities. Our focus is on providing practical, in-depth solutions to common challenges encountered during analytical method development and routine testing.
Understanding Potential Impurities
Effective impurity analysis begins with understanding what to look for. Impurities in this compound can originate from two primary sources: the synthetic process and degradation.
-
Synthetic Impurities : The synthesis of imidazo[1,2-a]pyridines often involves the cyclization of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon component.[1][2] Potential impurities can include unreacted starting materials, intermediates, reagents, and by-products from side reactions, such as isomers or over-alkylated species.[3]
-
Degradation Products : Forced degradation studies, conducted under stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are essential to identify potential degradants that may form during storage or manufacturing.[4][5][6] The carboxylic acid and the electron-rich heterocyclic ring system are potential sites for degradation.
Below is a general workflow for detecting and identifying an unknown impurity.
Caption: General workflow for impurity identification and characterization.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities.[6] This section addresses common issues encountered during the analysis of this compound.
FAQ 1: My chromatogram shows a noisy or drifting baseline. What are the causes and solutions?
A stable baseline is critical for accurate quantification, especially for low-level impurities.
-
Potential Cause 1: Mobile Phase Issues. Contaminated solvents or inadequate degassing are common culprits.[7] Trace contaminants can accumulate during a gradient run, causing the baseline to rise.
-
Solution: Always use fresh, HPLC-grade (or MS-grade for LC-MS) solvents and additives. Ensure the mobile phase is thoroughly degassed using an inline degasser or by sonication before use.[7]
-
-
Potential Cause 2: System Leaks. Leaks in pump seals, fittings, or the injector can cause pressure fluctuations, leading to a noisy baseline.[7][8]
-
Solution: Systematically check for leaks, starting from the pump and moving towards the detector. Look for salt buildup from buffered mobile phases, which often indicates a slow leak. Tighten or replace fittings as necessary.[8]
-
-
Potential Cause 3: Detector Instability. Fluctuations in the detector lamp or a contaminated flow cell can cause noise.
-
Solution: Allow the detector lamp to warm up sufficiently (at least 30 minutes). If the problem persists, check the lamp's lifetime and replace if necessary. Flush the flow cell with a strong, non-buffered solvent like isopropanol to remove contaminants.[7]
-
FAQ 2: I'm seeing poor peak shape (tailing or fronting). How can I improve it?
Peak shape is crucial for resolution and accurate integration.
-
Potential Cause 1: Column Overload (Tailing). Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample. The carboxylic acid moiety on the target molecule can interact strongly with basic sites on the silica backbone, so this is a key parameter to check.
-
-
Potential Cause 2: Secondary Interactions (Tailing). The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with residual acidic silanol groups on the column packing, causing peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the basic nitrogens, minimizing secondary interactions.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to reduce the number of available silanol groups.
-
Add an Ionic Modifier: A small concentration of an amine modifier (e.g., triethylamine) can be added to the mobile phase to compete for active sites, but this can suppress ionization in MS detection.
-
-
-
Potential Cause 3: Sample Solvent Mismatch (Fronting or Tailing). If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[8] If a stronger solvent is required for solubility, inject the smallest possible volume.
-
FAQ 3: My retention times are shifting between injections. Why is this happening?
Reproducible retention times are fundamental for reliable peak identification.
-
Potential Cause 1: Inadequate Column Equilibration. This is a frequent issue, especially when changing mobile phases or running gradients.[8]
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient to return to initial conditions.[8]
-
-
Potential Cause 2: Mobile Phase Composition Changes. The composition of the mobile phase can change over time due to the evaporation of the more volatile component (typically the organic solvent).[8]
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[8]
-
Table 1: Example HPLC Starting Conditions for Impurity Profiling
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 4.6 mm, 2.6 µm | General-purpose reversed-phase column suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the carboxylic acid and basic nitrogens.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved efficiency.[8] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | A DAD is preferred to assess peak purity and identify the optimal wavelength for all components. |
| Injection Vol. | 5 µL | A small volume minimizes potential for column overload and solvent mismatch effects.[8] |
Mass Spectrometry (MS) and NMR for Structural Elucidation
When an unknown impurity is detected, hyphenated techniques are required for structural identification.[11]
FAQ 4: How can I use Mass Spectrometry to identify an unknown impurity?
MS provides molecular weight and fragmentation information, which is crucial for identification.
-
Step 1: Obtain Molecular Weight. Use Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the impurity. The molecular formula of the parent compound is C₉H₅F₃N₂O₂ with a monoisotopic mass of 230.03 Da.[12]
-
Step 2: Propose an Elemental Formula. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement (to within 5 ppm). This allows you to propose a unique elemental formula for the impurity.
-
Step 3: Analyze Fragmentation Patterns. Perform MS/MS analysis to fragment the impurity ion. The fragmentation pattern provides clues about the molecule's structure. For example, a characteristic fragmentation of related imidazo[1,2-a]pyridines involves the cleavage of substituents from the core structure.[13] Comparing the impurity's fragmentation to that of the parent compound can reveal where the molecular structure has been modified.
Caption: Decision tree for troubleshooting unexpected peaks (ghost peaks).
FAQ 5: When is NMR spectroscopy necessary for impurity identification?
NMR is the definitive technique for unambiguous structure elucidation, especially for identifying isomers.
-
When to Use NMR: When MS data is ambiguous or when you need to confirm the exact position of a modification. For example, if MS suggests the addition of an oxygen atom (+16 Da), NMR is required to determine if it's an N-oxide, a hydroxyl group on the ring, or another isomer.
-
Methodology:
-
Isolation: The impurity must first be isolated in sufficient quantity and purity (typically >95%) using preparative HPLC.
-
1D NMR (¹H and ¹³C): Acquire proton and carbon spectra. The chemical shifts, coupling constants, and number of signals provide foundational information about the carbon-hydrogen framework. Spectroscopic data for the parent imidazo[1,2-a]pyridine core is available in the literature, which serves as a critical reference.[14][15]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows which protons are coupled to each other, while HSQC and HMBC show one-bond and multiple-bond correlations between protons and carbons, respectively. This allows you to piece together the complete molecular structure.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products as mandated by ICH guidelines.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
API sample
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
HPLC-grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
pH meter, oven, and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 4 hours.
-
At appropriate time points (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. The carboxylic acid will likely be more susceptible to base-catalyzed reactions.
-
-
Oxidative Degradation:
-
Mix 1 mL of API stock with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC alongside a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. Use a DAD to check for peak purity and identify any new peaks that are not present in the control sample.
References
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Crawford Scientific. HPLC Troubleshooting Guide.
- LCGC. (2018).
- ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Journal of Analytical & Pharmaceutical Research. (2016).
- ChemicalBook. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
- BenchChem. (2025). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Biomedical Journal of Scientific & Technical Research. (2022).
- PubChemLite. This compound (C9H5F3N2O2).
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Asian Journal of Research in Chemistry. (2018).
- PubMed. (2021).
- cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. jddtonline.info [jddtonline.info]
- 6. biomedres.us [biomedres.us]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. cipac.org [cipac.org]
- 11. ajrconline.org [ajrconline.org]
- 12. PubChemLite - this compound (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid and Known Inhibitors Against Mycobacterium tuberculosis InhA
Introduction: The Enduring Challenge of Tuberculosis and the Promise of Novel InhA Inhibitors
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M.tb), remains a formidable global health threat, claiming millions of lives annually. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current treatment regimens, creating an urgent need for novel therapeutic agents with alternative mechanisms of action.[1] A cornerstone of the M.tb survival machinery is the mycolic acid layer of its cell wall, a formidable barrier that confers intrinsic resistance to many antibiotics. The biosynthesis of this crucial protective layer is orchestrated by the type II fatty acid synthase (FAS-II) system, of which the enoyl-acyl carrier protein reductase, InhA, is an essential and clinically validated target.[2]
The frontline anti-TB drug, isoniazid (INH), exerts its bactericidal effect through the inhibition of InhA.[3] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] A significant proportion of clinical INH resistance arises from mutations in the katG gene, which prevent this activation, rendering the drug ineffective even though the InhA target remains susceptible.[1] This vulnerability has spurred extensive research into the development of direct InhA inhibitors that circumvent the need for KatG activation, thus holding promise for the treatment of INH-resistant TB.[5][6]
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent antitubercular effects. This guide presents a comparative efficacy analysis of a representative compound from this class, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid , against established InhA inhibitors. While direct experimental data for this specific molecule is not yet publicly available, its structural features suggest a strong potential for InhA inhibition. This guide will therefore proceed with a well-founded hypothesis of its activity, providing a framework for its evaluation and comparison with the following well-characterized inhibitors:
-
Isoniazid (INH): The most widely used anti-TB drug, acting as a prodrug that ultimately inhibits InhA.[3]
-
Triclosan: A broad-spectrum antimicrobial agent that directly inhibits InhA and has been instrumental in studying the enzyme's function.[7]
-
GSK693: A contemporary example of a potent, direct InhA inhibitor that has demonstrated in vivo efficacy, representing the progress in modern TB drug discovery.[6]
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies required to assess and compare the efficacy of novel InhA inhibitors, and contextualizing their potential therapeutic value.
The InhA Pathway: A Critical Target in M. tuberculosis
The InhA enzyme catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier proteins (ACP), a rate-limiting step in the elongation of fatty acids that are the precursors to mycolic acids.[2] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death. The mechanism of inhibition varies among different classes of compounds, as illustrated below.
Caption: Mechanisms of InhA Inhibition.
Comparative Efficacy Data
The following table summarizes the inhibitory activities of this compound and the selected known inhibitors against InhA and whole M.tb cells. The data for the test compound is hypothetical and serves as a benchmark for what would be expected of a promising candidate from this chemical series.
| Compound | Target | Mechanism of Action | InhA IC₅₀ (nM) | M.tb H37Rv MIC (µM) | katG Mutant MIC (µM) |
| 2-(CF₃)imidazo[1,2-a]pyridine-3-carboxylic acid | InhA | Direct, Competitive (Hypothesized) | 85 | 0.8 | 0.8 |
| Isoniazid | InhA | Prodrug, Uncompetitive | <0.4 (as INH-NAD adduct)[8] | 0.2 | >64 |
| Triclosan | InhA | Direct, Uncompetitive | 210[7] | 1.5 | 1.5 |
| GSK693 | InhA | Direct, Competitive | 40[9] | 1.0 | 1.0 |
Data for the test compound is illustrative. The IC₅₀ for Isoniazid is for the activated INH-NAD adduct. MIC values are representative and can vary with experimental conditions.
Experimental Protocols
To ensure a robust and reproducible comparison of inhibitor efficacy, standardized in vitro and whole-cell assays are essential. The following protocols are based on established methodologies in the field.
Experimental Workflow Overview
Caption: Workflow for Efficacy Comparison.
InhA Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified InhA.
Materials:
-
Purified recombinant M.tb InhA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-Dodecenoyl-CoA (DD-CoA) as the substrate
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, DD-CoA, and test compounds. Serially dilute the test compounds to create a range of concentrations for IC₅₀ determination.
-
Assay Reaction: In each well of the microplate, add:
-
Assay buffer
-
A fixed concentration of InhA (e.g., 20 nM)
-
Varying concentrations of the test compound (final DMSO concentration should be ≤1%)
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add a saturating concentration of NADH (e.g., 250 µM).[10]
-
Substrate Addition: Initiate the enzymatic reaction by adding DD-CoA.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the reaction rate for each inhibitor concentration.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M.tb.
Materials:
-
M.tb H37Rv (wild-type) and a characterized katG mutant strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80
-
Resazurin sodium salt solution (for viability assessment)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Biosafety Level 3 (BSL-3) laboratory facilities and practices
Procedure:
-
Bacterial Culture: Grow M.tb strains to mid-log phase in 7H9 broth. Adjust the optical density (OD) to a standardized value.
-
Compound Plating: Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculation: Inoculate the wells with the prepared M.tb suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial metabolic activity (growth).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change (i.e., inhibits bacterial growth).[11]
Discussion and Scientific Rationale
The comparative analysis of InhA inhibitors must consider both enzymatic potency (IC₅₀) and whole-cell activity (MIC). A potent inhibitor of the isolated enzyme may not be effective against whole bacteria due to factors like poor cell wall penetration or efflux pump activity.
-
Isoniazid serves as a crucial benchmark. Its high potency is contingent on KatG activation. As expected, it is highly active against the wild-type strain but shows no significant activity against the katG mutant, highlighting the need for direct inhibitors.[1]
-
Triclosan , a well-studied direct inhibitor, demonstrates uncompetitive inhibition with respect to both NADH and the enoyl substrate.[7] This suggests that it binds to the enzyme-substrate complex. Its activity against both wild-type and katG mutant strains confirms its direct mode of action.
-
GSK693 represents a new generation of direct inhibitors with high potency. Like other direct inhibitors, it retains its activity against INH-resistant strains that have mutations in katG.[9] Its development underscores the success of targeting InhA directly to overcome existing resistance mechanisms.
-
This compound , our test compound, is hypothesized to act as a direct inhibitor. The imidazo[1,2-a]pyridine core is a known pharmacophore for various kinase and enzyme inhibitors, and the trifluoromethyl group can enhance binding affinity and metabolic stability. The carboxylic acid moiety provides a potential point for hydrogen bonding within the InhA active site. Its hypothesized low MIC against both wild-type and katG mutant strains would, if experimentally verified, position it as a promising candidate for further development. The direct inhibition mechanism would be a significant advantage, potentially offering a therapeutic option for patients with INH-resistant TB.
Conclusion and Future Directions
The fight against tuberculosis hinges on the continuous development of novel drugs that can overcome existing resistance mechanisms. Direct inhibition of InhA is a clinically validated and highly promising strategy. While the specific compound, this compound, requires experimental validation, its chemical scaffold is strongly associated with antitubercular activity. A thorough evaluation, following the protocols outlined in this guide, would be necessary to ascertain its true potential.
Future research should focus on a comprehensive structure-activity relationship (SAR) study of the imidazo[1,2-a]pyridine series to optimize potency and drug-like properties. Promising candidates should be advanced to in vivo efficacy studies in animal models of TB. The ultimate goal is to develop a new generation of direct InhA inhibitors that are safe, effective, and can be integrated into shorter, simpler, and more effective treatment regimens for all forms of tuberculosis.
References
-
Parikh, S. L., Xiao, G., & Tonge, P. J. (2000). Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. Biochemistry, 39(26), 7645–7650. [Link]
-
Basso, L. A., et al. (1998). Chemical structure of the INH-NAD adduct that inhibits InhA enzyme activity. Journal of Biological Chemistry, 273(18), 11327-11334. [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
-
Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6217), 137-141. [Link]
-
Flentie, K., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6217), 137-141. [Link]
-
He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
-
Rawat, R., et al. (2003). Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(43), 42523-42530. [Link]
-
Srivastava, H. K., et al. (2008). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 18(15), 4476-4481. [Link]
-
Freundlich, J. S., et al. (2012). Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. ChemMedChem, 7(7), 1215-1223. [Link]
-
Parikh, S. L., et al. (2000). Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. Biochemistry, 39(26), 7645-7650. [Link]
-
World Health Organization. (2025). What Is Isoniazid, Mechanism of Action How It Works. [Link]
-
Spigelman, M., et al. (2012). Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis. ChemMedChem, 7(7), 1215-1223. [Link]
-
Basso, L. A., et al. (1998). Chemical structure of the INH-NAD adduct that inhibits InhA enzyme activity. Journal of Biological Chemistry, 273(18), 11327-11334. [Link]
-
Argyrou, A., et al. (2006). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of the American Chemical Society, 128(51), 16472-16473. [Link]
-
Sullivan, T. J., et al. (2006). Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 16(23), 5988-5991. [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
-
He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Technion - Israel Institute of Technology. [Link]
-
Go Z, et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [Link]
-
He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649-6658. [Link]
-
Luckner, S.R., et al. (2010). A Slow, Tight Binding Inhibitor of Inha, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium Tuberculosis. Journal of Biological Chemistry, 285(19), 14330-14337. [Link]
-
Choong, Y. S., & Wahab, H. A. (2012). Examining the role of protein structural dynamics in drug resistance in Mycobacterium tuberculosis. PLoS One, 7(12), e52820. [Link]
-
Go, Z., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy, e0022824. [Link]
-
Abrahams, K. A., et al. (2012). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 17(10), 11836-11864. [Link]
-
Early, J. V., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS One, 14(1), e0210291. [Link]
-
Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. [Link]
-
Early, J. V., et al. (2016). A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. ACS Infectious Diseases, 2(12), 897-906. [Link]
-
Early, J. V., et al. (2018). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. bioRxiv. [Link]
-
Chollet, A., et al. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of Structural Biology, 190(3), 267-275. [Link]
-
Min, J., et al. (2015). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Antimicrobial Agents and Chemotherapy, 59(10), 6199-6205. [Link]
-
de Souza, M. V. N., et al. (2020). Urea derivatives carrying a thiophenylthiazole moiety: Design, synthesis, and evaluation of antitubercular and InhA inhibitory activities. Archiv der Pharmazie, 353(8), e2000078. [Link]
-
de Oliveira, C. B., et al. (2020). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3767, Isoniazid. [Link]
-
Cloud-Clone Corp. (2016). ELISA Kit for Inhibin A (INHA). [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Inhibin A (INHA). [Link]
-
Maddry, J. A., et al. (2015). Mycobacterium tuberculosis High-Throughput Screening. In High-Throughput Screening for Infectious Agents (pp. 147-163). Humana Press. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
-
Luo, T., et al. (2022). Effects of mutations in multiple Ethionamide-resistance-associated genes among Mycobacterium tuberculosis clinical isolates from China. Frontiers in Microbiology, 13, 999818. [Link]
-
San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]
Sources
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid as a Novel Anticancer Agent
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is both intricate and critical. This guide provides a comprehensive framework for the in vitro validation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, a member of the broadly investigated imidazo[1,2-a]pyridine (IP) class of heterocyclic compounds. The IP scaffold has garnered significant attention for its wide range of biological activities, including potent anticancer effects.[1][2][3] This guide will navigate the essential experimental workflow, from initial cytotoxicity screening to deeper mechanistic insights, while objectively comparing its potential performance against established anticancer agents.
The core of preclinical drug discovery lies in the rigorous validation of a compound's efficacy and mechanism of action in controlled laboratory settings.[4][5] A systematic in vitro evaluation not only establishes the foundational evidence for a compound's therapeutic potential but also de-risks the progression to more complex and costly in vivo studies.[5] This guide is structured to provide both the "how" and the "why" behind each experimental step, ensuring a scientifically sound and logically progressive validation cascade.
Part 1: Foundational Cytotoxicity and Antiproliferative Assessment
The initial and most fundamental question is whether this compound exhibits cytotoxic or cytostatic effects against cancer cells. This is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[6]
Comparative Agents:
To contextualize the potency of our lead compound, it is essential to benchmark its activity against well-established chemotherapeutic agents. For this guide, we will consider:
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.[7]
-
Cisplatin: A DNA cross-linking agent widely used in the treatment of various solid tumors.[6][7]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the workflow for determining and comparing the IC50 values of the test compound and the reference drugs.
Caption: Workflow for investigating apoptosis and cell cycle effects.
Data Presentation: Summary of Mechanistic Findings (Hypothetical Data)
| Treatment (24h) | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1 | 1.5 | 55.2 | 28.3 | 16.5 |
| Test Compound (IC50) | 15.8 | 8.3 | 25.1 | 15.4 | 59.5 |
| Test Compound (2x IC50) | 28.4 | 15.7 | 18.9 | 10.2 | 70.9 |
These hypothetical results would suggest that this compound induces apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle.
Part 3: Potential Molecular Pathways of Imidazo[1,2-a]pyridines
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their inhibitory action on various molecular pathways crucial for cancer cell survival and proliferation. [1][2]One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade. [8][9]Inhibition of this pathway can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. [9]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
This guide provides a foundational, yet comprehensive, approach to the in vitro validation of this compound. The presented workflows, from broad cytotoxicity screening to focused mechanistic studies, offer a logical and robust framework for any researcher in the field of anticancer drug discovery. The objective comparison against established drugs and the exploration of potential molecular targets are crucial for positioning this novel compound within the landscape of cancer therapeutics.
References
- A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds - Benchchem. (n.d.).
-
Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-88. Retrieved January 17, 2026, from [Link]
-
Altaher, A. M., Adris, M. A., Aliwaini, S. H., & El-Agnaf, O. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. Retrieved January 17, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (n.d.). Retrieved January 17, 2026, from [Link]
-
Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). Retrieved January 17, 2026, from [Link]
- Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27 - Benchchem. (n.d.).
-
Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids - Longdom Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Retrieved January 17, 2026, from [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Retrieved January 17, 2026, from [Link]
-
Al-Otaibi, F., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(6), 848. Retrieved January 17, 2026, from [Link]
-
Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. (n.d.). Retrieved January 17, 2026, from [Link]
-
Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (n.d.). Retrieved January 17, 2026, from [Link]
- A Comparative Cytotoxicity Analysis of Doxorubicin, Cisplatin, and Paclitaxel in Cancer Cell Lines - Benchchem. (n.d.).
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved January 17, 2026, from [Link]
-
Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
- Benchmarking the antiproliferative effects against known clinical anticancer drugs - Benchchem. (n.d.).
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quick Cell Proliferation and Viability Detection, CCK-8 ——Sensitive - Arcegen. (2024, May 10). Retrieved January 17, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024, November 12). Retrieved January 17, 2026, from [Link]
-
Aside from typical anticancer drugs, what other standards can be used for antitumor assay? (2019, March 11). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International Journal of Biomedical Science : IJBS, 8(1), 76–80. Retrieved January 17, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid vs other imidazo[1,2-a]pyridine derivatives
An In-Depth Comparative Guide to Imidazo[1,2-a]pyridine Derivatives: Spotlight on 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold". This is due to its unique three-dimensional shape and electronic properties, which allow it to bind to a wide array of biological targets with high affinity and specificity. Its rigid structure provides a defined orientation for substituent groups, facilitating the optimization of drug-receptor interactions. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anxiolytic, hypnotic, anti-cancer, anti-inflammatory, and antiviral properties.
This guide provides a detailed comparison of this compound against other notable imidazo[1,2-a]pyridine derivatives. We will dissect how subtle changes in substitution on this core scaffold can lead to profound differences in physicochemical properties, synthetic accessibility, and biological function.
Featured Compound: this compound
The subject of our focus, this compound, is a compelling derivative for several reasons. The strategic placement of a trifluoromethyl (-CF3) group at the C2 position and a carboxylic acid (-COOH) group at the C3 position dramatically influences its molecular properties.
-
The Trifluoromethyl Group (C2): The -CF3 group is a powerful electron-withdrawing group. Its inclusion can significantly increase the metabolic stability of the compound by blocking potential sites of oxidative metabolism. Furthermore, its lipophilicity can enhance membrane permeability and cellular uptake.
-
The Carboxylic Acid Group (C3): The -COOH group acts as a versatile hydrogen bond donor and acceptor, and can also form salt bridges with basic residues in a protein's active site. This functional group often serves as a key anchoring point for binding to biological targets. Its acidic nature also impacts the overall solubility and pharmacokinetic profile of the molecule.
The combination of these two groups creates a unique electronic and steric profile, making it a valuable building block and a potential therapeutic agent in its own right, particularly explored for its potential in treating inflammatory diseases and cancer.
Comparative Analysis: Structure, Properties, and Activity
To understand the unique position of our featured compound, we will compare it with other well-known imidazo[1,2-a]pyridine derivatives that have different substitution patterns. The selected comparators are Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and a generic 2-phenyl derivative, which represents a common structural motif in this class.
Structural and Physicochemical Comparison
The table below summarizes the key structural and physicochemical differences between these molecules. The choice of substituent dramatically alters properties like lipophilicity (cLogP) and topological polar surface area (TPSA), which are critical predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Key Functional Groups |
| 2-(CF3)imidazo[1,2-a]pyridine-3-carboxylic acid | 258.16 | 2.1 | 53.4 | Trifluoromethyl, Carboxylic Acid | |
| Zolpidem | 307.39 | 2.8 | 44.8 | N,N-dimethylacetamide, Phenyl, Methyl | |
| Alpidem | 353.82 | 3.5 | 56.9 | Diproylacetamide, Chlorophenyl | |
| 2-Phenylimidazo[1,2-a]pyridine | 194.24 | 3.1 | 17.1 | Phenyl |
Insight: The carboxylic acid group in our featured compound significantly increases its TPSA compared to Zolpidem and the 2-phenyl derivative, suggesting potentially lower passive diffusion across cell membranes but providing a handle for transporter-mediated uptake. Its cLogP is lower than the other derivatives, indicating a more balanced hydrophilic-lipophilic character.
Synthetic Strategies: A Comparative Overview
The synthesis of imidazo[1,2-a]pyridines is typically achieved through the condensation of an aminopyridine with an α-haloketone (the classic Tschitschibabin reaction) or through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction. The choice of strategy is dictated by the desired substitution pattern.
Caption: General workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.
Insight: For complex molecules like our featured compound, a multi-step synthesis is often required. The GBB reaction offers a highly efficient route to diverse 3-aminoimidazo[1,2-a]pyridine precursors, which can then be further modified. The synthesis of this compound often involves the cyclocondensation of 2-aminopyridine with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by hydrolysis of the resulting ester. This contrasts with the synthesis of Zolpidem, which involves a more traditional multi-step sequence starting from 2-amino-5-methylpyridine.
Biological Activity and Structure-Activity Relationships (SAR)
The true divergence between these molecules is seen in their biological activity. While Zolpidem and Alpidem are known modulators of the GABA-A receptor, acting as hypnotics and anxiolytics, many other derivatives, including those with trifluoromethyl groups, are potent kinase inhibitors.
-
Zolpidem/Alpidem (GABA-A Receptor Modulators): These drugs bind to the benzodiazepine site of the GABA-A receptor, enhancing the effect of the neurotransmitter GABA and leading to sedation and anxiolysis. Their bulky, lipophilic side chains at the C3 position are crucial for this activity.
-
2-(Trifluoromethyl) Derivatives (Kinase Inhibitors): The presence of the electron-withdrawing -CF3 group at C2 and a hydrogen-bonding group at C3 is a common feature in many kinase inhibitors. These compounds often target the ATP-binding pocket of kinases involved in cell signaling pathways related to cancer and inflammation, such as p38 MAP kinase or Raf kinases.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a kinase inhibitor.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, self-validating experimental protocols.
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
This protocol describes the synthesis of the ethyl ester precursor to our featured compound.
Rationale: This one-pot cyclocondensation reaction is an efficient method for constructing the core scaffold. Ethanol is used as a solvent, and the reaction is heated to ensure a sufficient reaction rate. The purification by column chromatography is essential to isolate the desired product from side products and unreacted starting materials.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-aminopyridine (e.g., 10 mmol, 0.94 g) in anhydrous ethanol (50 mL) in a round-bottom flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate (11 mmol, 2.02 g).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the title compound as a solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular ion peak [M+H]⁺ should be observed.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a kinase. The use of a fluorescence-based readout provides a sensitive and high-throughput method for determining the compound's potency, expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
Recombinant human p38α MAP kinase
-
Fluorescently labeled peptide substrate (e.g., FITC-AALNLRQGVV)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add 5 µL of the diluted test compound solution. For control wells, add 5 µL of buffer with DMSO (0% inhibition) and 5 µL of a known potent inhibitor (100% inhibition).
-
Add 10 µL of the enzyme/substrate mixture (containing p38α kinase and the fluorescent peptide substrate) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Read the plate on a fluorescence polarization plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Our detailed analysis of this compound in comparison to other derivatives like Zolpidem and Alpidem highlights a crucial principle of medicinal chemistry: small structural modifications can fundamentally alter a molecule's physicochemical properties, synthetic route, and biological target.
The inclusion of a trifluoromethyl group at C2 and a carboxylic acid at C3 shifts the biological activity profile away from GABA-A receptor modulation and towards applications like kinase inhibition, which is relevant for oncology and inflammatory diseases. This guide demonstrates that while the core scaffold provides the foundation, the specific functional groups appended to it are what truly define the therapeutic potential and application of the final compound. Researchers and drug development professionals can leverage these insights to rationally design the next generation of imidazo[1,2-a]pyridine-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
-
D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev., 2003, 103, 3, 893-930. [Link]
-
M.S. Ali, M.I. Ismail, M.A. El-Gamal, Imidazo[1,2-a]pyridines: A decade of therapeutic potential, Bioorganic & Medicinal Chemistry, 2021, 48, 116410. [Link]
-
S. Purser, P.R. Moore, S. Swallow, V. Gouverneur, Fluorine in medicinal chemistry, Chem. Soc. Rev., 2008, 37, 320-330. [Link]
-
G. C. Unver, S. B. Taskin-Tok, E. E. Oruc-Emre, Synthesis, characterization and biological evaluation of new imidazo[1,2-a]pyridine derivatives as anticancer agents, J. Mol. Struct., 2021, 1225, 129215. [Link]
-
J. A. Tellew, et al., Discovery of 2-Aryl-3-((arylsulfonyl)amino)imidazo[1,2-a]pyridines as Potent, Orally Bioavailable p38α MAP Kinase Inhibitors, ACS Med. Chem. Lett., 2010, 1, 3, 91-95. [Link]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Against Key Inflammatory Targets
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged" structure.[1][2][3] This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antituberculosis effects.[1][2][4][5] Its structural rigidity and synthetic tractability have made it a cornerstone for the development of numerous therapeutic agents.[2][4]
This guide focuses on a specific derivative, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . The introduction of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6][7] The carboxylic acid moiety, in turn, can serve as a critical hydrogen bonding group, anchoring the molecule within a target's active site. While this specific molecule is not extensively studied, its core structure strongly suggests potential interactions with key proteins in inflammatory pathways.
Derivatives of the parent scaffold have shown notable inhibitory activity against crucial inflammatory mediators, particularly Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase.[8][9][10][11][12][13] These two enzymes represent critical nodes in the inflammatory cascade, making them high-value targets for anti-inflammatory drug discovery.
This publication provides a comprehensive guide for researchers on conducting a comparative molecular docking study of this compound against COX-2 and p38 MAP kinase. We will compare its predicted binding affinity and interaction patterns against well-established inhibitors for these targets, providing a framework for in silico evaluation of this promising compound.
Rationale for Target Selection and Comparative Analysis
A comparative docking approach is essential for contextualizing the potential of a novel compound.[14] By docking our lead compound alongside known inhibitors (positive controls), we can benchmark its performance and generate testable hypotheses about its potency and selectivity.
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, key mediators of pain and inflammation.[9][11][15] Selective COX-2 inhibitors were developed to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[9][10][15] Given that various imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, this is a primary target of interest.[9][11][12] For our comparison, we will use Celecoxib , a well-known selective COX-2 inhibitor.
-
p38 MAP Kinase: This kinase is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][16] Its inhibition is a validated strategy for treating inflammatory conditions such as rheumatoid arthritis.[8][17] The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for p38 inhibitors, making it another logical target for our investigation.[8][13][18] We will use the potent inhibitor SB203580 as our reference compound for this target.
The overarching goal is to predict whether our lead compound shows preferential binding to one target over the other and how its binding energy compares to that of established drugs.
Methodology: A Self-Validating Docking Workflow
The trustworthiness of any in silico study hinges on a robust and reproducible methodology.[19] The following protocol is designed as a self-validating system, incorporating redocking of co-crystallized ligands to confirm the accuracy of the docking parameters before proceeding with the test compounds.
Experimental Workflow Diagram
Caption: Workflow for the comparative docking study.
Step 1: Software and Hardware
-
Molecular Visualization and Preparation: UCSF Chimera or Discovery Studio Visualizer.[20]
-
Docking Software: AutoDock Vina, known for its efficiency and accuracy.[21][22]
-
Analysis: PyMOL, LigPlot+, or Discovery Studio Visualizer.
-
Hardware: A standard multi-core workstation is sufficient for these calculations.
Step 2: Protein Preparation
The causality behind rigorous protein preparation is to create a chemically correct and computationally clean representation of the receptor, removing elements that would interfere with the docking algorithm.[20][21][23]
-
Obtain Crystal Structures: Download the X-ray crystal structures of human COX-2 complexed with a ligand (e.g., PDB ID: 3LN1 ) and p38 MAP Kinase (e.g., PDB ID: 1P38 ) from the Protein Data Bank (RCSB PDB).[20]
-
Clean the Structure: Load the PDB file into your visualization software. Remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands.[20][21] For multi-chain structures, retain only the biologically relevant chain (e.g., Chain A).[21]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.[20][24]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges for ligands, Kollman charges for proteins) which are essential for the electrostatic terms in the docking scoring function.[20][25]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[23]
Step 3: Ligand Preparation
Proper ligand preparation ensures that the molecule has a realistic 3D conformation and charge distribution before docking.[25][26]
-
Obtain Ligand Structures:
-
Lead Compound: Draw this compound in a 2D chemical sketcher and convert it to a 3D structure.
-
Reference Compounds: Obtain the 3D structures of Celecoxib and SB203580 from a database like PubChem.[25]
-
-
Energy Minimization: Perform an energy minimization of all ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds. This is critical for flexible ligand docking, allowing the software to explore different conformations within the binding site.[24][25]
-
Save in PDBQT Format: Save the final prepared ligand structures in the PDBQT format.
Step 4: Docking Protocol and Validation
This phase is critical for ensuring the docking parameters can reliably reproduce experimental results.
-
Grid Box Definition: Define a search space (grid box) that encompasses the known active site of the protein. The co-crystallized ligand's position is the ideal guide for centering the grid box.[20][24] The size should be large enough to allow the ligand to move and rotate freely but not so large as to waste computational time.
-
Protocol Validation (Redocking):
-
Extract the co-crystallized ligand from the original PDB file (e.g., the inhibitor from 3LN1).
-
Prepare this ligand as described in Step 3.
-
Dock it back into the active site of its own prepared protein using the defined grid box.
-
Trustworthiness Check: The docking protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[19][27] This confirms that the scoring function and search algorithm can accurately identify the native binding mode.
-
-
Comparative Docking: Once the protocol is validated, use the exact same grid parameters and docking settings to dock the lead compound and the appropriate reference inhibitor into each protein target.
Hypothetical Results and Data Interpretation
The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding poses.[19][28][29] The binding affinity is an estimation of the binding free energy (ΔG), with more negative values indicating stronger predicted binding.[19][28]
Data Presentation: Comparative Docking Scores
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Our Lead Compound | COX-2 (3LN1) | -9.2 | Arg513, Tyr385, Ser530 |
| Celecoxib (Reference) | COX-2 (3LN1) | -10.5 | Arg513, His90, Phe518 |
| Our Lead Compound | p38 MAPK (1P38) | -8.5 | Met109, Lys53, Asp168 |
| SB203580 (Reference) | p38 MAPK (1P38) | -9.8 | Met109, Thr106, Lys53 |
Note: The above values are hypothetical and for illustrative purposes only.
Interpreting the Results
-
Binding Affinity: Compare the scores.[28][29][30] In our hypothetical table, Celecoxib shows a stronger predicted affinity for COX-2 than our lead compound (-10.5 vs -9.2 kcal/mol). Similarly, SB203580 binds more tightly to p38. This suggests our lead compound may be a less potent inhibitor than these established drugs, but its nanomolar potential is still significant. The difference in scores between COX-2 and p38 for our lead compound (-9.2 vs -8.5) suggests a potential selectivity towards COX-2.
-
Binding Pose and Interactions: This is arguably more important than the score alone.[19][28] Visualize the top-ranked docked poses.
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and key active site residues. For our lead, the carboxylic acid group would be expected to form a strong hydrogen bond with a residue like Arg513 in COX-2 or Lys53 in p38.
-
Hydrophobic Interactions: The imidazo[1,2-a]pyridine core and the trifluoromethyl group are likely to engage in hydrophobic and van der Waals interactions within pockets of the active site.
-
Comparison to Reference: Does the lead compound occupy the same sub-pockets as the reference inhibitor? Does it replicate key interactions? For instance, a critical interaction for p38 inhibitors is a hydrogen bond with the backbone NH of Met109 in the hinge region.[17] Confirming this interaction would increase confidence in the result.
-
Relevant Biological Pathway
Understanding the role of COX-2 and p38 MAPK in the inflammatory cascade provides a biological context for the docking results.
Caption: Simplified inflammatory signaling pathway highlighting inhibition points.
Conclusion and Future Directions
This guide outlines a robust, self-validating workflow for the comparative docking analysis of this compound. By benchmarking against known inhibitors of COX-2 and p38 MAP kinase, this in silico approach provides a rapid, cost-effective method to generate initial hypotheses about the compound's potential potency and selectivity.
The hypothetical results suggest that while the lead compound may not be as potent as the reference drugs, it shows promise, with predicted binding affinities in a favorable range and potential selectivity for COX-2. The next logical steps would involve experimental validation, such as in vitro enzyme inhibition assays, to confirm the computational predictions. Further computational work, such as molecular dynamics simulations, could also be employed to study the stability of the predicted binding poses over time.
References
- Fitzgerald, C., Scallan, C., & Keane, J. (2001). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 11(16), 2215-2218.
- Gomma, S. M., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15287-15303.
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?
- Bio Solution. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
- Gomma, S. M., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15287-15303.
- Fitzgerald, C., et al. (2001). Imidazopyrimidines, potent inhibitors of p38 MAP kinase.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Smolecule. (n.d.). 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Smolecule.
- Chen, Y. (2023). Interpretation of Molecular docking results?
- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- Asian Journal of Chemistry. (2025).
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- PubMed. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed.
- Al-Bahrani, H. A., et al. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- PubMed. (2024).
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Jadhava, S. B., et al. (2017). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Chemistry & Biology Interface.
- Kaggle. (n.d.).
- Gomma, S. M., et al. (2025). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. [Source not further specified].
- ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem.
- AutoDock Tutorial. (2021). Preparing Ligand for Docking. YouTube.
- Journal of the Iranian Chemical Society. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society.
- PubMed. (2005). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. PubMed.
- PubMed. (2023).
- Chemistry LibreTexts. (2020). How to Dock Your Own Drug. Chemistry LibreTexts.
- Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC.
- Journal of Molecular Modeling. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Source not further specified].
- PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Firoz, A. (2022).
- PLOS ONE. (2019). Benchmarking of different molecular docking methods for protein-peptide docking. PMC.
- Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab.
- Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.
- ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem.
- ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ACS Omega. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy.
- ACS Medicinal Chemistry Letters. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
- Maden, S. F., et al. (2024). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Open Research Library.
- ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- RSC Publishing. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- PubChem. (n.d.). This compound. PubChem.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- New Journal of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing).
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiblioBoard [openresearchlibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. researchwith.montclair.edu [researchwith.montclair.edu]
- 17. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 22. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kaggle.com [kaggle.com]
- 24. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 25. youtube.com [youtube.com]
- 26. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
In Vivo Validation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Guide to Assessing Therapeutic Potential in Inflammation and Oncology
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (referred to herein as C21H14F3N3O2). Given the growing body of evidence on the diverse pharmacological activities of imidazo[1,2-a]pyridine derivatives, this document will focus on two prominent and interconnected therapeutic areas: inflammation and cancer. The experimental design and comparative analyses are structured to rigorously assess the compound's efficacy against established therapeutic agents, providing a robust dataset for drug development professionals.
The core hypothesis is that C21H14F3N3O2 modulates key inflammatory and oncogenic signaling pathways, specifically the Cyclooxygenase-2 (COX-2) and the Signal Transducer and Activator of Transcription 3 (STAT3)/Nuclear Factor-kappa B (NF-κB) axes. This guide will objectively compare the projected performance of C21H14F3N3O2 with a selective COX-2 inhibitor, Celecoxib, and emerging STAT3 inhibitors.
The Scientific Rationale: Targeting the Crossroads of Inflammation and Cancer
Chronic inflammation is a well-established driver of tumorigenesis. The signaling pathways governing inflammation are often hijacked by cancer cells to promote proliferation, survival, and metastasis. The imidazo[1,2-a]pyridine scaffold has shown promise in targeting key nodes in these pathways.[1]
The STAT3/NF-κB Signaling Nexus
The STAT3 and NF-κB transcription factors are master regulators of inflammatory responses and are constitutively activated in a wide range of cancers.[2] Their collaborative signaling promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[3] A therapeutic agent capable of disrupting this crosstalk holds significant promise for both anti-inflammatory and anti-cancer applications.
Caption: Crosstalk between NF-κB and STAT3 signaling pathways.
A Phased Approach to In Vivo Validation
A structured, multi-model in vivo validation process is essential to de-risk the progression of C21H14F3N3O2. The following experimental workflow outlines a logical sequence of studies, from acute anti-inflammatory models to more complex oncology xenograft models.
Caption: Phased workflow for in vivo validation.
Comparative Efficacy Analysis
The therapeutic potential of C21H14F3N3O2 will be benchmarked against established drugs in relevant in vivo models.
Anti-Inflammatory Potential: Carrageenan-Induced Paw Edema Model
This widely used model of acute inflammation allows for the assessment of a compound's ability to inhibit edema formation, a cardinal sign of inflammation.[4]
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Peak Inhibition of Edema (%) | Time to Peak Effect (hours) | Reference |
| C21H14F3N3O2 | To be determined | To be determined | Target: >50% | Target: 3-5 | - |
| Celecoxib | 1 - 30 | Intraperitoneal (IP) | ~60% at 30 mg/kg | 4 | [5] |
| Celecoxib | 50 | Oral (p.o.) | Significant reduction | 3-5 | [6] |
| Indomethacin (Control) | 5 | Intraperitoneal (IP) | Significant reduction | 3-5 | [7] |
Anti-Cancer Potential: Human Tumor Xenograft Models
The efficacy of C21H14F3N3O2 in a cancer context will be evaluated in immunocompromised mice bearing human tumor xenografts known to have constitutively active STAT3, such as human glioma (U251MG) or breast cancer (MDA-MB-231) cell lines.[1]
Table 2: Comparative Efficacy in Human Tumor Xenograft Models in Mice
| Compound | Dose (mg/kg) | Route of Administration | Tumor Model | Tumor Growth Inhibition (TGI) (%) | Reference |
| C21H14F3N3O2 | To be determined | To be determined | U251MG / MDA-MB-231 | Target: >50% | - |
| Celecoxib | 75 | Oral (p.o.), daily | Lewis Lung Carcinoma | Significant tumor volume decrease | [8] |
| Celecoxib | 15 | Oral (p.o.), 5x/week | Murine Mammary Cancer | Significant tumor volume reduction | [9] |
| SH5-07 (STAT3 Inhibitor) | 3-6 | Oral (p.o.) or IV | U251MG / MDA-MB-231 | Significant tumor growth inhibition | [1][10] |
| YY002 (STAT3 Inhibitor) | 5 - 20 | Oral (p.o.), daily | Pancreatic (PANC-1) | 93.56% at 20 mg/kg | [11][12] |
Detailed Experimental Protocols
Adherence to standardized and well-validated protocols is paramount for generating reproducible and reliable data.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methodologies to assess acute anti-inflammatory activity.[4][7]
Objective: To evaluate the dose-dependent anti-inflammatory effect of C21H14F3N3O2 compared to Celecoxib.
Materials:
-
Male Wistar rats (180-220 g)
-
C21H14F3N3O2, Celecoxib, vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Plethysmometer
-
Syringes and needles for oral gavage/intraperitoneal injection
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight with free access to water.
-
Grouping: Randomly divide rats into groups (n=6 per group): Vehicle control, Celecoxib (e.g., 30 mg/kg), and C21H14F3N3O2 (multiple dose levels).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
Protocol 2: Human Tumor Xenograft Study in Immunocompromised Mice
This protocol outlines the establishment of a cell-derived xenograft model to assess the anti-tumor efficacy of C21H14F3N3O2.[13][14]
Objective: To determine the effect of C21H14F3N3O2 on the growth of established human tumors in mice, compared to a STAT3 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice), 4-6 weeks old
-
Human cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
Complete cell culture medium, PBS, trypsin
-
Matrigel (optional, to enhance tumor engraftment)[13]
-
C21H14F3N3O2, STAT3 inhibitor (e.g., SH5-07), vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for cell injection and drug administration
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells per 100 µL.[13] Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=6-8 per group).
-
Treatment: Administer C21H14F3N3O2, the comparator STAT3 inhibitor, and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).[10]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for p-STAT3, immunohistochemistry for proliferation markers).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This guide outlines a rigorous and comparative approach to the in vivo validation of this compound. By systematically evaluating its efficacy in well-established models of inflammation and cancer and benchmarking its performance against standard-of-care and emerging therapies, a clear and objective assessment of its therapeutic potential can be achieved. The causality-driven experimental design, from pathway-specific xenograft models to detailed protocols, ensures the generation of a robust data package to inform critical go/no-go decisions in the drug development pipeline. Positive outcomes from these studies would warrant further investigation into the compound's safety profile, pharmacokinetic properties, and potential for combination therapies.
References
-
Fan, Y., Mao, R., & Yang, J. (2013). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Cancer Letters, 341(2), 199-208. Available from: [Link]
-
Yue, P., Lopez-Tapia, F., Tius, M., & Turkson, J. (2014). Small molecule inhibitor of Stat3 induces antitumor cell effects in vitro and antitumor effects in vivo against human glioma or breast cancer model. Cancer Research, 74(19 Supplement), 3801-3801. Available from: [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2018). Iranian Journal of Basic Medical Sciences, 21(7), 716-724. Available from: [Link]
-
The STAT3 signaling pathway and its crosstalk with NF-kB. (n.d.). ResearchGate. Available from: [Link]
-
From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). bioRxiv. Available from: [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Available from: [Link]
-
Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol, 6(22). Available from: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 580-585. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available from: [Link]
-
NF-κB and STAT3 control inflammation and cancer. (n.d.). ResearchGate. Available from: [Link]
-
STAT3 pathway in cancers: Past, present, and future. (2022). Cancer Letters, 532, 115584. Available from: [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2018). ResearchGate. Available from: [Link]
-
From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). ResearchGate. Available from: [Link]
-
Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... (n.d.). ResearchGate. Available from: [Link]
-
Fan, Y., Mao, R., & Yang, J. (2013). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. PMC. Available from: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Available from: [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024). ACS Central Science, 10(2), 346-357. Available from: [Link]
-
Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2. (2008). Journal of Experimental & Clinical Cancer Research, 27(1), 56. Available from: [Link]
-
Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Available from: [Link]
-
Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. (2021). RSC Advances, 11(6), 3362-3377. Available from: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2012). Methods in Molecular Biology, 904, 115-122. Available from: [Link]
-
Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology, 10, 296. Available from: [Link]
-
COX-2 Inhibitor Celecoxib Suppresses Tumor Growth and Lung Metastasis of a Murine Mammary Cancer. (2009). Anticancer Research, 29(10), 4245-4252. Available from: [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024). PubMed. Available from: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2012). ResearchGate. Available from: [Link]
-
SH5-07 and SH4-54 and effects against STAT DNA-binding activities in... (n.d.). ResearchGate. Available from: [Link]
-
STAT3 Inhibitors in Cancer: A Comprehensive Update. (n.d.). Tvardi Therapeutics. Available from: [Link]
-
Celecoxib-induced inhibition of tumor cell proliferation in vivo in a... (n.d.). ResearchGate. Available from: [Link]
-
Inhibition of Cyclooxygenase-2 by Celecoxib Reverses Tumor-Induced Wasting. (2001). Cancer Research, 61(4), 1281-1286. Available from: [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). eScholarship.org. Available from: [Link]
-
The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. (2015). Journal of Ovarian Research, 8, 49. Available from: [Link]
-
A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. (2019). Cancer Cell, 36(5), 498-511.e17. Available from: [Link]
-
A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acqui. (2021). Theranostics, 11(1), 213-228. Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 241-253. Available from: [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2002). ResearchGate. Available from: [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). Proceedings, 41(1), 24. Available from: [Link]
Sources
- 1. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. SH5-07 | STAT | TargetMol [targetmol.com]
- 11. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YY002 | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Strategic Guide to Characterizing the Cross-Reactivity Profile of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the selectivity and cross-reactivity profile of the novel compound, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Given the absence of extensive published data on this specific molecule, this document serves as a strategic workflow, outlining the experimental rationale, detailed protocols, and data interpretation necessary to build a robust pharmacological profile from the ground up.
The core of our subject molecule is the imidazo[1,2-a]pyridine scaffold. This bicyclic system is recognized as a "privileged structure" in medicinal chemistry, known to form the basis of numerous biologically active compounds and approved drugs, including Zolpidem and Olprinone.[1][2] These derivatives have demonstrated a wide spectrum of therapeutic activities, frequently acting as enzyme inhibitors or receptor ligands.[3][4] The presence of a trifluoromethyl (CF3) group is also significant; this moiety is a common feature in modern pharmaceuticals, often incorporated to enhance metabolic stability, membrane permeability, and binding affinity.[5][6]
This combination of a privileged scaffold and a strategic functional group strongly suggests that this compound possesses biological activity. However, its primary targets and off-target interactions are unknown. This guide will navigate the process of elucidating this profile through a logical, multi-tiered experimental approach.
Part 1: Initial Hypothesis and Primary Target Class Screening
The logical first step for a novel compound built on a scaffold common in approved drugs is to perform a broad screen against the most likely target families. The imidazo[1,2-a]pyridine scaffold is frequently associated with kinase inhibition. Therefore, our initial hypothesis is that the compound may interact with the human kinome.
Recommended Approach: Competition Binding Kinase Profiling
A comprehensive kinase screen is the most efficient method to test this hypothesis. Services like KINOMEscan® offer an industry-trusted platform for this purpose, utilizing an active site-directed competition binding assay.[7][8] This technology measures the thermodynamic dissociation constant (Kd) rather than IC50 values, providing a direct measure of binding affinity that is independent of ATP concentration.[7][8]
A broad panel, such as the scanMAX panel which covers over 460 kinases, is recommended to gain a comprehensive, kinome-wide view of compound selectivity.[7][9] This initial screen will identify primary targets, reveal potential off-target liabilities, and guide subsequent validation experiments.
Experimental Workflow: Kinase Profiling
The workflow below outlines the logical progression for characterizing a novel compound like this compound.
Caption: Step-by-step workflow for a CETSA experiment.
Methodology 2: Broad Off-Target Liability Profiling
While kinase inhibition may be the primary hypothesis, a thorough investigation requires screening against other major target classes to identify potential safety liabilities. This is particularly important for compounds intended for therapeutic development. Panels like the Eurofins SAFETYscan™ or similar services screen compounds against a wide range of receptors (GPCRs, nuclear receptors), ion channels, and transporters. This provides crucial data on potential off-target effects that could lead to adverse events.
Part 3: Data Interpretation and Comparative Analysis
The final step is to synthesize the data from all assays to build a complete cross-reactivity profile.
Interpreting Kinase Profiling Data
Kinase profiling data is typically presented as percent inhibition or Kd values. A common metric for quantifying selectivity is the Selectivity Score (S-score) . [10]The S-score (e.g., S(35)) is calculated by dividing the number of kinases that bind the compound with a Kd below a certain threshold (e.g., 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Hypothetical Kinase Selectivity Data:
| Parameter | 2-(CF3)imidazo[1,2-a]pyridine-3-carboxylic acid (Hypothetical) | Comparator: Sorafenib (Known Multi-kinase Inhibitor) |
| Primary Target(s) | Kinase X (Kd = 15 nM) | BRAF (Kd = 25 nM), VEGFR2 (Kd = 90 nM) |
| Secondary Target(s) | Kinase Y (Kd = 250 nM) | PDGFRβ, c-KIT, FLT3, RET |
| Selectivity Score (S(1µM)) | 0.02 (9 hits / 468 kinases) | 0.12 (56 hits / 468 kinases) |
| Interpretation | Potent and highly selective for Kinase X. | Potent but less selective, hitting multiple key targets. |
Note: Data for the test compound is hypothetical and for illustrative purposes only.
Comparing Profiling Methodologies
Each experimental technique provides a different piece of the puzzle. Understanding their respective strengths and limitations is key to building an accurate profile.
| Assay Type | Strengths | Limitations | Best Use Case |
| Biochemical Profiling (e.g., KINOMEscan®) | High-throughput, quantitative (Kd), broad coverage, highly reproducible. [7][8] | Lacks cellular context; does not account for cell permeability, metabolism, or ATP competition. [11][10] | Primary screening, lead optimization, SAR analysis. |
| Cellular Target Engagement (e.g., CETSA®) | Physiologically relevant (intact cells), confirms target binding in a native environment, label-free. [12][13] | Lower throughput than biochemical assays, requires a specific antibody for detection, may not work for all targets. [14] | Hit validation, confirming on- and off-target engagement in a cellular setting. |
| Cellular Pathway Analysis (e.g., Reporter Assays) | Measures functional downstream consequences of target engagement, provides mechanistic insight. [15] | Indirect measure of target binding, signal can be affected by multiple pathway components. | Elucidating the functional impact of target engagement and identifying on/off-pathway effects. |
By integrating the quantitative binding data from biochemical screens with the physiological validation from cellular assays, a researcher can confidently define the cross-reactivity profile of this compound. This strategic, multi-faceted approach minimizes the risk of unforeseen off-target effects and provides a solid foundation for further preclinical and clinical development.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (URL: [Link])
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. (URL: [Link])
-
Kinome Profiling Service | MtoZ Biolabs. (URL: [Link])
-
Transcriptome and Adaptive Immune Receptor Repertoire Profiling - Cellecta. (URL: [Link])
-
KINOMEscan® Kinase Profiling Platform - Eurofins Discovery. (URL: [Link])
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. (URL: [Link])
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. (URL: [Link])
-
KINOMEscan Technology - Eurofins Discovery. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])
-
Kilpatrick, K., & Hill, S. J. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. Biochemical Society Transactions, 49(4), 1815–1826. (URL: [Link])
-
Receptor Identification - Charles River Laboratories. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. (URL: [Link])
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (URL: [Link])
-
Thermal shift assay - Wikipedia. (URL: [Link])
-
Multi-pathway cellular analysis of compound selectivity - RSC Publishing. (URL: [Link])
-
T Cell Profiling - Bruker Cellular Analysis. (URL: [Link])
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. (URL: [Link])
-
CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. (URL: [Link])
-
Shaw, J. L., Zhang, Y. L., & Johnson, D. S. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2434–2443. (URL: [Link])
-
Abstract 1364: Spatially resolved T-cell receptor profiling elucidates relationships between TCR diversity, immune infiltration, and cancer-associated pathways - AACR Journals. (URL: [Link])
-
Tools for the Evaluation of Potency and Selectivity | Download Table - ResearchGate. (URL: [Link])
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. (URL: [Link])
-
This compound (C9H5F3N2O2) - PubChemLite. (URL: [Link])
-
Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org. (URL: [Link])
-
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - NIH. (URL: [Link])
-
2-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLIC ACID | 1260777-52-3. (URL: [Link])
-
2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid - PubChemLite. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pelagobio.com [pelagobio.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-pathway cellular analysis of compound selectivity - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a trifluoromethyl group at the 2-position and a carboxylic acid at the 3-position yields 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, a key building block in the development of novel therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering insights into their underlying mechanisms, experimental protocols, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.
Strategic Approaches to the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is central to the synthesis of the target molecule. Two powerful and convergent strategies have emerged as leading methods: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and the cyclocondensation of a 2-aminopyridine with a β-ketoester. This guide will dissect each approach, from the initial bond-forming reactions to the final hydrolysis step, providing a comprehensive overview for the discerning researcher.
Route 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a highly efficient one-pot, three-component process that rapidly generates complexity from simple starting materials.[1][2] This route constructs the imidazo[1,2-a]pyridine core by combining a 2-aminopyridine, an aldehyde, and an isocyanide. To achieve the desired substitution pattern of the target molecule, trifluoroacetaldehyde (or a suitable equivalent) and ethyl isocyanoacetate are employed. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to the final carboxylic acid.
Mechanistic Rationale
The GBB reaction is initiated by the acid-catalyzed condensation of 2-aminopyridine with trifluoroacetaldehyde to form an iminium ion. The isocyanoacetate then undergoes a [4+1] cycloaddition with the iminium ion, followed by a series of rearrangements to yield the stable ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The choice of a Lewis or Brønsted acid catalyst is crucial for promoting the initial imine formation.[3][4]
Caption: Workflow for Route 1: GBB Reaction and Hydrolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate via GBB Reaction [5]
-
To a solution of 2-aminopyridine (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in methanol (0.2 M) is added a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
Ethyl isocyanoacetate (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ester.
Step 2: Hydrolysis to this compound [6]
-
The ethyl ester from Step 1 is dissolved in a mixture of ethanol and water (e.g., 3:1 v/v).
-
An excess of a base (e.g., lithium hydroxide, 2-3 eq) is added.
-
The mixture is heated to reflux and stirred for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final carboxylic acid.
Route 2: Cyclocondensation of 2-Aminopyridine with Ethyl 4,4,4-Trifluoroacetoacetate
This classical approach to the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with a β-ketoester.[7] For the synthesis of the target molecule, ethyl 4,4,4-trifluoroacetoacetate is the key trifluoromethylated building block. This two-step sequence first forms the ester intermediate, which is then hydrolyzed.
Mechanistic Rationale
The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization of the pyridine nitrogen onto the ester carbonyl. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The reaction is often facilitated by a catalyst and elevated temperatures.
Caption: Workflow for Route 2: Cyclocondensation and Hydrolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate via Cyclocondensation [6]
-
A mixture of 2-aminopyridine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dioxane is prepared.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a coupling reagent can be added.
-
The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography on silica gel provides the pure ester.
Step 2: Hydrolysis to this compound [6]
The hydrolysis procedure is identical to that described for Route 1, Step 2.
Comparative Analysis
| Feature | Route 1: Groebke-Blackburn-Bienaymé Reaction | Route 2: Cyclocondensation with β-Ketoester |
| Reaction Type | One-pot, three-component reaction | Two-component cyclocondensation |
| Starting Materials | 2-Aminopyridine, trifluoroacetaldehyde, ethyl isocyanoacetate | 2-Aminopyridine, ethyl 4,4,4-trifluoroacetoacetate |
| Key Advantages | High atom economy, operational simplicity, rapid generation of molecular diversity.[8][9] | Utilizes commercially available or readily prepared starting materials.[10] |
| Potential Challenges | Availability and handling of trifluoroacetaldehyde (often used as a hydrate or hemiacetal). Isocyanides can be malodorous and require careful handling. | May require harsh reaction conditions (high temperatures). Potential for side product formation. |
| Overall Yield | Generally moderate to good yields for the GBB reaction step. | Yields can be variable depending on the specific conditions and substrates. |
| Scalability | Can be amenable to scale-up, though optimization of conditions is often necessary.[11] | Generally scalable, with established procedures for similar reactions. |
Conclusion
Both the Groebke-Blackburn-Bienaymé reaction and the cyclocondensation of 2-aminopyridine with ethyl 4,4,4-trifluoroacetoacetate represent viable and effective strategies for the synthesis of this compound.
Route 1 (GBB Reaction) offers a more convergent and atom-economical approach, allowing for the rapid assembly of the core structure in a single step from simple precursors. This makes it particularly attractive for the generation of libraries of analogues for structure-activity relationship studies.
Route 2 (Cyclocondensation) relies on a more traditional and well-established transformation. The starting materials are generally accessible, and the reaction, while potentially requiring more forceful conditions, can be a robust and reliable method, especially for larger-scale synthesis where the handling of volatile aldehydes and isocyanides might be a concern.
The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of the synthesis, the availability of starting materials and reagents, and the laboratory's capabilities and expertise. Both routes, followed by a straightforward hydrolysis, provide access to the valuable this compound building block, enabling further exploration of its potential in drug discovery and development.
References
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid: An In-Depth Guide to Evaluating Biological Activity Against Standard Drugs
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this core have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide focuses on a specific derivative, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (referred to as 'Compound X' for brevity), and provides a comprehensive framework for benchmarking its biological activity against established standard-of-care drugs.
Given the strong precedent for anticancer and anti-inflammatory activity within the imidazo[1,2-a]pyridine class[4][5][6][7], this guide will present detailed experimental protocols to rigorously evaluate Compound X in these two key therapeutic areas. The methodologies are designed to be self-validating, providing clear, quantitative endpoints for objective comparison with industry-standard pharmaceuticals.
Part 1: Benchmarking Anticancer Activity
Rationale for Investigation: Numerous studies have highlighted the potent in vitro cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a variety of human cancer cell lines, including lung, liver, and breast cancers.[8][9][10] The proposed mechanisms often involve the induction of apoptosis and interference with critical cell signaling pathways, such as the Akt pathway.[10] Therefore, a primary objective is to quantify the cytotoxic potential of Compound X against a representative cancer cell line and compare its efficacy to a standard chemotherapeutic agent.
Standard Drug for Comparison: Cisplatin
Cisplatin is a cornerstone of chemotherapy for numerous cancers, including non-small cell lung cancer.[9] Its mechanism involves cross-linking DNA, which triggers apoptosis in rapidly dividing cancer cells. Its well-characterized activity and broad use make it an ideal benchmark for evaluating a novel cytotoxic agent.
In Vitro Proliferation & Cytotoxicity: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Culture A549 human non-small cell lung cancer cells in complete medium (e.g., DMEM with 10% FBS). Harvest cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of Compound X and Cisplatin in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (fresh medium only).
-
Incubation Post-Treatment: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 620-630 nm to reduce background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC50 Values
| Compound | Cell Line | IC50 (µM) |
| Compound X | A549 (Lung) | 15.5 |
| Cisplatin | A549 (Lung) | 9.8 |
In Vivo Efficacy: Mouse Xenograft Model
To translate in vitro findings into a more physiologically relevant context, an in vivo xenograft model is essential. This involves implanting human tumor cells into immunodeficient mice to assess the compound's ability to inhibit tumor growth in a living system.[15]
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest A549 cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium (like HBSS) at a concentration of 2.5 x 10^7 cells/mL. For enhanced tumor engraftment, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.[16] Keep the mixture on ice at all times to prevent premature gelling.[15]
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.[15]
-
Tumor Growth and Cohort Formation: Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.) daily.
-
Compound X Group: Administer Compound X at a predetermined dose (e.g., 20 mg/kg, i.p.) daily.
-
Cisplatin Group: Administer Cisplatin at a standard effective dose (e.g., 3 mg/kg, i.p.) every three days.
-
-
Monitoring: Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (length x width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weight.
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 210 | 0% |
| Compound X | 20 mg/kg, daily | 780 ± 155 | 48% |
| Cisplatin | 3 mg/kg, q3d | 630 ± 130 | 58% |
Part 2: Benchmarking Anti-inflammatory Activity
Rationale for Investigation: Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant anti-inflammatory properties.[5][7] Some studies suggest this activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[6][17]
Standard Drugs for Comparison: Indomethacin and Celecoxib
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a classic benchmark for NSAIDs.[6]
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor that provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19] This makes it an important modern benchmark.
In Vitro COX-2 Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme, providing a clear mechanistic insight.
Detailed Protocol: COX-2 Enzymatic Assay
-
Reagents: Use a commercially available COX-2 inhibitor screening kit, which typically includes purified ovine or human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Preparation: Prepare serial dilutions of Compound X, Indomethacin, and Celecoxib in the appropriate assay buffer.
-
Assay Procedure (in a 96-well plate):
-
Add assay buffer, heme, and the COX-2 enzyme to each well.
-
Add the test compounds (Compound X and standards) or vehicle control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
-
Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to COX-2 activity.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Data Presentation: Hypothetical COX-2 Inhibition IC50 Values
| Compound | COX-2 Inhibition IC50 (µM) |
| Compound X | 2.5 |
| Indomethacin | 0.8 |
| Celecoxib | 0.1 |
Mechanism of Action: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway.
In Vivo Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Detailed Protocol: Rat Paw Edema Model
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200 g). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Randomize animals into treatment groups (n=6-8 per group). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Control Group: Administer vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Compound X Group: Administer Compound X at various doses (e.g., 10, 20, 40 mg/kg).
-
Indomethacin Group: Administer Indomethacin at a standard dose (e.g., 10 mg/kg).
-
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the control group at each time point. The peak edema is typically observed at 3 hours.
Data Presentation: Hypothetical Inhibition of Paw Edema at 3 Hours
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| Compound X | 20 | 0.48 ± 0.05 | 43.5% |
| Indomethacin | 10 | 0.39 ± 0.04 | 54.1% |
Discussion and Future Directions
This guide provides a structured framework for the initial benchmarking of this compound. The hypothetical data presented illustrates how Compound X could be positioned relative to standard drugs. In our anticancer example, Compound X shows promising activity, though it is less potent than the frontline chemotherapeutic Cisplatin. In the anti-inflammatory model, it demonstrates significant effects, potentially through COX-2 inhibition.
These foundational experiments are critical for decision-making in a drug discovery pipeline. Positive results would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets in cancer cells (e.g., kinase profiling, apoptosis pathway analysis).
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against COX-1 to determine its COX-2 selectivity index and predict potential gastrointestinal side effects.
-
Pharmacokinetic and Toxicology Studies: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its viability as a clinical candidate.
By systematically comparing novel compounds to established standards using validated protocols, researchers can efficiently identify promising new therapeutic agents for further development.
References
- (No source provided)
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ()
- What are COX-2 inhibitors and how do they work?
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. ()
- COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. ()
- Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. ()
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed. (2022-10-26). ()
- COX Inhibitors - St
- MTT assay protocol | Abcam. ()
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17). ()
- Cox 2 inhibitors | PPTX - Slideshare. ()
- MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2019-03-01). ()
- MTT Proliferation Assay Protocol - ResearchG
- Cancer Drugs List: Common Medications and Their Uses - YouDrugstore. (2025-07-07). ()
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. ()
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. ()
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
- 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid - Smolecule. ()
- Cyclooxygenase-2 inhibitor - Wikipedia. ()
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchG
- MTT Cell Proliferation Assay -
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. ()
- BiTE® Xenograft Protocol. (2017-05-22). ()
- Derivatives of Imidazole. I.
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
- Cancer drugs A to Z list. ()
- Patient Derived Xenograft (PDX)
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Inflammation Medication: 7 Powerful Options for Safer Relief 2025 - California Pain Consultants. ()
- Drugs Approved for Different Types of Cancer - NCI. ()
- NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses - Cleveland Clinic. ()
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
- Chemotherapy - Wikipedia. ()
- Anti-inflammatory medicines (NSAIDs) - Healthdirect. ()
- Medications - non-steroidal anti-inflamm
- Cancer Drugs - NCI. ()
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. ()
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8 - Sigma-Aldrich. ()
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem. ()
- 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid - MySkinRecipes. ()
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemmethod.com [chemmethod.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
